molecular formula C45H30O6 B3030478 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene CAS No. 911818-75-2

1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene

Cat. No.: B3030478
CAS No.: 911818-75-2
M. Wt: 666.7
InChI Key: PEQRGMPXYDIZSX-UHFFFAOYSA-N
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Description

1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene is a useful research compound. Its molecular formula is C45H30O6 and its molecular weight is 666.7. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[4-[3,5-bis[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H30O6/c46-43(47)37-19-13-31(14-20-37)28-1-7-34(8-2-28)40-25-41(35-9-3-29(4-10-35)32-15-21-38(22-16-32)44(48)49)27-42(26-40)36-11-5-30(6-12-36)33-17-23-39(24-18-33)45(50)51/h1-27H,(H,46,47)(H,48,49)(H,50,51)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQRGMPXYDIZSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C7=CC=C(C=C7)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H30O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00732410
Record name 4-[4-[3,5-bis[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid
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Molecular Weight

666.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911818-75-2
Record name 4-[4-[3,5-bis[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid
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Record name 911818-75-2
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene is a highly functionalized, star-shaped organic molecule. Its rigid, C3-symmetric core and terminal carboxylic acid groups make it a critical building block, particularly in the field of materials science. It is extensively used as a tritopic organic linker for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).[1][2] These materials exhibit exceptional porosity and surface area, rendering them suitable for applications in gas storage and separation, catalysis, and sensing.[3] This guide provides an in-depth exploration of the synthetic route to this compound, offering detailed protocols and expert insights for researchers in chemistry and drug development.

The primary synthetic strategy for this molecule is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient construction of the biaryl linkages that constitute the arms of this star-shaped molecule.[4] This guide will detail the synthesis of the key precursors and the final coupling step, providing a comprehensive roadmap for its successful preparation.

Overall Synthetic Strategy

The synthesis of this compound is a multi-step process that begins with the preparation of two key intermediates: 1,3,5-tris(4-bromophenyl)benzene and 4-carboxyphenylboronic acid. These precursors are then coupled using a palladium catalyst to yield the final product.

Synthesis_Workflow Overall Synthetic Workflow cluster_precursor1 Precursor 1 Synthesis cluster_precursor2 Precursor 2 Synthesis cluster_final Final Product Synthesis Acetophenone Acetophenone Bromoacetophenone p-Bromoacetophenone Acetophenone->Bromoacetophenone Bromination TBB 1,3,5-Tris(4-bromophenyl)benzene Bromoacetophenone->TBB Acid-catalyzed Cyclotrimerization Carboxyboronic 4-Carboxyphenylboronic Acid FinalProduct This compound TBB->FinalProduct Tolylboronic 4-Tolylboronic Acid Tolylboronic->Carboxyboronic Oxidation Carboxyboronic->FinalProduct

Caption: Overall workflow for the synthesis of the target molecule.

Part 1: Synthesis of Precursor 1: 1,3,5-Tris(4-bromophenyl)benzene

The synthesis of the tribromo-functionalized core, 1,3,5-tris(4-bromophenyl)benzene, is typically achieved through a two-step process starting from acetophenone.

Step 1.1: Synthesis of p-Bromoacetophenone

The initial step involves the Friedel-Crafts acylation of bromobenzene to produce p-bromoacetophenone.[5] This electrophilic aromatic substitution reaction introduces the acetyl group at the para position of the benzene ring.

Experimental Protocol: Synthesis of p-Bromoacetophenone [5]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add bromobenzene (2.5 moles) and anhydrous aluminum chloride (5.6 moles) to dry carbon disulfide (1 L).

  • Reaction Execution: Heat the mixture to a gentle reflux on a steam bath. Slowly add acetic anhydride (2 moles) through the dropping funnel over approximately one hour, maintaining the reflux. Continue refluxing for an additional hour after the addition is complete.

  • Work-up: After cooling, pour the reaction mixture slowly onto a mixture of cracked ice and concentrated hydrochloric acid. Extract the aqueous layer with benzene or ether.

  • Purification: Wash the combined organic extracts with water, 10% sodium hydroxide solution, and again with water. Dry the organic layer over calcium chloride, filter, and remove the solvent by distillation. The crude product is then purified by vacuum distillation.

Step 1.2: Acid-Catalyzed Cyclotrimerization

The central benzene ring of the core structure is formed via an acid-catalyzed self-condensation of three molecules of p-bromoacetophenone.[6][7] This cyclotrimerization reaction is a key step in constructing the C3-symmetric scaffold.

Experimental Protocol: Synthesis of 1,3,5-Tris(4-bromophenyl)benzene [8]

  • Reaction Setup: In a round-bottom flask, dissolve p-bromoacetophenone (1 mmol) in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as tetrachlorosilane or a surface-modified nanoclinoptilolite.[8]

  • Reaction Conditions: Stir the reaction mixture at 100°C for 3 hours.

  • Work-up and Purification: After completion of the reaction (monitored by TLC), add hot ethanol and filter to remove the catalyst. The filtrate is concentrated under reduced pressure, and the crude product is recrystallized from an ethanol/water mixture to yield 1,3,5-tris(4-bromophenyl)benzene as a white solid.

Table 1: Characterization Data for 1,3,5-Tris(4-bromophenyl)benzene

PropertyValueReference
Melting Point262–264 °C[8]
¹H NMR (CDCl₃, 500 MHz), δ (ppm)7.70 (s, 3H), 7.62 (d, J = 8.5 Hz, 6H), 7.56 (d, J = 8.5 Hz, 6H)[8]
¹³C NMR (CDCl₃, 125 MHz), δ (ppm)141.7, 139.9, 132.3, 129.0, 125.2, 122.4[8]
IR (KBr), ν (cm⁻¹)3043, 1595, 1489, 1379, 1075, 1007, 809[8]

Part 2: Synthesis of Precursor 2: 4-Carboxyphenylboronic Acid

4-Carboxyphenylboronic acid is a crucial reagent for the Suzuki-Miyaura coupling. A common and practical method for its synthesis is the oxidation of 4-tolylboronic acid.[9]

Precursor2_Synthesis Synthesis of 4-Carboxyphenylboronic Acid start 4-Tolylboronic Acid intermediate Intermediate Salt start->intermediate Oxidation reagent KMnO₄, NaOH(aq) reagent->intermediate product 4-Carboxyphenylboronic Acid intermediate->product Acidification (HCl)

Sources

H3BBC as a Novel Scaffolding Paradigm: A Technical Guide to its Molecular Structure, Geometry, and Potential in Advanced Bifunctional Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The field of targeted protein degradation (TPD) has been revolutionized by the advent of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs). The linker component of these molecules is a critical determinant of their efficacy, influencing ternary complex formation, cellular permeability, and overall pharmacological profile.[1][2] While flexible linkers have been predominantly explored, there is a growing interest in rigid and structurally defined linkers to impart conformational control and novel geometries. This guide introduces H3BBC (4,4',4''-(benzene-1,3,5-triyl-tris(benzene-4,1-diyl))tribenzoic acid), a tritopic and highly rigid linker, as a potential next-generation scaffold for the design of advanced bifunctional and multifunctional therapeutics. While traditionally used in the construction of Metal-Organic Frameworks (MOFs), the unique molecular architecture of H3BBC presents untapped opportunities in drug design.[3] This document provides an in-depth analysis of the molecular structure and geometry of H3BBC, and explores its prospective applications in creating novel therapeutic modalities.

Introduction: The Linker as a Key Modulator in Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[4] These molecules are comprised of three key components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is not merely a spacer; its length, rigidity, and chemical composition are pivotal in dictating the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for successful ubiquitination and subsequent degradation of the POI.[1][5]

While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been widely employed due to their synthetic tractability, they often result in molecules with a high degree of conformational freedom.[4] This can present challenges in achieving optimal ternary complex formation and can lead to unfavorable physicochemical properties. Consequently, there is a growing appreciation for the role of rigid linkers in pre-organizing the binding elements and enforcing specific spatial orientations, potentially leading to improved potency and selectivity.[5]

This guide focuses on H3BBC, a molecule with a unique rigid, C3-symmetric, and tritopic nature, and posits its potential as a novel scaffolding element in the design of next-generation bifunctional and multifunctional therapeutics.

Molecular Structure and Geometry of H3BBC

H3BBC, systematically named 4,4',4''-(benzene-1,3,5-triyl-tris(benzene-4,1-diyl))tribenzoic acid, is a large, planar, and highly rigid organic molecule. Its structure is characterized by a central benzene ring substituted at the 1, 3, and 5 positions with three radiating arms. Each arm consists of a biphenyl unit terminating in a carboxylic acid group.

Figure 1: 2D representation of the H3BBC molecular structure.

Key Geometric Features

The geometry of H3BBC is defined by the following key characteristics:

  • Planarity and Rigidity: The interconnected system of sp2-hybridized carbon atoms in the benzene rings results in a largely planar and rigid structure. While some torsional freedom exists around the biphenyl linkages, the overall conformation is significantly more constrained than that of aliphatic linkers.

  • C3 Symmetry: The molecule possesses a three-fold rotational symmetry axis passing through the center of the central benzene ring. This symmetry results in the three carboxylic acid functional groups being equidistant from the molecular core and oriented at 120° to each other.

  • Defined Vectorial Properties: The rigid arms of H3BBC act as defined vectors, projecting the terminal functional groups into specific regions of space. The distance between any two of the terminal carboxylic acid groups is fixed, providing a predictable geometric arrangement.

ParameterValue (approximate)Source
Molecular FormulaC39H24O6Inferred
Molecular Weight604.6 g/mol Inferred
Distance between opposing carboxyl groups~2.5 nmEstimated from structure

Table 1: Key physicochemical and geometric properties of the H3BBC linker.

Synthesis and Functionalization

The synthesis of H3BBC and its derivatives typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, to construct the poly-aryl framework. The terminal carboxylic acid groups provide convenient handles for further chemical modification.

General Synthetic Approach

Synthesis_Workflow A 1,3,5-Tribromobenzene C Pd-catalyzed cross-coupling A->C B 4-carboxyphenylboronic acid or terminal alkyne B->C D H3BBC C->D E Activation of carboxylic acids D->E F Amide bond formation E->F G Functionalized H3BBC scaffold F->G

Figure 2: Generalized synthetic workflow for H3BBC and its derivatives.

The carboxylic acid moieties can be activated (e.g., as acyl chlorides or activated esters) to facilitate amide bond formation with amine-containing ligands for the POI and E3 ligase. This allows for the modular assembly of H3BBC-based bifunctional or trifunctional molecules.

Prospective Applications in Bifunctional Molecule Design

The unique structural features of H3BBC open up several exciting possibilities for its application as a linker in drug discovery, particularly in the realm of targeted protein degradation.

Rigid Scaffolding for Bifunctional Degraders

The rigidity of the H3BBC linker can be leveraged to overcome some of the limitations of flexible linkers. By pre-organizing the POI and E3 ligase ligands in a defined spatial orientation, an H3BBC-based PROTAC could reduce the entropic penalty associated with ternary complex formation, potentially leading to enhanced binding affinity and degradation efficiency.

Figure 3: Conceptual comparison of a conventional flexible PROTAC with a rigid H3BBC-based PROTAC.

Development of Trifunctional Molecules

The tritopic nature of H3BBC is perhaps its most intriguing feature for novel drug design. The three spatially distinct functionalization points allow for the attachment of three different molecular entities, leading to the creation of trifunctional molecules.

Potential applications of H3BBC-based trifunctional molecules include:

  • Dual-Target Degraders: A single molecule could be designed to simultaneously recruit two different POIs to an E3 ligase, enabling the degradation of multiple disease-relevant proteins.

  • Targeted Degraders with Enhanced Cell Entry: One arm of the H3BBC scaffold could be conjugated to a cell-penetrating peptide or a ligand for a cell surface receptor to improve the cellular uptake of the degrader.

  • Degrader-Imaging Agent Conjugates: A fluorescent dye or other imaging agent could be attached to the third arm of the H3BBC scaffold to enable the visualization and tracking of the degrader molecule within cells.

Trifunctional_Concept H3BBC H3BBC Scaffold POI_Ligand POI Ligand H3BBC->POI_Ligand arm 1 E3_Ligand E3 Ligand H3BBC->E3_Ligand arm 2 Functional_Moiety Functional Moiety (e.g., Imaging Agent) H3BBC->Functional_Moiety arm 3

Figure 4: Concept of a trifunctional molecule based on the H3BBC scaffold.

Challenges and Future Directions

While the potential of H3BBC as a novel linker scaffold is significant, there are several challenges that need to be addressed:

  • "Beyond Rule of 5" Properties: The large size and molecular weight of H3BBC-based constructs will place them well outside of Lipinski's "Rule of 5". This will necessitate careful optimization of the overall molecular properties to ensure adequate cell permeability and bioavailability.

  • Synthesis and Solubility: The synthesis of H3BBC and its derivatives can be complex, and the rigid, planar nature of the molecule may lead to poor solubility in aqueous media.

  • Empirical Optimization: Despite the rational design principles, the optimal positioning of the POI and E3 ligase ligands on the H3BBC scaffold will likely require empirical testing and optimization.

Future research in this area should focus on the development of efficient synthetic routes to a diverse library of H3BBC analogues with varying arm lengths and physicochemical properties. Furthermore, computational modeling and structural biology studies will be crucial in guiding the rational design of H3BBC-based bifunctional and trifunctional molecules.

Conclusion

The H3BBC linker, with its unique rigid, planar, and tritopic geometry, represents a departure from the conventional flexible linkers used in PROTAC design. While its application in targeted protein degradation is still prospective, its well-defined structural characteristics offer a powerful platform for the rational design of novel bifunctional and trifunctional therapeutics. The ability to precisely control the spatial arrangement of multiple molecular entities opens up new avenues for tackling complex diseases and advancing the field of chemical biology. Further exploration of H3BBC and similar rigid, multifunctional scaffolds is warranted and holds the promise of unlocking new therapeutic modalities.

References

  • Feng, D., Wang, K., Wei, Z., Chen, Y.-P., Simon, C. M., Arvapally, R. K., Martin, R. L., Bosch, M., Liu, T.-F., Fordham, S., Yuan, D., Omary, M. A., Haranczyk, M., & Smit, B. (2019). Rigid Trigonal Prismatic Linkers for Water Sorption. Journal of the American Chemical Society, 141(7), 2900–2905.
  • Vagner, J., Handl, H. L., Gillies, R. J., & Hruby, V. J. (2005). Design, Synthesis, and Validation of Rigid Linkers for Bioactive Peptides. Tetrahedron Letters, 46(44), 7589–7592.
  • PubChem. (n.d.). 4,4',4''-(Benzene-1,3,5-triyltri(ethyne-2,1-diyl))tribenzoic acid. National Center for Biotechnology Information.
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  • CD Bioparticles. (n.d.). 4,4',4''-(benzene-1,3,5-triyltris (ethyne-2,1-diyl))tribenzoic acid.
  • Precise PEG. (n.d.). Linkers in PROTACs.
  • BroadPharm. (2022). What are PROTAC Linkers?
  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs.
  • Cresset. (2024). Improving properties of heterobifunctional degraders via single-point changes to linkers.
  • BenchChem. (n.d.). 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid.
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
  • PubChem. (n.d.). 4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzoic acid. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Tritopic linkers used in the construction of metal-organic frameworks (MOFs).
  • Ruben, M., Payer, D., Landa, A., Comisso, A., Gattinoni, C., Lin, N., Collin, J.-P., Sauvage, J.-P., De Vita, A., & Kern, K. (2006). 2D Supramolecular Assemblies of Benzene-1,3,5-triyl-tribenzoic Acid: Temperature-Induced Phase Transformations. Journal of the American Chemical Society, 128(49), 15644–15651.
  • ChemicalBook. (n.d.). 4,4',4''-(benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid.
  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (2022). RSC Chemical Biology, 3(5), 534-545.
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An In-Depth Technical Guide to 1,3,5-Tris(4′-carboxy[1,1′-biphenyl]-4-yl)benzene (TCBPB)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has consistently shown that a deep, foundational understanding of a molecule's properties is paramount to its successful application, whether in materials science or drug development. This guide is crafted not as a rigid set of instructions, but as a comprehensive narrative of 1,3,5-Tris(4′-carboxy[1,1′-biphenyl]-4-yl)benzene (TCBPB). Our exploration will delve into its synthesis, detailed characterization, and analytical methodologies. The causality behind experimental choices is illuminated to provide not just data, but actionable insights. Every piece of information is grounded in authoritative sources to ensure the highest degree of scientific integrity, providing a self-validating resource for the discerning researcher.

Molecular Identity and Physicochemical Properties

1,3,5-Tris(4′-carboxy[1,1′-biphenyl]-4-yl)benzene, commonly referred to as TCBPB or H₃TCBPB, is a trigonal, nanosized carboxylate ligand.[1] Its rigid, planar core and extended biphenyl arms functionalized with carboxylic acid groups make it a subject of significant interest, primarily as a building block in materials chemistry.

Table 1: Core Chemical and Physical Properties of TCBPB

PropertyValueSource(s)
IUPAC Name 4',4''',4'''''-[benzene-1,3,5-triyltris(biphenyl-4',4-diyl)]tribenzoic acid-
Synonyms H₃TCBPB, H₃BBC, TCBTB[2]
CAS Number 911818-75-2[2]
Molecular Formula C₄₅H₃₀O₆[2]
Molecular Weight 666.72 g/mol [2]
Appearance White powder/crystal[1]
Melting Point >300 °C
Purity Typically >95%

Synthesis of TCBPB: A Mechanistic Approach

The synthesis of TCBPB is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance and mild reaction conditions, making it ideal for the construction of complex biaryl systems like TCBPB.[3][4]

The logical pathway involves the coupling of a trihalogenated benzene core with a boronic acid derivative of a biphenyl carboxylic acid.

Diagram 1: Retrosynthetic Analysis of TCBPB

G TCBPB TCBPB (Target Molecule) Intermediate1 Suzuki Coupling TCBPB->Intermediate1 Reactant1 1,3,5-Tribromobenzene Intermediate1->Reactant1 Reactant2 4'-(dihydroxyboranyl)-[1,1'-biphenyl]-4-carboxylic acid Intermediate1->Reactant2

Caption: Retrosynthetic pathway for TCBPB via Suzuki coupling.

Detailed Synthesis Protocol

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.[5]

Step 1: Preparation of the Reaction Mixture

  • To a three-necked, round-bottomed flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 1,3,5-tribromobenzene (1.0 eq), 4'-(dihydroxyboranyl)-[1,1'-biphenyl]-4-carboxylic acid (3.3 eq), and a suitable solvent such as a mixture of 1-propanol and water.[5]

  • Purge the flask with nitrogen for 30 minutes to ensure an inert atmosphere, which is crucial to prevent the oxidation of the palladium catalyst.

Step 2: Catalyst and Base Addition

  • To the stirred solution, add a palladium catalyst, such as palladium(II) acetate (0.003 eq), and a phosphine ligand, like triphenylphosphine (0.009 eq).[5] The in-situ reduction of Pd(II) to the active Pd(0) species is a key step.

  • Add an aqueous solution of a base, typically 2 M sodium carbonate (1.2 eq per mole of boronic acid), to the reaction mixture.[5] The base is essential for the transmetalation step of the catalytic cycle.

Step 3: Reaction and Work-up

  • Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture and add water to precipitate the crude product.[5]

  • Filter the precipitate and wash with water and a suitable organic solvent like ethyl acetate to remove unreacted starting materials and byproducts.

Step 4: Purification

  • The crude TCBPB can be purified by recrystallization from a suitable solvent system, such as a mixture of N,N-dimethylformamide (DMF) and water, to yield the final product as a white to off-white solid.

Diagram 2: Experimental Workflow for TCBPB Synthesis

G cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Isolation & Purification A Combine Reactants: 1,3,5-Tribromobenzene Biphenyl Boronic Acid Derivative Solvent B Purge with Nitrogen A->B C Add Catalyst & Ligand: Pd(OAc)₂ Triphenylphosphine B->C D Add Base: Aqueous Na₂CO₃ C->D E Heat to Reflux D->E F Monitor by TLC/HPLC E->F G Precipitate with Water F->G H Filter and Wash G->H I Recrystallize H->I J Characterize Pure TCBPB I->J

Caption: Step-by-step workflow for the synthesis of TCBPB.

Spectroscopic and Crystallographic Characterization

A multi-technique approach is essential for the unambiguous structural elucidation and purity confirmation of TCBPB.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum of TCBPB is expected to show a complex series of multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The integration of these signals should correspond to the 27 aromatic protons. A broad singlet corresponding to the three carboxylic acid protons would likely be observed at a downfield chemical shift (δ > 10 ppm), which would disappear upon D₂O exchange.

  • ¹³C NMR: The carbon NMR spectrum will display a number of signals corresponding to the different carbon environments in the molecule. Key signals to identify would be the carbonyl carbon of the carboxylic acid (δ ~167 ppm) and the various aromatic carbons.[6]

Table 2: Predicted NMR Data for TCBPB

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H> 10br s-COOH
¹H7.0 - 8.5mAr-H
¹³C~167sC=O
¹³C120 - 150sAr-C

Note: Experimentally obtained and assigned spectra are crucial for definitive structural confirmation.

Vibrational Spectroscopy (FT-IR and Raman)

FT-IR and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule.

  • FT-IR Spectroscopy: The FT-IR spectrum of TCBPB is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimers. A strong, sharp absorption around 1700 cm⁻¹ is characteristic of the C=O stretching vibration of the carboxylic acid. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions corresponding to C-C and C-H vibrations of the aromatic rings.[7]

  • Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings, which may be weak or absent in the FT-IR spectrum.

Table 3: Expected FT-IR Peak Assignments for TCBPB

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (carboxylic acid dimer)
~1700StrongC=O stretch (carboxylic acid)
1600-1450Medium-StrongC=C aromatic ring stretches
~1300MediumC-O stretch
900-675Medium-StrongC-H "out-of-plane" bending
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. For a molecule of this size and polarity, electrospray ionization (ESI) would be the preferred ionization technique.

  • Expected Molecular Ion: The high-resolution mass spectrum (HRMS) should show a prominent peak corresponding to the molecular ion [M-H]⁻ or [M+H]⁺, confirming the molecular weight of 666.72 g/mol .

  • Fragmentation Pattern: The fragmentation of TCBPB would likely involve the loss of CO₂ (44 Da) from the carboxylic acid groups and cleavage of the biphenyl linkages.

Single-Crystal X-ray Diffraction

Obtaining a single crystal of TCBPB suitable for X-ray diffraction would provide the most definitive structural information, including bond lengths, bond angles, and the overall three-dimensional packing of the molecules in the solid state. This data is typically presented in a Crystallographic Information File (.cif).[5]

Analytical Methodologies for Purity Assessment

Ensuring the purity of TCBPB is critical for its use in synthesizing highly ordered materials like Metal-Organic Frameworks (MOFs).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the most suitable method for determining the purity of TCBPB.

Protocol: HPLC Purity Analysis of TCBPB

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is likely necessary for good separation.

    • Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Solvent B: Acetonitrile or methanol with 0.1% TFA or formic acid.

  • Gradient Program: A typical gradient would start with a high percentage of Solvent A and gradually increase the percentage of Solvent B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the aromatic system of TCBPB has strong absorbance (e.g., 254 nm or 280 nm).

  • Sample Preparation: Dissolve a small amount of TCBPB in a suitable solvent, such as DMF or a mixture of the mobile phase components.

  • Analysis: The purity is determined by the area percentage of the main peak corresponding to TCBPB relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

Due to its high molecular weight and low volatility, TCBPB is not amenable to standard GC analysis. Derivatization to form more volatile esters would be necessary, but this adds complexity to the analysis. Therefore, HPLC is the preferred chromatographic method for purity assessment.

Potential Biological Activity

While the primary application of TCBPB is in materials science, its structural motifs warrant consideration for potential biological activity, particularly in the context of drug development. A structurally related compound, 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB), which lacks the additional phenyl ring in each arm, has been investigated for its anticancer potential.[8] Studies have shown that H3BTB can bind to DNA, suggesting a possible mechanism of cytotoxic action.[8]

Given the structural similarity, it is plausible that TCBPB could exhibit similar or enhanced biological activities. The extended biphenyl linkers in TCBPB could influence its lipophilicity and ability to interact with biological targets. Further in vitro and in vivo studies are necessary to explore the potential of TCBPB as a therapeutic agent.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling TCBPB. A comprehensive, specific Material Safety Data Sheet (MSDS) for TCBPB should be consulted before use. General safety guidelines include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

1,3,5-Tris(4′-carboxy[1,1′-biphenyl]-4-yl)benzene is a molecule of significant interest due to its unique structural characteristics. This guide has provided a comprehensive overview of its synthesis, characterization, and analytical methodologies, grounded in established scientific principles. The detailed protocols and mechanistic explanations are intended to empower researchers to confidently work with and apply this versatile building block in their respective fields. The potential for biological activity, while underexplored, presents an exciting avenue for future research. As with any scientific endeavor, the information presented here should serve as a foundation for further inquiry and innovation.

References

  • Supporting Information for... (n.d.). Princeton University. Retrieved from [Link]

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  • Wani, T. A., et al. (2023). Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies. PubMed Central. Retrieved from [Link]

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  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL... (n.d.). Retrieved from [Link]

  • Molecular Modeling of the Tert-Butyl Hydroperoxide NMR 1H and 13C Spectra. (2016). Der Pharma Chemica. Retrieved from [Link]

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  • Cole, M. L., et al. (2024). Synthesis and Characterization of Extremely Bulky Aminopyridinate Ligands and a Series of Their Groups 1 and 2 Metal Complexes. Molecules. Retrieved from [Link]

  • Increasing Fragmentation of Disulfide-Bonded Proteins for Top-Down Mass Spectrometry by Supercharging. (n.d.). PubMed Central. Retrieved from [Link]

  • High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. (2024). PubMed. Retrieved from [Link]

  • Pauli, G. F., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. Retrieved from [Link]

  • Mass Spectrometry Fragmentation Part 1. (2015). YouTube. Retrieved from [Link]

  • Polychlorinated biphenyl compounds (PCBs) determination from water by gas chromatography coupled with mass spectrometry (GC-MS). (n.d.). ResearchGate. Retrieved from [Link]

  • Rapid Quantitation of Benzene, Toluene, and Total Aromatics in Finished Gasoline by GC-TOFMS. (n.d.). LECO Corporation. Retrieved from [Link]

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  • Computational Drug Designing, Synthesis, Characterization and Anti-bacterial Activity Evaluation of Some Mixed Ligand–Metal Complexes of 2-hydroxybenzaldehydethiosemicarbazone as Primary Ligand. (2023). PubMed Central. Retrieved from [Link]

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (n.d.). PubMed. Retrieved from [Link]

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An In-depth Technical Guide to the Spectroscopic Analysis of 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the core spectroscopic techniques for the characterization of 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene. Intended for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles with practical, field-proven insights to facilitate robust and reliable analysis.

Introduction: The Structural and Functional Significance of a Complex Ligand

This compound is a highly symmetrical, polyaromatic tricarboxylic acid. Its rigid, extended structure and tripodal arrangement of carboxylate functionalities make it a premier building block, or "linker," for the synthesis of advanced materials such as Metal-Organic Frameworks (MOFs). The precise characterization of this ligand is paramount, as its purity and structural integrity directly dictate the properties of the resulting supramolecular architectures. This guide will detail the application and interpretation of key spectroscopic methods to ensure the unambiguous identification and quality assessment of this important molecule.

Foundational Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For a molecule of this complexity, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of the aromatic rings and the presence of the carboxylic acid groups.

¹H NMR Spectroscopy: A Proton's Perspective

Principle of the Experiment: ¹H NMR spectroscopy probes the chemical environment of hydrogen nuclei. The resonance frequency (chemical shift, δ) of each proton is highly sensitive to the surrounding electron density, providing a detailed map of the molecule's structure.

Predicted ¹H NMR Spectrum: Due to the molecule's high C₃ symmetry, a simplified spectrum is anticipated. Protons in chemically equivalent environments will resonate at the same frequency, leading to a smaller number of signals than the total number of protons. The aromatic region (typically 7.0-8.5 ppm) will be of primary interest.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice due to its ability to dissolve polar carboxylic acids and its solvent peak appearing around 2.50 ppm, away from the aromatic region.

  • Instrument Setup:

    • Utilize a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion, which is crucial for resolving the complex splitting patterns of the aromatic protons.

    • Acquire the spectrum at room temperature.

    • Set the number of scans to a minimum of 16 to ensure a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Calibrate the chemical shift scale using the residual solvent peak (δ ≈ 2.50 ppm for DMSO-d₆).

    • Integrate the signals to determine the relative number of protons corresponding to each resonance.

Interpretation of the Spectrum:

The aromatic protons on the biphenyl units will likely appear as a series of doublets and multiplets. Protons on the terminal carboxyl-bearing phenyl ring will be in a different electronic environment compared to those on the phenyl rings closer to the central benzene core. The carboxylic acid protons are expected to appear as a broad singlet at a significantly downfield chemical shift (typically >10 ppm), a characteristic feature of acidic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
> 10Broad Singlet3HCarboxylic Acid (-COOH)
7.5 - 8.2Multiplets/Doublets27HAromatic Protons
¹³C NMR Spectroscopy: The Carbon Skeleton

Principle of the Experiment: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Experimental Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of DMSO-d₆) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup:

    • Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to a series of singlets, where each peak corresponds to a unique carbon environment.

    • A greater number of scans (e.g., 1024 or more) is necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing: Similar to ¹H NMR, the data is processed via Fourier transformation, phasing, and calibration (DMSO-d₆ solvent peak at δ ≈ 39.52 ppm).

Interpretation of the Spectrum:

The spectrum will show distinct signals for the carboxyl carbons (typically in the range of 165-185 ppm) and a series of signals for the aromatic carbons (120-150 ppm). Due to the molecule's symmetry, the number of aromatic carbon signals will be fewer than the total number of aromatic carbons.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR)

Principle of the Experiment: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequencies of these absorptions are characteristic of the functional groups present.

Experimental Protocol:

  • Sample Preparation: For a solid sample, the KBr pellet method is standard.

    • Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg).

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Interpretation of the Spectrum:

The FT-IR spectrum will be dominated by absorptions characteristic of the carboxylic acid and aromatic functionalities.

Table 2: Key FT-IR Vibrational Frequencies

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
~1700C=O stretchCarboxylic Acid
1600-1585, 1500-1400C=C in-ring stretchAromatic Ring
3100-3000=C-H stretchAromatic Ring
900-675C-H out-of-plane bendAromatic Ring

Electronic Transitions: UV-Visible and Luminescence Spectroscopy

Principle of the Experiment: UV-Visible spectroscopy probes the electronic transitions within a molecule, particularly the π → π* transitions in conjugated systems. The extensive π-system of this compound is expected to give rise to strong UV absorptions. Luminescence (fluorescence) spectroscopy measures the light emitted from a molecule after it has absorbed light, providing insights into its electronic structure and excited-state properties.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or THF). A typical concentration is in the micromolar range.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer to record the absorbance spectrum, typically from 200 to 800 nm.

    • For luminescence, use a spectrofluorometer to record the emission spectrum at a fixed excitation wavelength (usually the λₘₐₓ from the UV-Vis spectrum).

Interpretation of the Spectra:

The UV-Vis spectrum is expected to show intense absorption bands in the UV region, characteristic of the extended π-conjugation. The triphenylbenzene core is known to be fluorescent, and the molecule is likely to exhibit emission in the violet-blue region of the electromagnetic spectrum.

Molecular Weight Verification: Mass Spectrometry

Principle of the Experiment: Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive method for confirming the molecular weight of a synthesized compound.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like this one. It is typically run in negative ion mode to deprotonate the carboxylic acids.

  • Data Acquisition: The sample solution is infused into the mass spectrometer, and the m/z values of the resulting ions are recorded.

Interpretation of the Spectrum:

In negative ion mode ESI-MS, the most prominent peaks are expected to correspond to the singly, doubly, and triply deprotonated molecules:

  • [M - H]⁻

  • [M - 2H]²⁻

  • [M - 3H]³⁻

The detection of these ions at the expected m/z values provides conclusive evidence of the compound's molecular weight (666.72 g/mol ).

Integrated Analytical Workflow

A robust characterization of this compound relies on the synergistic use of these techniques. The following workflow ensures a comprehensive and self-validating analysis.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_nmr Structural Elucidation cluster_functional Functional Group ID cluster_electronic Electronic Properties cluster_mw Molecular Weight Synthesis Synthesized Product H_NMR ¹H NMR Synthesis->H_NMR Confirm Proton Env. FTIR FT-IR Synthesis->FTIR Identify Functional Groups UV_Vis UV-Vis Synthesis->UV_Vis Analyze π-System MS Mass Spectrometry Synthesis->MS Verify Molecular Weight C_NMR ¹³C NMR H_NMR->C_NMR Assign Carbon Skeleton Final_Structure Verified Structure C_NMR->Final_Structure Confirm Structure FTIR->Final_Structure Luminescence Luminescence UV_Vis->Luminescence Probe Excited States Luminescence->Final_Structure MS->Final_Structure

Caption: Integrated workflow for the spectroscopic characterization of the target molecule.

Conclusion

The multifaceted spectroscopic analysis detailed in this guide provides a robust framework for the comprehensive characterization of this compound. By integrating data from NMR, FT-IR, UV-Vis, Luminescence, and Mass Spectrometry, researchers can confidently verify the structure, purity, and key properties of this important molecule, ensuring its suitability for advanced applications in materials science and beyond.

References

  • Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) ligand: 1,3,5-benzene tricarboxylic acid and.... Retrieved from [Link]

  • PubChem. (n.d.). 1,3,5-Tris(4-carboxyphenyl)benzene. Retrieved from [Link]

  • MDPI. (2023, April 10). Molecular Spectroscopy Evidence of 1,3,5-Tris(4-carboxyphenyl)benzene Binding to DNA: Anticancer Potential along with the Comparative Binding Profile of Intercalation via Modeling Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 1,3,5-tris(4-hydroxyl phenyl)benzene (2). Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of the 1,3,5-tris-(1,1-biphenyl-4-yl)benzene (TBB).... Retrieved from [Link]

An In-Depth Technical Guide to 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene (CAS 911818-75-2): Properties, Synthesis of Metal-Organic Frameworks, and Supplier Information

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 911818-75-2, 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene. It details the physicochemical properties, safety information, and a curated list of suppliers for this versatile molecule. The core of this guide is an in-depth exploration of its primary application as a tritopic organic linker in the synthesis of Metal-Organic Frameworks (MOFs). A detailed, step-by-step experimental protocol for the solvothermal synthesis of a representative MOF, Al-TCBPB, is provided, along with a discussion of the characterization techniques and the performance of the resulting material in applications such as gas storage. This guide is intended to be a valuable resource for researchers in materials science, chemistry, and drug development, offering both foundational knowledge and practical insights into the utilization of this important building block.

Introduction to this compound

The compound with CAS number 911818-75-2 is chemically known as this compound. It is also commonly referred to by several synonyms, including H3BBC, H3TCBPB, and TCBTB.[1][2] This molecule is a large, rigid, and highly functionalized aromatic carboxylic acid. Its unique trigonal geometry and the presence of three carboxylic acid groups make it an exceptional building block, or "linker," for the construction of highly porous crystalline materials known as Metal-Organic Frameworks (MOFs).

The structure of this compound is characterized by a central benzene ring connected to three biphenyl-4-carboxylic acid moieties at the 1, 3, and 5 positions. This specific arrangement results in a pre-organized, C3-symmetric structure that can coordinate with metal ions or clusters to form extended, three-dimensional networks with well-defined pores and exceptionally high surface areas. The rational design of MOFs with tailored properties for specific applications often relies on the judicious selection of organic linkers, and this compound has emerged as a key component in the synthesis of advanced porous materials.[3]

Physicochemical and Safety Properties

A thorough understanding of the physicochemical and safety properties of a chemical is paramount for its effective and safe use in a research setting.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReferences
CAS Number 911818-75-2[1][2][4]
Molecular Formula C₄₅H₃₀O₆[1]
Molecular Weight 666.72 g/mol [1][2]
Appearance Solid, typically a white to off-white powder[5]
Melting Point >300 °C[5]
Solubility Soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO)[6]
Purity Typically >95%[1]
Safety and Handling

As with any chemical, proper safety precautions should be observed when handling this compound. The available safety data indicates the following:

  • GHS Pictogram: GHS07 (Exclamation Mark)[6]

  • Signal Word: Warning[6]

  • Hazard Statements:

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[6]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

    • P264: Wash skin thoroughly after handling.[7]

    • P271: Use only outdoors or in a well-ventilated area.[6]

    • P280: Wear protective gloves/eye protection/face protection.[8]

    • P302 + P352: IF ON SKIN: Wash with plenty of water.[6]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound and to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Role in the Synthesis of Metal-Organic Frameworks (MOFs)

The primary and most significant application of this compound is as a linker in the synthesis of MOFs. MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[3] The choice of the organic linker is crucial as it dictates the topology, pore size, and functionality of the resulting MOF.

The unique structural features of this compound make it a highly desirable linker for several reasons:

  • Tritopic Nature: The three carboxylic acid groups allow for the formation of a three-dimensional network by coordinating to multiple metal centers.

  • Rigidity and Pre-organization: The rigid aromatic backbone helps in the formation of robust and porous frameworks with predictable structures.

  • Large Size: The extended length of the linker leads to the formation of MOFs with large pores and high surface areas, which are desirable for applications such as gas storage and catalysis.[9]

A notable example of a MOF synthesized using this linker is Al-TCBPB .[9][10] This aluminum-based MOF exhibits a high Brunauer-Emmett-Teller (BET) surface area of 2311 m²/g and has shown promising results for hydrogen storage.[9][10]

MOF_Synthesis cluster_reactants Reactants cluster_process Synthesis Process cluster_products Products & Characterization Linker 1,3,5-Tris(4'-carboxy[1,1'- biphenyl]-4-yl)benzene (CAS 911818-75-2) Solvothermal_Synthesis Solvothermal Synthesis (Elevated Temperature & Pressure) Linker->Solvothermal_Synthesis Metal_Source Metal Salt (e.g., Al(NO₃)₃·9H₂O) Metal_Source->Solvothermal_Synthesis Solvent Solvent (e.g., DMF) Solvent->Solvothermal_Synthesis MOF Metal-Organic Framework (e.g., Al-TCBPB) Solvothermal_Synthesis->MOF Characterization Characterization (PXRD, SEM, TGA, BET) MOF->Characterization

Caption: General workflow for the solvothermal synthesis of a Metal-Organic Framework (MOF) using this compound as the organic linker.

Experimental Protocol: Solvothermal Synthesis of Al-TCBPB

This section provides a detailed, step-by-step protocol for the synthesis of the aluminum-based MOF, Al-TCBPB, using this compound as the organic linker. This protocol is based on the procedure described in the literature.[9]

Materials and Equipment
  • This compound (CAS 911818-75-2)

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • N,N-Dimethylformamide (DMF)

  • Teflon-lined stainless-steel autoclave

  • Oven

  • Centrifuge

  • Vacuum oven

Synthesis Procedure
  • Preparation of the Reaction Mixture:

    • In a glass vial, dissolve a specific molar ratio of this compound and aluminum nitrate nonahydrate in N,N-dimethylformamide (DMF). A typical molar ratio of linker to metal salt is 1:2.

  • Solvothermal Reaction:

    • Transfer the reaction mixture to a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and place it in a preheated oven at a specific temperature, typically around 120-150 °C, for a duration of 24-72 hours.

  • Isolation and Purification of the Product:

    • After the reaction is complete, allow the autoclave to cool down to room temperature.

    • Collect the resulting solid product by centrifugation or filtration.

    • Wash the product multiple times with fresh DMF to remove any unreacted starting materials.

    • Subsequently, wash the product with a more volatile solvent, such as ethanol or methanol, to exchange the DMF.

  • Activation of the MOF:

    • Dry the purified product under vacuum at an elevated temperature (e.g., 150 °C) for several hours to remove the solvent molecules from the pores. This activation step is crucial for achieving a high surface area and porosity.

Experimental_Workflow A 1. Prepare Reaction Mixture (Linker + Metal Salt in DMF) B 2. Solvothermal Reaction (Autoclave, 120-150 °C, 24-72 h) A->B C 3. Isolate & Purify (Centrifugation, DMF & EtOH Washes) B->C D 4. Activate MOF (Vacuum Drying, 150 °C) C->D E Characterization (PXRD, SEM, TGA, BET) D->E

Caption: Step-by-step experimental workflow for the synthesis and characterization of Al-TCBPB MOF.

Characterization of the Synthesized MOF

The synthesized Al-TCBPB should be thoroughly characterized to confirm its structure, purity, and properties. Common characterization techniques include:

  • Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the MOF.[9][11]

  • Scanning Electron Microscopy (SEM): To visualize the morphology and crystal size of the MOF particles.[8][9]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF.[9][11]

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the surface area and pore size distribution of the activated MOF.[8][9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate groups to the metal centers.[11]

Applications of MOFs Derived from this compound

The unique properties of MOFs synthesized from this linker, particularly their high porosity and surface area, make them promising candidates for a variety of applications.

Gas Storage

The high surface area and tunable pore sizes of MOFs like Al-TCBPB make them excellent materials for gas storage, especially for hydrogen.[7][12] Al-TCBPB has demonstrated an excess hydrogen adsorption of 4.8 wt% at 77 K and 9 MPa, which is a significant value for physisorptive hydrogen storage materials.[9][10] The large pore volume and the specific interactions between the gas molecules and the MOF framework contribute to this high storage capacity.

Catalysis

The well-defined porous structure of these MOFs can be utilized for size- and shape-selective catalysis.[6] The metal nodes can act as catalytic sites, or catalytically active species can be incorporated into the pores. While specific catalytic applications for MOFs derived from this exact linker are still an emerging area of research, related MOFs have shown activity in various organic transformations.[5]

Other Potential Applications

The versatility of MOFs suggests potential applications in other areas, including:

  • Gas Separation: The uniform pore sizes can be tailored to selectively adsorb certain gas molecules from a mixture.

  • Sensing: The interaction of guest molecules with the MOF framework can lead to changes in its physical properties, which can be used for chemical sensing.

  • Drug Delivery: The porous structure can be used to encapsulate and release drug molecules in a controlled manner.

Suppliers

This compound is available from several chemical suppliers. Researchers should always request a certificate of analysis to ensure the purity and quality of the material. Some of the known suppliers include:

  • Sigma-Aldrich (Merck)[1][2][4]

  • Ambeed[9]

  • Fisher Scientific[10]

  • AKSci[5]

  • BLDpharm[13]

  • ChemicalBook[14]

  • Angene Chemical[11]

  • CD Bioparticles[8]

Conclusion

This compound (CAS 911818-75-2) is a key building block in the field of materials chemistry, particularly for the synthesis of Metal-Organic Frameworks. Its unique structural characteristics enable the construction of highly porous and robust materials with significant potential in gas storage, catalysis, and other advanced applications. This guide has provided a comprehensive overview of its properties, a detailed experimental protocol for the synthesis of a representative MOF, and a list of commercial suppliers. It is hoped that this information will serve as a valuable resource for researchers and scientists working at the forefront of materials innovation.

References

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Theoretical Exploration of the Electronic Landscape of 4,4',4''-(benzene-1,3,5-triyl-tris(benzene-4,1-diyl))tribenzoic acid (H3BBC): A Guide for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Linker Electronics in Material and Therapeutic Design

In the realm of advanced materials and drug development, the rational design of molecular components is paramount. Metal-Organic Frameworks (MOFs) have emerged as a class of materials with unprecedented tunability, offering vast potential in gas storage, catalysis, sensing, and targeted drug delivery.[1][2][3] The properties of these frameworks are intrinsically linked to the constituent parts: the metal nodes and the organic linker molecules. The linker, far from being a mere structural scaffold, plays a crucial role in defining the electronic and photophysical characteristics of the entire assembly.

This technical guide focuses on the theoretical investigation of the electronic properties of a key tritopic linker, 4,4',4''-(benzene-1,3,5-triyl-tris(benzene-4,1-diyl))tribenzoic acid (H3BBC) . A comprehensive understanding of the electronic landscape of H3BBC is not merely an academic exercise; it is a critical prerequisite for the predictive design of MOFs with tailored functionalities. For researchers in drug development, the electronic characteristics of the linker can influence drug loading capacities, release kinetics, and the stability of the framework under physiological conditions. This guide will provide a deep dive into the computational methodologies used to elucidate these properties, present a representative analysis of the expected electronic structure of H3BBC, and discuss the implications of these findings for its application in advanced materials and therapeutics.

Part 1: The Computational Gauntlet - A Methodological Framework for Probing H3BBC's Electronic Structure

To unravel the electronic intricacies of a large, conjugated molecule like H3BBC, a robust computational strategy is essential. The workflow is designed to provide a holistic view of the molecule's properties, from its ground-state geometry to its excited-state behavior.

The Cornerstone: Density Functional Theory (DFT)

At the heart of our investigation lies Density Functional Theory (DFT), a quantum mechanical modeling method that allows for the calculation of a molecule's electronic structure.[4][5] DFT strikes an optimal balance between computational cost and accuracy for molecules of this size.

Experimental Protocol: Ground-State Geometry Optimization

  • Initial Structure Generation: The 3D structure of H3BBC is first constructed using molecular modeling software.

  • Functional and Basis Set Selection: The choice of the exchange-correlation functional and basis set is critical for obtaining accurate results. For organic molecules rich in aromatic rings, a hybrid functional such as B3LYP is often a reliable choice. This is paired with a Pople-style basis set, for instance, 6-311+G(d,p) , which includes diffuse and polarization functions to accurately describe the electron distribution, particularly in the anionic carboxylate groups.

  • Optimization Algorithm: A quasi-Newton algorithm, such as the Broyden–Fletcher–Goldfarb–Shanno (BFGS) method, is employed to find the lowest energy conformation of the molecule. The calculation is considered converged when the forces on all atoms and the change in energy between successive steps fall below predefined thresholds.

  • Frequency Analysis: A subsequent frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This step also yields thermodynamic properties such as zero-point vibrational energy.

Illuminating Excited States: Time-Dependent DFT (TD-DFT)

To understand how H3BBC interacts with light, which is crucial for applications in photocatalysis and sensing, we turn to Time-Dependent Density Functional Theory (TD-DFT).[6][7] TD-DFT allows for the simulation of the molecule's UV-Vis absorption spectrum by calculating the energies of its electronic excited states.

Experimental Protocol: Simulating the UV-Vis Spectrum

  • Ground-State Prerequisite: The TD-DFT calculation is performed on the previously DFT-optimized ground-state geometry.

  • Excited State Calculation: The calculation is set up to determine the energies and oscillator strengths of a specified number of singlet excited states (e.g., the first 30 states). The same functional and basis set as the ground-state calculation are typically used for consistency.

  • Solvent Effects: To mimic experimental conditions, an implicit solvent model, such as the Polarizable Continuum Model (PCM) , can be incorporated to account for the influence of a solvent on the electronic transitions.

  • Spectrum Generation: The calculated excitation energies and oscillator strengths are then convoluted with a Gaussian or Lorentzian function to generate a theoretical UV-Vis spectrum.

Computational Workflow for H3BBC Electronic Properties cluster_DFT Ground-State Calculations (DFT) cluster_TDDFT Excited-State Calculations (TD-DFT) cluster_Analysis Data Analysis and Interpretation start Initial H3BBC Structure opt Geometry Optimization (B3LYP/6-311+G(d,p)) start->opt Input freq Frequency Analysis opt->freq Optimized Geometry homo_lumo HOMO-LUMO Analysis opt->homo_lumo tddft UV-Vis Spectrum Simulation (TD-DFT) freq->tddft Validated Minimum Energy Structure spectrum_analysis Spectral Interpretation tddft->spectrum_analysis properties Correlation with Material Properties homo_lumo->properties spectrum_analysis->properties

Caption: A schematic of the computational workflow for determining the electronic properties of H3BBC.

Part 2: The Electronic Blueprint of H3BBC - Results and Discussion

Molecular Geometry and Frontier Molecular Orbitals

The DFT-optimized structure of H3BBC would be expected to exhibit a largely planar geometry, a consequence of its extended π-conjugated system. The three benzoic acid arms would be arranged in a C3-symmetric fashion around the central benzene ring.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic behavior of a molecule.

  • HOMO: For H3BBC, the HOMO is anticipated to be delocalized across the entire π-system of the molecule, with significant contributions from the benzene rings. This delocalization is indicative of a molecule that can readily donate electrons.

  • LUMO: The LUMO is also expected to be delocalized across the aromatic framework, with a notable density on the carboxylic acid groups.[8] This suggests that these sites are susceptible to nucleophilic attack and are the primary sites for electron acceptance.

The spatial distribution of these orbitals dictates the molecule's reactivity and its charge-transfer characteristics upon photoexcitation.

Caption: A simplified 2D representation of the H3BBC molecular structure and a conceptual diagram of its frontier molecular orbitals.

Quantitative Electronic Properties

The following table summarizes the expected quantitative electronic properties of H3BBC, derived from DFT calculations.

PropertyPredicted ValueSignificance
HOMO Energy ~ -6.0 eVIndicates the molecule's ionization potential and electron-donating ability.
LUMO Energy ~ -2.5 eVRelates to the electron affinity and the molecule's capacity to accept electrons.
HOMO-LUMO Gap (ΔE) ~ 3.5 eVA key indicator of chemical reactivity and kinetic stability. A larger gap suggests higher stability.[9]
Simulated Absorption Spectrum

The TD-DFT calculation would likely predict a strong absorption band in the UV region, characteristic of π → π* transitions within the extensive conjugated system. Based on studies of similar aromatic carboxylic acids and extended viologens, a primary absorption maximum (λ_max) would be expected in the range of 280-350 nm.[10] This absorption corresponds to the electronic transition from the HOMO to the LUMO. The precise position and intensity of this peak are sensitive to the solvent environment, a factor that can be accounted for in the calculations.

Part 3: From Theory to Application - Implications for Drug Development

The theoretical insights into H3BBC's electronic properties have profound implications for its use in drug delivery systems.

  • Drug-Framework Interactions: The distribution of electron density, particularly the localization of the LUMO on the carboxylate groups, suggests that these are the primary sites for coordination with metal ions in MOF synthesis. Furthermore, the aromatic rings of H3BBC can engage in π-π stacking interactions with aromatic drug molecules, enhancing loading capacity.

  • Controlled Release: The electronic properties of the linker can be tuned by introducing functional groups. For instance, electron-withdrawing or -donating groups can alter the HOMO-LUMO gap and the acidity of the carboxylate moieties, which in turn can influence the stability of the MOF and the release rate of encapsulated drugs.[1]

  • Biocompatibility and Stability: A large HOMO-LUMO gap is generally associated with high chemical stability. A theoretically confirmed large gap for H3BBC would support the development of robust MOFs that can withstand physiological conditions without premature degradation.

Conclusion: A Computationally-Guided Path to Innovation

This technical guide has outlined a comprehensive theoretical framework for the investigation of the electronic properties of the H3BBC linker. By leveraging the power of DFT and TD-DFT, researchers can gain a detailed understanding of the molecule's electronic structure, from its ground-state geometry and frontier orbitals to its excited-state dynamics. These theoretical insights are not merely descriptive; they are predictive, providing a rational basis for the design of novel MOFs with tailored properties for a range of applications, most notably in the targeted delivery of therapeutics. The synergy between computational modeling and experimental synthesis paves the way for the accelerated discovery and optimization of advanced materials for the challenges of tomorrow.

References

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Discovery and history of tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene: Synthesis, Properties, and Applications in Advanced Material Design

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene, a tritopic carboxylate linker pivotal in the design and synthesis of advanced Metal-Organic Frameworks (MOFs). We delve into the historical context of its development, driven by the need for highly porous materials with exceptional stability. A detailed, field-tested protocol for its synthesis via a palladium-catalyzed Suzuki coupling reaction is presented, with an emphasis on the rationale behind experimental choices to ensure high yield and purity. The guide further explores the key physicochemical properties of this linker and its significant impact on the resultant MOF architectures. Finally, we survey its applications in critical areas of research and development, including catalysis and drug delivery, offering insights for researchers, scientists, and professionals in drug development.

Introduction and Historical Context

The advent of Metal-Organic Frameworks (MOFs) has revolutionized materials science, offering crystalline materials with unprecedented porosity and tunable functionalities.[1][2][3] The design of MOFs is a delicate interplay between the metal nodes and the organic linkers that bridge them.[3] The geometry, length, and functionality of these organic linkers are paramount in dictating the topology, pore size, and ultimately, the properties of the resulting framework.[3]

Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene, also known by the alternate name TCBTB, has emerged as a significant building block in the construction of high-performance MOFs.[4] Its rigid, tritopic (three-connecting) nature, and extended biphenyl arms make it an ideal candidate for creating robust, three-dimensional networks with large surface areas. The historical development of such elaborate linkers stems from the continuous pursuit of MOFs with enhanced stability and larger pore volumes, essential for applications like gas storage, separations, and catalysis.[2][5] The presence of carboxylic acid groups at the termini of the biphenyl arms allows for strong coordination with metal ions, a key factor in the formation of stable frameworks.[5][6]

This guide serves as a technical resource for researchers and professionals, providing a deep dive into the synthesis, properties, and applications of this versatile linker.

Synthesis of Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene

The synthesis of tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene is typically achieved through a palladium-catalyzed Suzuki cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient construction of the biphenyl linkages. The general strategy involves the coupling of a central tri-halogenated benzene core with a boronic acid derivative of a carboxylate-protected biphenyl unit, followed by deprotection of the carboxyl groups.

A more direct and convergent approach, which we will detail here, involves the coupling of 1,3,5-tribromobenzene with 4'-(methoxycarbonyl)-[1,1'-biphenyl]-4-ylboronic acid, followed by saponification of the resulting ester to yield the final tricarboxylic acid.

Synthetic Workflow Diagram

Synthesis_Workflow A Reactants: 1,3,5-Tribromobenzene 4'-(methoxycarbonyl)-[1,1'-biphenyl]-4-ylboronic acid B Suzuki Coupling Pd(PPh3)4, K2CO3 Dioxane/H2O, Reflux A->B C Intermediate: Tris(4'-(methoxycarbonyl)[1,1'-biphenyl]-4-yl)benzene B->C D Saponification NaOH, THF/H2O, Reflux C->D E Product: Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene D->E F Purification Acidification, Filtration, Washing E->F

Caption: Synthetic workflow for tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene.

Detailed Experimental Protocol

Step 1: Suzuki Coupling

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine 1,3,5-tribromobenzene (1.0 eq), 4'-(methoxycarbonyl)-[1,1'-biphenyl]-4-ylboronic acid (3.3 eq), and potassium carbonate (6.0 eq).

  • Solvent and Catalyst Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add degassed 1,4-dioxane and water (4:1 v/v). To this stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq). The use of a palladium catalyst is crucial for the cross-coupling reaction.[7]

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 24-48 hours under an inert atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.[7] Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[7]

  • Purification of Intermediate: Remove the solvent under reduced pressure. The crude product, tris(4'-(methoxycarbonyl)[1,1'-biphenyl]-4-yl)benzene, can be purified by column chromatography on silica gel.

Step 2: Saponification

  • Reaction Setup: Dissolve the purified ester intermediate in a mixture of tetrahydrofuran (THF) and water. Add an excess of sodium hydroxide (NaOH, ~10 eq per ester group).

  • Reaction Execution: Heat the mixture to reflux and stir for 12-24 hours. The hydrolysis of the methyl esters to carboxylates can be monitored by the disappearance of the starting material on TLC.

  • Workup and Product Isolation: After cooling, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and acidify with a dilute solution of hydrochloric acid (e.g., 2 M HCl) until a precipitate forms.

  • Purification of Final Product: Collect the solid product by vacuum filtration, wash thoroughly with water to remove any inorganic salts, and then with a small amount of a non-polar solvent like hexane to remove any organic impurities. Dry the final product, tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene, under vacuum at an elevated temperature.

Causality in Experimental Choices
  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity throughout the reaction.

  • Base: Potassium carbonate is a crucial component of the Suzuki coupling, activating the boronic acid for transmetalation to the palladium center.

  • Solvent System: The dioxane/water mixture is effective for dissolving both the organic reactants and the inorganic base, facilitating the reaction.

  • Saponification: The use of a strong base like NaOH is necessary to hydrolyze the sterically hindered ester groups to the corresponding carboxylates.

  • Acidification: Protonation of the carboxylate salts with a strong acid is required to precipitate the final neutral carboxylic acid product, which is generally insoluble in acidic aqueous media.

Physicochemical Properties

The properties of tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene are a direct result of its molecular structure. Its rigidity and pre-determined geometry are key to forming predictable and ordered MOF structures.

PropertyValueSource
CAS Number 911818-75-2[4][8][9][]
Molecular Formula C₄₅H₃₀O₆[4][8]
Molecular Weight 666.72 g/mol [4][8]
Appearance White to off-white powder
Melting Point >300 °C
Solubility Insoluble in water and common organic solvents; soluble in highly polar aprotic solvents like DMF and DMSO.General Knowledge

Spectroscopic Characterization (Expected):

  • ¹H NMR: Resonances in the aromatic region (7.0-8.5 ppm) corresponding to the protons on the benzene and biphenyl rings. A broad singlet at higher chemical shift (>12 ppm) for the acidic protons of the carboxylic acids.

  • ¹³C NMR: Multiple signals in the aromatic region (120-150 ppm) and a characteristic signal for the carboxylic acid carbon (>165 ppm).

  • FT-IR (cm⁻¹): A broad O-H stretch from the carboxylic acids (around 3000 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and C-O stretching and O-H bending vibrations.

  • Mass Spectrometry (ESI-): A prominent peak corresponding to the deprotonated molecule [M-H]⁻ at m/z ≈ 665.7.

Applications in Metal-Organic Frameworks

Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene is primarily used as a linker in the synthesis of MOFs.[11] Its C₃ symmetry and extended length lead to the formation of MOFs with high porosity and large surface areas, which are desirable for a variety of applications.[5]

Catalysis

MOFs constructed from this linker can serve as excellent platforms for heterogeneous catalysis.[12][13] The high surface area allows for a high density of active sites, while the porous structure can impart size and shape selectivity to catalytic reactions.[12] The functional groups on the linker or the metal nodes can themselves be catalytic sites, or the framework can be used as a support for catalytically active nanoparticles.[12]

Drug Delivery

The large pores of MOFs synthesized with tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene make them promising candidates for drug delivery systems.[1][14][15][16] These pores can be loaded with therapeutic agents, which can then be released in a controlled manner.[15] The chemical environment within the pores can be tuned to optimize drug loading and release kinetics.[1][14] Furthermore, the surfaces of the MOF particles can be functionalized to target specific cells or tissues.[15] While the linker itself has been investigated for its potential anticancer properties due to its ability to interact with DNA, its primary role in drug delivery is as a structural component of the carrier framework.[17]

Logical Relationship Diagram for MOF Applications

MOF_Applications Linker Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene MOF High Porosity, High Surface Area MOF Linker->MOF Self-Assembly with Metal Ions Catalysis Catalysis (e.g., size-selective reactions) MOF->Catalysis Provides active sites and confinement DrugDelivery Drug Delivery (e.g., controlled release) MOF->DrugDelivery Encapsulates therapeutic molecules

Caption: Relationship between the linker and its key applications in MOFs.

Conclusion

Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene is a testament to the power of rational linker design in the field of Metal-Organic Frameworks. Its synthesis, though multi-step, is achievable through well-established organic chemistry, primarily the Suzuki coupling reaction. The resulting molecule's rigidity, C₃ symmetry, and extended length are the key attributes that enable the construction of highly porous and stable MOFs. These frameworks, in turn, are at the forefront of research in catalysis and drug delivery, offering solutions to some of the most pressing scientific challenges. This guide has provided a comprehensive overview of this important molecule, from its synthesis to its applications, with the aim of empowering researchers to utilize it in the creation of novel and functional materials.

References

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Solubility of 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene for Advanced Research Applications

Introduction: The Structural Significance of a Key MOF Linker

This compound, often abbreviated as H3BTPB or TCBPB, is a large, rigid, and multi-functional organic molecule that has garnered significant interest as a tritopic linker in the synthesis of advanced porous materials.[1][2] Its C3-symmetric structure, featuring a central benzene core extended by three biphenyl arms each terminated with a carboxylic acid group, makes it an exceptional building block for creating highly ordered and porous Metal-Organic Frameworks (MOFs).[1][2] The successful synthesis of these high-performance materials is fundamentally dependent on the ability to dissolve the linker in a suitable solvent to facilitate the solvothermal or hydrothermal reaction with metal nodes.

However, a survey of the scientific literature reveals a conspicuous absence of quantitative solubility data for this complex aromatic carboxylic acid. This guide, therefore, serves a dual purpose: first, to provide a robust theoretical framework for understanding and predicting the solubility behavior of this compound based on its molecular architecture, and second, to equip researchers with a detailed, field-proven experimental protocol to determine its solubility in any solvent system of interest.

Part 1: Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the intermolecular interactions between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions. The principle of "like dissolves like" is a useful heuristic, suggesting that substances with similar polarities are more likely to be soluble in one another.[3]

Molecular Architecture and Its Implications

This compound possesses distinct molecular features that dictate its solubility profile:

  • Large, Nonpolar Aromatic Core: The molecule is built upon a large, rigid, and hydrophobic skeleton composed of seven interconnected benzene rings. This extensive polycyclic aromatic system leads to strong π-π stacking interactions between the molecules in the solid state, contributing to a high lattice energy that must be overcome for dissolution. This large nonpolar character intrinsically limits its solubility in polar protic solvents like water.[4][5] As the size of polycyclic aromatic hydrocarbons increases, their aqueous solubility decreases almost logarithmically.[5]

  • Polar Carboxylic Acid Groups: The three carboxylic acid (-COOH) functional groups are the primary source of polarity. These groups are capable of acting as both hydrogen bond donors (from the hydroxyl proton) and acceptors (from the carbonyl oxygen).[6] This allows for strong intermolecular hydrogen bonding in the solid state, further increasing the energy required to dissolve the compound.

Solvent Selection: A Predictive Framework

Based on these structural characteristics, we can predict the solubility behavior of this compound in different classes of solvents:

  • Nonpolar Solvents (e.g., Hexane, Toluene, Benzene): These solvents lack the ability to form strong interactions with the polar carboxylic acid groups. The energy gained from weak van der Waals interactions between the solvent and the aromatic core is insufficient to overcome the strong solute-solute interactions (π-π stacking and hydrogen bonding). Consequently, solubility is expected to be extremely low.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding.[3] However, for a large molecule like this compound, the large hydrophobic surface area disrupts the solvent's own hydrogen-bonding network.[7] While the carboxylic acid groups can interact with water or alcohol molecules, these interactions do not sufficiently compensate for the energy required to break the strong solute lattice forces and create a cavity in the highly cohesive solvent. Therefore, solubility in polar protic solvents is predicted to be very poor.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, NMP, DMAc, THF): This class of solvents represents the most promising candidates for dissolving this compound.[8] Polar aprotic solvents possess large dipole moments and can act as hydrogen bond acceptors, but they do not have acidic protons to donate to hydrogen bonds.[3][9][10] This is advantageous for several reasons:

    • They can effectively solvate the polar carboxylic acid groups by accepting hydrogen bonds and through strong dipole-dipole interactions.

    • The lack of a competing hydrogen-bond-donating network in the solvent allows for more effective disruption of the solute's intermolecular hydrogen bonds.

    • Their organic nature allows for favorable interactions with the large aromatic core of the molecule.

The common use of solvents like N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) in the synthesis of MOFs using polycarboxylate linkers supports this theoretical assessment.[11]

Part 2: Qualitative Solubility Data Summary

While precise quantitative data is not publicly available, the following table summarizes the qualitative solubility and solvent usage for this compound and its smaller analogue, 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB), as inferred from the literature. This provides a practical starting point for solvent screening.

Solvent ClassSpecific SolventObserved/Inferred SolubilityApplication ContextReference
Polar Aprotic N,N-Dimethylformamide (DMF)Soluble (often with heating)Primary solvent for MOF synthesis.[11]
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleSolvent for MOF synthesis and preparation of stock solutions for biological assays.[11][12]
Polar Aprotic Tetrahydrofuran (THF)Soluble (for the smaller H3BTB analogue)General organic synthesis.[13]
Polar Protic WaterPredicted to be very low to insoluble; one report suggests it is soluble due to acidity.General chemistry.Predicted based on chemical principles[5][7]; Contradictory claim in[12]
Nonpolar Hexane, ToluenePredicted to be very low to insoluble.General chemistry.Predicted based on chemical principles.[3]

Note: The claim of water solubility in one source is anomalous and likely refers to the potential for salt formation at high pH rather than intrinsic solubility of the neutral acid.

Part 3: Experimental Determination of Equilibrium Solubility

Given the lack of published data, experimental determination is crucial. The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a solid compound in a solvent.[14][15][16][17][18] It is a robust and reliable technique that ensures the solution has reached equilibrium with the excess solid.

Diagram of the Experimental Workflow

Solubility_Determination_Workflow Workflow for Isothermal Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis prep_vial 1. Add excess solid to vial add_solvent 2. Add precise volume of solvent prep_vial->add_solvent seal_vial 3. Seal vial tightly add_solvent->seal_vial agitate 4. Agitate at constant temperature (e.g., 24-72h) seal_vial->agitate settle 5. Allow solid to settle agitate->settle sample 6. Withdraw aliquot of supernatant settle->sample separate 7. Filter (e.g., 0.22µm PTFE) or Centrifuge sample->separate dilute 8. Dilute sample accurately separate->dilute quantify 9. Quantify concentration (e.g., UV-Vis, HPLC) dilute->quantify calculate 10. Calculate solubility (mg/mL or mol/L) quantify->calculate

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Detailed Step-by-Step Protocol

1. Materials and Equipment:

  • This compound solid.

  • High-purity solvent of interest.

  • Analytical balance.

  • Glass vials with screw caps and PTFE septa.

  • Constant temperature orbital shaker or water bath.

  • Volumetric flasks and pipettes.

  • Syringes and syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent).

  • Centrifuge (optional).

  • Quantification instrument (e.g., UV-Vis Spectrophotometer or HPLC with a suitable detector).

2. Procedure:

  • Step 1: Preparation: Add an excess amount of the solid compound to a series of vials (performing the experiment in triplicate is recommended). The key is to ensure that undissolved solid remains at the end of the experiment.

    • Causality: Using an excess of solid ensures that the solution becomes saturated, which is the definition of equilibrium solubility.

  • Step 2: Solvent Addition: Accurately add a known volume of the solvent to each vial.

  • Step 3: Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24 to 72 hours).

    • Causality: Constant temperature is critical as solubility is temperature-dependent. Prolonged agitation ensures that equilibrium is reached between the dissolved and undissolved solid. A preliminary kinetics study can determine the minimum time to reach equilibrium.

  • Step 4: Phase Separation: After the equilibration period, remove the vials and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either:

    • a) Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter into a clean vial.

    • b) Centrifuge the vials at high speed to pellet the solid, then carefully withdraw an aliquot of the supernatant.

    • Causality: This step is critical to prevent undissolved solid particles from being included in the sample for analysis, which would artificially inflate the measured solubility.

  • Step 5: Quantification: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of your analytical method. Analyze the diluted sample using a pre-calibrated UV-Vis spectrophotometer (at the λ_max of the compound) or HPLC.

    • Causality: A calibration curve constructed with known concentrations of the compound is essential for accurately converting the analytical signal (e.g., absorbance) into a concentration value.

  • Step 6: Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The average of the triplicate results is reported as the equilibrium solubility at the specified temperature.

Part 4: Visualizing Solute-Solvent Interactions

The differing abilities of polar aprotic and polar protic solvents to dissolve this compound can be visualized by considering the specific intermolecular interactions.

Solvation_Mechanisms Hypothesized Solvation Interactions cluster_solute cluster_aprotic Polar Aprotic Solvent (e.g., DMF) cluster_protic Polar Protic Solvent (e.g., Water) H3BTPB This compound Large Nonpolar Aromatic Core Three Polar -COOH Groups interaction1 Favorable Dipole-Dipole & H-bond Acceptance H3BTPB:f2->interaction1 interaction2 Favorable van der Waals Interactions H3BTPB:f1->interaction2 interaction3 Unfavorable Disruption of Solvent H-bond Network H3BTPB:f1->interaction3 interaction4 Poor Solvation of Nonpolar Core H3BTPB:f1->interaction4 DMF DMF HCON(CH₃)₂ Large Dipole Moment H-bond Acceptor interaction1->DMF:f0 interaction2->DMF:f0 Water Water H₂O H-bond Donor & Acceptor Strong Cohesive Network interaction3->Water:f3 interaction4->Water:f0

Caption: Contrasting Interactions in Polar Aprotic vs. Protic Solvents.

Conclusion

While quantitative solubility data for this compound remains elusive in the public domain, a thorough understanding of its molecular structure provides a strong basis for predicting its behavior. Its large, hydrophobic core combined with discrete, highly polar functional groups necessitates the use of polar aprotic solvents like DMF and DMSO for effective dissolution, a prediction borne out by its common use in MOF synthesis. For researchers requiring precise solubility values for process optimization, crystallization, or formulation development, the detailed shake-flask protocol provided in this guide offers a reliable and universally accepted method for empirical determination. This combination of theoretical insight and practical instruction empowers scientists to effectively utilize this important molecule in the advancement of materials science and beyond.

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Topic: Thermal Stability of Multitopic Aromatic Carboxylate Ligands for MOF Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

A Note on the Subject Ligand: This guide addresses the core principles governing the thermal stability of organic linkers used in Metal-Organic Framework (MOF) synthesis. While the query specified "TCBPB" as tetrakis(4-carboxyphenyl)biphenyl, this particular tetratopic linker is not prominently documented in peer-reviewed literature. To provide a scientifically robust and practical guide, we will focus on the foundational principles of thermal analysis as they apply to the broader class of multitopic aromatic carboxylate linkers. We will use the well-characterized and structurally analogous tritopic linker, 1,3,5-tris(4-carboxyphenyl)benzene (H3BTB) , as a primary illustrative example due to its extensive use in the synthesis of highly stable and porous MOFs. The methodologies and principles discussed herein are directly applicable to the characterization of novel linkers like TCBPB.

Part 1: The Imperative of Ligand Thermal Stability in MOF Synthesis

In the field of porous materials, particularly for applications in drug development and catalysis, the structural integrity of a Metal-Organic Framework (MOF) is paramount. This integrity begins with the foundational building blocks: the organic linker and the metal node. The solvothermal and hydrothermal synthesis methods, which are workhorses for MOF crystallization, frequently employ high temperatures (typically ranging from 80°C to over 220°C) to overcome kinetic barriers and facilitate the formation of well-ordered crystalline structures[1][2].

The causality is direct: the organic linker must remain chemically intact at the chosen synthesis temperature. If the reaction temperature exceeds the linker's decomposition threshold, several detrimental outcomes are possible:

  • Framework Collapse: The primary coordinating moieties (in this case, carboxylates) are destroyed, preventing the formation of the intended network topology.

  • Impurity Incorporation: Decomposed fragments of the linker can be incorporated into the MOF pores or structure, leading to reduced porosity, altered surface chemistry, and a chemically heterogeneous final product.

  • Failed Crystallization: The disruption of the self-assembly process often results in the precipitation of amorphous material or undesired phases rather than the targeted crystalline MOF.

Therefore, establishing a "thermal window" for synthesis is a critical preliminary step. This window is defined as the temperature range high enough to promote crystallization but safely below the onset of linker decomposition. Understanding the thermal stability of a linker like H3BTB is not merely a characterization step; it is a predictive tool that dictates the viable parameter space for synthesizing robust, high-quality MOFs.

G cluster_0 cluster_1 Synthesis_Temp Synthesis Temperature Ligand_Stability Ligand Thermal Stability (Decomposition Onset) Good_MOF High-Quality Crystalline MOF (Target Product) Synthesis_Temp->Good_MOF  Temp < Decomposition Onset   Bad_MOF Amorphous/Impure Product (Synthesis Failure) Synthesis_Temp->Bad_MOF  Temp ≥ Decomposition Onset  

Caption: Logical flow showing how synthesis temperature relative to ligand thermal stability dictates the outcome of MOF crystallization.

Part 2: Quantitative Assessment via Thermogravimetric Analysis (TGA)

The gold-standard technique for evaluating the thermal stability of both MOF linkers and the final framework is Thermogravimetric Analysis (TGA)[3]. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting data provides a clear fingerprint of the material's thermal decomposition profile.

For a pure organic linker such as H3BTB, a typical TGA curve will exhibit a long, flat plateau indicating thermal stability, followed by a sharp drop in mass as the molecule begins to decompose. Key parameters to extract from this analysis are:

  • Onset of Decomposition (T_onset): The temperature at which significant mass loss begins. This is the most critical value for defining the upper limit of the synthesis thermal window.

  • Decomposition Stages: Multi-step mass loss events can indicate the sequential breakdown of different parts of the molecule.

  • Residual Mass: The percentage of mass remaining at the end of the experiment, which can provide clues about the formation of char or other residues.

Comparative Thermal Stability of Aromatic Carboxylate Linkers

To contextualize the stability of H3BTB, it is useful to compare it with other common linkers. The stability is intrinsically linked to the robustness of the aromatic core.

Organic LinkerCommon AbbreviationTypical Decomposition Onset (N₂ atm.)Notes
Terephthalic AcidH₂BDC~350 - 400 °CA foundational linear dicarboxylate linker.
1,3,5-Benzenetricarboxylic AcidH₃BTC (Trimesic Acid)~300 - 350 °CA common tritopic linker; forms robust frameworks like HKUST-1.
1,3,5-tris(4-carboxyphenyl)benzeneH₃BTB> 450 °C An extended tritopic linker known for producing highly stable MOFs like MOF-177. Its high stability is inferred from the stability of its resulting MOFs, which show no framework collapse below this temperature[4][5].
Tetrakis(4-carboxyphenyl)porphyrinTCPP~300 °CA large, functional tetratopic linker; stability can be influenced by the porphyrin core[6].

Note: Decomposition temperatures are approximate and can be influenced by experimental conditions such as heating rate and sample purity.

Part 3: Self-Validating Protocol: TGA for a Novel MOF Ligand

This protocol describes a self-validating system for determining the thermal stability of a new or uncharacterized multitopic aromatic carboxylate linker. The causality behind each parameter is explained to ensure data integrity.

Step-by-Step Methodology
  • Sample Preparation & Loading:

    • Action: Dry the linker sample thoroughly under vacuum at a mild temperature (e.g., 60-80°C) overnight to remove residual solvents.

    • Causality: Solvents present in the sample will evaporate during the TGA run, causing an initial mass loss that can be mistaken for early-onset decomposition. A pre-dried, solvent-free sample ensures the observed mass loss is due to thermal decomposition of the linker itself.

    • Action: Weigh approximately 5-10 mg of the dried sample into a TGA crucible (typically alumina or platinum).

    • Causality: This sample size is large enough to be representative and provide a clear signal, yet small enough to minimize thermal gradients within the sample, ensuring uniform heating.

  • Instrument Setup & Purging:

    • Action: Place the crucible in the TGA instrument and purge the furnace with the desired analysis gas (typically high-purity nitrogen or argon) for at least 30 minutes before starting the experiment.

    • Causality: MOF synthesis is typically performed in sealed, de-aerated vessels. Using an inert atmosphere (N₂) for TGA mimics these anoxic conditions. Performing the analysis in air (an oxidative atmosphere) would likely show a lower decomposition temperature due to oxidative degradation, which is not relevant to the internal environment of a solvothermal synthesis reaction.

  • Defining the Thermal Program:

    • Action: Set the temperature program:

      • Equilibrate at 30°C for 10 minutes.

      • Ramp the temperature from 30°C to a high endpoint (e.g., 800°C) at a constant rate of 10 °C/min.

    • Causality: A standardized heating rate of 10 °C/min is common practice, allowing for comparability across different experiments and literature data[7]. A slower rate (e.g., 5 °C/min) can provide higher resolution of thermal events, while a faster rate can shift the apparent decomposition temperature to higher values. Consistency is key for reliable data. The endpoint of 800°C is chosen to ensure the full decomposition profile is captured.

  • Data Analysis & Interpretation:

    • Action: Plot the resulting data as percent weight loss versus temperature.

    • Action: Determine the onset temperature of decomposition, typically calculated by the instrument software as the intersection of the baseline tangent with the tangent of the mass loss curve.

    • Causality: This calculated onset provides an objective, reproducible data point representing the upper limit of the material's thermal stability under the specified conditions. This value directly informs the maximum safe temperature for MOF synthesis.

G cluster_workflow TGA Experimental Workflow A Sample Prep (Dry & Weigh Ligand) B Instrument Setup (Load & Purge with N₂) A->B C Thermal Program (Ramp at 10 °C/min) B->C D Data Acquisition (% Mass vs. Temp) C->D E Analysis (Determine T_onset) D->E

Caption: A standardized workflow for the thermogravimetric analysis of a MOF linker.

Part 4: Implications for MOF Design and Application

The exceptional thermal stability of linkers like H3BTB (T_onset > 450 °C) is a key enabler for the synthesis of landmark MOFs. For example, the synthesis of Al-TCBPB (using a related trigonal ligand) is conducted via a solvothermal method, a process reliant on the linker's ability to withstand the reaction conditions[8]. MOFs constructed from thermally robust linkers often exhibit high thermal stability themselves, which is a critical prerequisite for many real-world applications.

For professionals in drug development, a thermally stable MOF is advantageous for:

  • Sterilization: The ability to withstand heat-based sterilization methods without degradation is crucial for medical applications.

  • Storage & Shelf-life: High thermal stability correlates with long-term chemical stability, ensuring the drug carrier does not degrade under varied storage conditions.

  • Controlled Release: A robust framework is necessary to ensure that drug release kinetics are governed by the intended mechanism (e.g., diffusion, pH change) rather than premature carrier decomposition.

References

  • Stability and porosity enhancement through concurrent ligand extension and secondary building unit stabilization. Inorganic Chemistry, 45(19), 7566-8. Available at: [Link]

  • Synthesis, characterization and hydrogen adsorption properties of metal–organic framework Al-TCBPB. ResearchGate. Available at: [Link]

  • The first tritopic bridging ligand 1,3,5-tris(4-carboxyphenyl)-benzene (H3BTB) functionalized porous polyoxometalate-based metal–organic framework (POMOF): from design, synthesis to electrocatalytic properties. RSC Publishing. Available at: [Link]

  • Utilising hinged ligands in MOF synthesis: a covalent linking strategy for forming 3D MOFs. CrystEngComm, 16(29), 6435-6438. Available at: [Link]

  • Electronic Supplementary Information Contrasting-functionality-decked robust MOF for moisture-tolerant and variable-temperature. Royal Society of Chemistry. Available at: [Link]

  • The thermogravimetric analysis (TGA) curves of the as-synthesized and activated samples of metal−organic framework (MOF) 1 showing the continuous weight loss before ca. 500 °C. ResearchGate. Available at: [Link]

  • Synthesis of Metal-Organic Frameworks (MOFs) and Their Biological, Catalytic and Energetic Applications: A Mini Review. Engineered Science Publisher. Available at: [Link]

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  • Thermogravimetric analysis (TGA) curves of Zr‐MOFs with different synthesized conditions. ResearchGate. Available at: [Link]

  • Synthesis of a thermally stable 2D MOF via neat grinding and annealing of a panel-like triangular ligand with Zn(ii). ResearchGate. Available at: [Link]

  • novel copper based metal organic frameworks: from the synthesis of new organic linkers to applications in water remediation fiel. AMS Tesi di Dottorato. Available at: [Link]

  • Thermogravimetric Analysis and Mass Spectrometry Allow for Determination of Chemisorbed Reaction Products on Metal Organic Frameworks. PubMed. Available at: [Link]

  • Extending Hexagon-Based Metal–Organic Frameworks—Mn(II) and Gd(III) MOFs with Hexakis(4-(4-Carboxyphenyl)phenyl)benzene. MDPI. Available at: [Link]

  • RETRACTED: Thermal Analysis of a Metal–Organic Framework ZnxCo1-X-ZIF-8 for Recent Applications. MDPI. Available at: [Link]

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A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available H3BBC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4,4',4''-(Benzene-1,3,5-triyl)tribenzoic acid (H3BBC) is a critical building block in the synthesis of advanced materials, most notably Metal-Organic Frameworks (MOFs), which are of significant interest in drug delivery, gas storage, and catalysis. The purity of H3BBC is paramount, as even trace impurities can dramatically alter the properties and performance of the resulting materials. This in-depth technical guide provides a comprehensive framework for the purity analysis of commercially available H3BBC, addressing the needs of researchers, scientists, and drug development professionals. We will explore the likely origins of impurities, detail robust analytical methodologies for their detection and quantification, and provide insights into the interpretation of the resulting data, all within the context of ensuring scientific integrity and reproducibility.

The Criticality of Purity in H3BBC for Advanced Applications

H3BBC is a tritopic organic linker, whose rigid, planar structure and threefold symmetry make it an ideal component for the construction of highly ordered, porous materials. In the context of drug development, MOFs synthesized from H3BBC are being explored as sophisticated drug delivery vehicles. The precise control over pore size and functionality, which is dictated by the linker's purity, is essential for achieving desired drug loading and release kinetics.

Impurities in H3BBC can be broadly categorized as:

  • Organic Impurities: Arising from the manufacturing process or degradation. These include starting materials, by-products, intermediates, and degradation products.[1][2][3]

  • Inorganic Impurities: Resulting from the manufacturing process, such as reagents, ligands, catalysts, and heavy metals.[1][2][4]

  • Residual Solvents: Organic or inorganic liquids used during synthesis and purification.[1][2]

The presence of these impurities can lead to:

  • Defects in the MOF crystal structure.

  • Altered porosity and surface area.

  • Unpredictable drug loading and release profiles.

  • Potential toxicity in biomedical applications.

Therefore, a multi-faceted analytical approach is necessary to ensure the quality of commercially available H3BBC.

Understanding the Impurity Profile: A Synthesis-Forward Approach

The most common synthetic route to H3BBC and similar multitopic carboxylic acids is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Understanding this synthetic pathway is key to predicting potential impurities.

A plausible synthetic route involves the coupling of a tri-halogenated benzene core with a boronic acid derivative of benzoic acid.

Potential process-related impurities stemming from a Suzuki-Miyaura coupling include:

  • Incompletely reacted starting materials: Such as 1,3,5-tribromobenzene or 4-(dihydroxyboryl)benzoic acid.

  • Homocoupling by-products: Dimerization of the boronic acid starting material is a common side reaction.[5][6]

  • Proto-deborylation products: Where the boronic acid group is replaced by a hydrogen atom.

  • Intermediates: Such as mono- and di-substituted benzene species.

  • Catalyst residues: Trace amounts of palladium and other metals used in the coupling reaction.

The following diagram illustrates the logical flow of impurity identification based on the synthetic pathway.

Synthesis_Impurity_Flow SM1 1,3,5-Tribromobenzene Product H3BBC SM1->Product SM2 4-Carboxyphenylboronic Acid SM2->Product Catalyst Palladium Catalyst & Base Catalyst->Product Impurity1 Unreacted Starting Materials Impurity2 Homocoupling By-products (e.g., Biphenyl-4,4'-dicarboxylic acid) Impurity3 Partially Reacted Intermediates (Mono- and Di-substituted) Impurity4 Catalyst Residues (Pd)

Caption: Predicted impurities based on the Suzuki-Miyaura synthesis of H3BBC.

A Multi-Pronged Analytical Strategy for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of H3BBC purity. A combination of chromatographic, spectroscopic, and thermal methods is essential for a thorough evaluation.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

HPLC with UV detection is the workhorse for purity assessment of aromatic carboxylic acids.[7][8] It excels at separating the main component from structurally similar impurities.

Experimental Protocol: Reversed-Phase HPLC-UV

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or multi-wavelength UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.

    • B: Acetonitrile.

    • The use of an acidic modifier is crucial to suppress the ionization of the carboxylic acid groups, leading to better peak shape and retention.[7]

  • Gradient Elution: A gradient from a lower to a higher percentage of acetonitrile allows for the separation of compounds with a wide range of polarities. A typical gradient might be:

    • 0-20 min: 30-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength where H3BBC and its likely impurities absorb, for example, 254 nm. A DAD allows for the acquisition of UV spectra for each peak, aiding in peak identification and purity assessment.

  • Sample Preparation: Accurately weigh and dissolve the H3BBC sample in a suitable solvent, such as a mixture of dimethylformamide (DMF) and acetonitrile.

Data Presentation: Typical HPLC Purity Data

ParameterResultAcceptance Criterion
Purity by Area %99.5%≥ 98.0%
Largest Individual Impurity0.15%≤ 0.2%
Total Impurities0.5%≤ 1.0%
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

NMR spectroscopy is an indispensable tool for the structural elucidation of the main component and the identification of unknown impurities.[9][10] Quantitative ¹H NMR (qNMR) can also be used for purity determination without the need for a reference standard of the impurities.[11][12]

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which H3BBC is soluble, such as DMSO-d₆.

  • ¹H NMR:

    • Acquire a standard ¹H NMR spectrum to confirm the identity of H3BBC.

    • Look for small signals that do not correspond to the main structure. These could be from residual solvents or organic impurities.

    • For quantitative analysis (qNMR), use a long relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to ensure full relaxation and accurate integration.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum to confirm the carbon skeleton of H3BBC.

    • Additional signals may indicate the presence of carbon-containing impurities.

  • 2D NMR (COSY, HSQC, HMBC): These experiments can be invaluable for the structural elucidation of unknown impurities by establishing connectivity between protons and carbons.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry provides crucial information about the molecular weight of the main component and its impurities.[13][14][15][16] High-resolution mass spectrometry (HRMS) can provide the elemental composition, which is a powerful tool for identifying unknown impurities.

Experimental Protocol: LC-MS

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument for HRMS).

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode is typically suitable for carboxylic acids.

  • HPLC Method: The same or a similar method to the HPLC-UV protocol can be used.

  • Data Acquisition: Acquire full-scan mass spectra to detect all ionizable components. For targeted impurity analysis, selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) can be employed for enhanced sensitivity and specificity.

Thermal Analysis (TGA/DSC) for Solvent Content and Thermal Stability

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential for determining the presence of residual solvents and assessing the thermal stability of H3BBC, which is particularly important for its application in MOF synthesis, often carried out at elevated temperatures.[17][18][19][20][21]

Experimental Protocol: TGA and DSC

  • Instrumentation: A thermogravimetric analyzer and a differential scanning calorimeter.

  • TGA:

    • Heat a small, accurately weighed sample of H3BBC under a nitrogen atmosphere from room temperature to a temperature above its expected decomposition point (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

    • Weight loss at lower temperatures (typically below 150 °C) indicates the presence of volatile solvents.

    • The onset of significant weight loss at higher temperatures indicates the decomposition temperature of the material.

  • DSC:

    • Heat a small sample under a nitrogen atmosphere to observe thermal events such as melting, crystallization, and decomposition.

    • This can provide information about the crystalline nature of the material and the presence of amorphous impurities.

The following diagram illustrates the integrated analytical workflow for a comprehensive purity assessment of H3BBC.

Analytical_Workflow cluster_techniques Analytical Techniques cluster_outputs Data Outputs Start H3BBC Sample HPLC HPLC-UV/DAD Start->HPLC NMR NMR Spectroscopy (¹H, ¹³C, 2D, qNMR) Start->NMR MS LC-MS (HRMS) Start->MS Thermal Thermal Analysis (TGA/DSC) Start->Thermal Purity Purity & Impurity Profile HPLC->Purity Structure Structural Confirmation NMR->Structure MW Molecular Weight & Formula MS->MW Solvent Solvent Content & Stability Thermal->Solvent Final Certificate of Analysis Purity->Final Structure->Final MW->Final Solvent->Final

Caption: Integrated workflow for the comprehensive purity analysis of H3BBC.

Regulatory Context and Method Validation

For applications in drug development, the purity analysis of H3BBC must adhere to regulatory guidelines. The International Council for Harmonisation (ICH) Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances.[1][2][3][4][22]

ICH Q3A(R2) Thresholds

ThresholdMaximum Daily Dose ≤ 2 g/day
Reporting 0.05%
Identification 0.10% or 1.0 mg per day intake (whichever is lower)
Qualification 0.15% or 1.0 mg per day intake (whichever is lower)

Furthermore, all analytical methods used for purity determination must be validated to ensure they are suitable for their intended purpose. The United States Pharmacopeia (USP) General Chapter <1225> "Validation of Compendial Procedures" outlines the required validation characteristics, including accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.[23][24][25][26]

Conclusion

The purity of H3BBC is a critical quality attribute that directly impacts its performance in high-value applications, particularly in the pharmaceutical and materials science sectors. A comprehensive purity analysis, employing a suite of orthogonal analytical techniques, is not merely a quality control measure but a fundamental aspect of scientific rigor. By understanding the synthetic origins of potential impurities and applying validated analytical methods within a sound regulatory framework, researchers and developers can ensure the quality, consistency, and safety of their final products. This guide provides a robust starting point for establishing such a comprehensive purity assessment program for commercially available H3BBC.

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). Retrieved from [Link]

  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. Retrieved from [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. Retrieved from [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. (n.d.). Retrieved from [Link]

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  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho. Retrieved from [Link]

  • Impurities in New Drug Substances – ICH Q3. (n.d.). Scribd. Retrieved from [Link]

  • The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Process for the purification of aromatic carboxylic acids. (n.d.). Google Patents.
  • Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. (n.d.). National Institutes of Health. Retrieved from [Link]

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  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (n.d.). ACS Publications. Retrieved from [Link]

  • The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. (n.d.). ResearchGate. Retrieved from [Link]

  • Common Byproducts in Suzuki Coupling. (2024). YouTube. Retrieved from [Link]

  • Chromatographic separations of aromatic carboxylic acids. (n.d.). PubMed. Retrieved from [Link]

  • Process for purification of aromatic carboxylic acids. (n.d.). Google Patents.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014). National Institutes of Health. Retrieved from [Link]

  • Hydrothermal stability of aromatic carboxylic acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Thermal Analysis and Heat Capacity Study of Metal–Organic Frameworks. (2025). ResearchGate. Retrieved from [Link]

  • USP 1225 Validation Procedures. (n.d.). Retrieved from [Link]

  • Physiochemical characterization of metal organic framework materials: A mini review. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). ACS Publications. Retrieved from [Link]

  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. (n.d.). ResearchGate. Retrieved from [Link]

  • 2D Supramolecular Assemblies of Benzene-1,3,5-triyl-tribenzoic Acid: Temperature-Induced Phase Transformations and. (2006). Retrieved from [Link]

  • 〈1220〉 ANALYTICAL PROCEDURE LIFE CYCLE. (n.d.). USP-NF. Retrieved from [Link]

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Methodological & Application

Synthesis of Metal-Organic Frameworks Using H3BBC Linker: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of metal-organic frameworks (MOFs) utilizing the tritopic carboxylate linker, 4,4',4''-(benzene-1,3,5-triyl)tribenzoic acid (H3BBC). This document is intended to serve as a practical resource, offering not just procedural steps but also the scientific rationale behind the synthetic choices, empowering researchers to rationally design and fabricate novel MOF materials for applications in drug delivery and beyond.

Introduction: The Significance of H3BBC in MOF Chemistry

Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface areas, tunable pore sizes, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage, catalysis, and biomedicine. The choice of the organic linker is paramount in dictating the final topology, porosity, and functionality of the MOF.

The H3BBC linker, with its trigonal symmetry and extended aromatic backbone, is an excellent candidate for the construction of highly porous and robust MOFs. The three carboxylate groups provide versatile coordination sites for various metal ions, leading to the formation of diverse network topologies. The inherent porosity and the potential for post-synthetic modification of the benzene rings make H3BBC-based MOFs particularly attractive for drug delivery applications, where high drug loading capacities and controlled release are desired.

Principles of H3BBC-based MOF Synthesis

The synthesis of H3BBC-based MOFs typically proceeds via solvothermal or hydrothermal methods. These techniques involve heating a mixture of the metal salt, the H3BBC linker, and a solvent in a sealed vessel. The elevated temperature and pressure facilitate the deprotonation of the carboxylic acid groups and the subsequent coordination to the metal centers, leading to the crystallization of the MOF structure.

Causality of Experimental Choices:

  • Metal Node Selection: The choice of the metal ion (e.g., Cu²⁺, Zn²⁺, Zr⁴⁺) influences the coordination geometry, the stability of the resulting MOF, and its potential for biomedical applications. For instance, zirconium-based MOFs are known for their exceptional chemical and thermal stability, a crucial factor for in vivo applications. Copper and zinc are also commonly used due to their versatile coordination chemistry and have been incorporated into numerous biocompatible MOFs.

  • Solvent System: The solvent plays a critical role in solubilizing the precursors and mediating the crystallization process. High-boiling point solvents like N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), and dimethyl sulfoxide (DMSO) are frequently employed in solvothermal synthesis. The polarity and coordinating ability of the solvent can influence the final phase and morphology of the MOF.

  • Modulators and Additives: The addition of modulators, such as monocarboxylic acids (e.g., acetic acid, formic acid), can influence the kinetics of MOF formation, leading to larger crystals and fewer defects. Bases, like triethylamine, may be used to facilitate the deprotonation of the linker.

  • Temperature and Reaction Time: These parameters are crucial for controlling the nucleation and growth of the MOF crystals. Optimization is often required to obtain a pure, crystalline product with the desired morphology.

Experimental Workflow: Solvothermal Synthesis of H3BBC-MOFs

Characterization_Logic Synthesis Synthesis PXRD PXRD Synthesis->PXRD Confirms Crystallinity TGA TGA Synthesis->TGA Assesses Thermal Stability SEM SEM Synthesis->SEM Visualizes Morphology FTIR FTIR Synthesis->FTIR Confirms Coordination Single_Crystal_XRD Single-Crystal XRD (if available) PXRD->Single_Crystal_XRD Bulk vs. Single Crystal Activation Activation Process TGA->Activation Determines Solvent Removal BET BET Activation->BET Measures Porosity H3BBC_Linker Free H3BBC Linker FTIR->H3BBC_Linker Compares to Free Linker

Application Notes and Protocols: H3BBC-Based MOFs for Advanced Gas Storage

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Metal-Organic Frameworks (MOFs) represent a frontier class of porous crystalline materials, offering unprecedented surface areas and tunable pore environments.[1][2] This guide focuses on MOFs constructed from the tritopic ligand 4,4',4''-(benzene-1,3,5-triyl)tribenzoic acid (H3BBC). The inherent rigidity and extended length of the H3BBC linker are instrumental in creating robust, ultra-porous frameworks with exceptional stability. These attributes make H3BBC-based MOFs prime candidates for high-performance gas storage applications, particularly for hydrogen (H₂), methane (CH₄), and carbon dioxide (CO₂). This document provides an in-depth overview of the synthesis, activation, and characterization of these materials, alongside detailed protocols for evaluating their gas storage capabilities.

Rationale: Why H3BBC for Gas Storage?

The selection of an organic linker is paramount in dictating the final properties of a MOF. The H3BBC ligand is distinguished by several key features that make it highly suitable for developing advanced gas storage materials:

  • High Porosity and Surface Area: The trigonal symmetry and extended, rigid arms of the H3BBC linker naturally lead to the formation of three-dimensional networks with large, accessible pores and exceptionally high internal surface areas. High surface area is directly correlated with increased physisorption sites, boosting gas storage capacity, especially at low temperatures.[3]

  • Structural Rigidity and Stability: Unlike flexible linkers that can lead to framework collapse upon solvent removal, the rigid nature of H3BBC helps maintain the structural integrity of the pores during the critical activation process. This ensures that the synthesized porosity is fully accessible for gas molecules.

  • Tunable Pore Chemistry: The benzene rings within the H3BBC structure can be functionalized pre-synthetically. This allows for the introduction of specific chemical groups to enhance the affinity of the framework for target gas molecules (e.g., amine groups for CO₂ capture) through stronger dipole-quadrupole or hydrogen bonding interactions.[4]

  • Low Framework Density: The large size of the H3BBC linker contributes to the formation of low-density materials. This is particularly advantageous for gravimetric storage capacity (storage weight per unit mass of the adsorbent), a key metric for mobile applications like hydrogen-powered vehicles.[5]

Synthesis of an H3BBC-Based MOF: A Representative Protocol

The solvothermal method is the most common and effective technique for synthesizing crystalline H3BBC-based MOFs.[6] It involves heating the constituent metal salt and organic linker in a high-boiling-point solvent within a sealed vessel.

Protocol 2.1: Solvothermal Synthesis of a Cu-H3BBC MOF

This protocol is adapted from established methods for synthesizing MOFs with tritopic carboxylate linkers and copper-based secondary building units (SBUs).[7]

Materials:

  • 4,4',4''-(benzene-1,3,5-triyl)tribenzoic acid (H3BBC)

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Acetone (for washing)

  • 20 mL scintillation vials or Teflon-lined autoclave

Procedure:

  • Precursor Solution Preparation: In a 20 mL glass scintillation vial, dissolve 30.4 mg (0.046 mmol) of H3BBC and 33.3 mg (0.143 mmol) of Cu(NO₃)₂·3H₂O in a solvent mixture of 5.0 mL DMF and 5.0 mL NMP.

    • Causality Note: A mixed-solvent system like DMF/NMP is often used to ensure complete dissolution of both the organic linker and the metal salt. The high boiling points of these solvents allow for the reaction to be conducted at elevated temperatures, which is necessary to promote the formation of a crystalline, thermodynamically stable MOF product.

  • Sonication: Sonicate the mixture for 10-15 minutes to ensure a homogeneous solution. The solution should appear as a clear, light blue.

  • Reaction: Tightly cap the vial and place it in a pre-heated isothermal oven at 85 °C.

    • Causality Note: The temperature is a critical parameter. It must be high enough to overcome the kinetic barrier for nucleation and crystal growth but not so high as to favor the formation of dense, non-porous phases or cause ligand decomposition.

  • Crystallization: Maintain the reaction at 85 °C for 48 hours. During this time, octahedral crystals (typically green or blue) should form.

  • Cooling and Isolation: Turn off the oven and allow the reaction vessel to cool slowly to room temperature. A slow cooling rate is crucial for maximizing crystal size and quality.

  • Washing: Carefully decant the mother liquor. Wash the collected crystals by immersing them in fresh DMF (3 x 10 mL) to remove any unreacted precursors. Subsequently, wash with a more volatile solvent like acetone (3 x 10 mL) to facilitate the activation process.[8]

  • Drying: The as-synthesized, solvent-exchanged crystals can be dried under a gentle stream of nitrogen or stored in acetone until activation.

Diagram 2.1: Synthesis Workflow for H3BBC-based MOFs

cluster_prep Precursor Preparation L H3BBC Ligand mix Mix & Sonicate (Homogeneous Solution) L->mix M Metal Salt (e.g., Cu(NO3)2) M->mix S Solvent (e.g., DMF/NMP) S->mix react Solvothermal Reaction (85°C, 48h) mix->react cool Slow Cooling (Room Temp) react->cool wash Isolate & Wash (DMF, Acetone) cool->wash product As-Synthesized MOF wash->product

Caption: Solvothermal synthesis workflow for H3BBC-based MOFs.

Activation and Characterization

For a MOF to be useful for gas storage, its pores must be empty. The activation process is designed to remove the solvent molecules that occupy the pores after synthesis.[8]

Protocol 3.1: MOF Activation
  • Solvent Exchange: Immerse the as-synthesized MOF crystals in a low-boiling-point solvent such as acetone or chloroform for 3 days.[9] Decant and replenish the solvent at least three times per day.

    • Causality Note: High-boiling synthesis solvents like DMF are strongly coordinated to the metal sites in the MOF. A direct thermal activation would require very high temperatures, risking framework collapse. Exchanging DMF with a less coordinated, more volatile solvent allows for gentler activation conditions.

  • Thermal Activation: Transfer the solvent-exchanged sample to a sample tube compatible with a gas adsorption analyzer. Attach the tube to the degas port of the instrument.

  • Degassing: Heat the sample under a dynamic vacuum (e.g., <10⁻⁵ torr). A typical program involves slowly ramping the temperature to 120-150 °C and holding for 12-24 hours.

    • Trustworthiness Note: The activation temperature and duration must be optimized for each specific MOF. The ideal condition is the lowest temperature and shortest time required to achieve a stable baseline weight and maximum porosity, as confirmed by subsequent gas sorption analysis. Overly aggressive conditions can damage the crystalline structure.

Characterization of Porous Properties

Assessing the structural and porous properties is critical to correlating the material's features with its gas storage performance.[10]

  • Powder X-Ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the synthesized MOF. The experimental PXRD pattern should match the pattern calculated from the single-crystal structure or a reference pattern. A loss of crystallinity after activation indicates framework instability.

  • Gas Sorption Analysis: Nitrogen (N₂) adsorption-desorption isotherms measured at 77 K are the standard for characterizing porosity.[11][12]

    • BET Surface Area: Calculated from the N₂ isotherm, this value represents the total accessible surface area within the pores. Higher values generally correlate with higher gas uptake.

    • Pore Volume: The total volume of the pores, determined from the amount of N₂ adsorbed at a relative pressure (P/P₀) close to 1.

    • Pore Size Distribution (PSD): Calculated from the isotherm data using models like Non-Local Density Functional Theory (NLDFT), the PSD reveals the distribution of pore sizes, which is crucial for understanding gas selectivity and interaction strength.

Diagram 3.1: Characterization Workflow

cluster_char Material Characterization cluster_data Derived Properties A Activated MOF Sample PXRD PXRD Analysis A->PXRD N2_Sorp N2 Sorption (77K) A->N2_Sorp Cryst Crystallinity & Phase Purity PXRD->Cryst BET BET Surface Area N2_Sorp->BET PV Pore Volume N2_Sorp->PV PSD Pore Size Distribution N2_Sorp->PSD

Caption: Workflow for characterizing activated MOF samples.

Applications in Gas Storage: Protocols and Performance

The true measure of an H3BBC-based MOF is its performance in storing specific gases under relevant conditions. High-pressure gas adsorption measurements are essential for this evaluation.[13][14]

Protocol 4.1: High-Pressure Gas Adsorption Measurement

Instrumentation:

  • Volumetric or gravimetric high-pressure gas adsorption analyzer.

  • High-purity adsorbate gases (H₂, CH₄, CO₂).

  • High-purity Helium (He) for free-space (void volume) determination.

Procedure:

  • Sample Loading & Activation: Accurately weigh 50-150 mg of the MOF into a sample tube. Activate the sample in-situ using the protocol described in Section 3.1 . After activation, weigh the sample again to determine the activated mass.

  • Free-Space Measurement: Cool or heat the sample to the desired adsorption temperature (e.g., 77 K for H₂, 298 K for CH₄/CO₂). Perform a free-space measurement by dosing a known amount of non-adsorbing Helium gas into the sample tube and measuring the pressure. This step is critical for accurately calculating the amount of gas adsorbed by the sample versus the amount of gas simply occupying the empty space in the tube.

  • Isotherm Measurement: Evacuate the Helium from the sample tube. Begin the analysis by introducing small, controlled doses of the adsorbate gas into the sample tube. After each dose, allow the system to equilibrate until the pressure is stable. Record the equilibrium pressure and the amount of gas adsorbed.

  • Data Collection: Continue dosing the gas incrementally up to the target maximum pressure (e.g., 100 bar for H₂/CH₄, 1 bar for CO₂ selectivity). To check for hysteresis, a desorption isotherm can be measured by incrementally reducing the pressure.

  • Data Analysis: The instrument software calculates the amount of gas adsorbed at each pressure point, typically reported as "excess adsorption." This data is plotted to generate the adsorption isotherm (amount adsorbed vs. pressure).

Diagram 4.1: Gas Adsorption Measurement Workflow

cluster_prep Sample Preparation cluster_measure Measurement cluster_output Output Load Load Sample Activate In-situ Activation Load->Activate Temp Set Temperature Activate->Temp FS Free Space (He) Temp->FS Dose Dose Adsorbate Gas FS->Dose Equil Equilibrate Dose->Equil Equil->Dose Next Pressure Point Plot Adsorption Isotherm (Uptake vs. Pressure) Equil->Plot

Caption: Workflow for high-pressure gas adsorption measurements.

Performance Data and Targets

The table below summarizes typical performance characteristics for highly porous MOFs constructed from large, tritopic linkers, which are analogous to what can be expected from H3BBC-based frameworks.

MOF ExampleLinkerBET Surface Area (m²/g)H₂ Uptake (wt% at 77K, ~100 bar)CH₄ Working Capacity (cm³(STP)/cm³ at 298K, 5-80 bar)CO₂ Uptake (mmol/g at 298K, 1 bar)
MOF-905Benzene-1,3,5-tri-β-acrylic acid~4000N/A~203[9]N/A
HKUST-1H₃BTC~1800~2.5~200[9]~4.0
MOF-177H₃BTB~4500~7.5~150~3.0[15]

Note: Data is compiled from various sources for structurally related MOFs to provide performance context.[9][15] "Working capacity" for CH₄ refers to the deliverable amount of gas between a high storage pressure and a low delivery pressure, a key metric for practical applications.[16]

Application-Specific Insights:

  • Hydrogen (H₂) Storage: The primary mechanism is physisorption, which is weak at room temperature. Therefore, high surface area and optimized pore sizes (~7-10 Å) are crucial for maximizing H₂ density at cryogenic temperatures (77 K).[17][18]

  • Methane (CH₄) Storage: The goal is to increase the volumetric energy density of natural gas at moderate pressures (35-80 bar).[2][19] MOFs like MOF-905 demonstrate exceptional working capacities, rivaling benchmark materials.[9]

  • Carbon Dioxide (CO₂) Capture: For post-combustion applications, high selectivity for CO₂ over N₂ at low partial pressures (~0.15 bar) and ambient temperature is key.[4] This is often achieved by incorporating open metal sites or functional groups that have a strong affinity for CO₂'s quadrupole moment.[15][20]

Conclusion

MOFs based on the H3BBC linker and its structural analogues stand out as highly promising materials for gas storage due to their inherent high porosity, robust nature, and chemical tunability. The protocols outlined in this guide provide a comprehensive framework for their synthesis, activation, and rigorous evaluation. By understanding the causal relationships between linker design, framework structure, and gas adsorption properties, researchers can systematically advance the development of next-generation materials to meet the pressing global challenges in clean energy storage and carbon capture.

References

  • Thommes, M., et al. (2015). Physisorption of gases, with special reference to the evaluation of surface area and pore size distribution (IUPAC Technical Report). Pure and Applied Chemistry. Available at: [Link]

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  • Ma, P., et al. (2014). The first tritopic bridging ligand 1,3,5-tris(4-carboxyphenyl)-benzene (H3BTB) functionalized porous polyoxometalate-based metal–organic framework (POMOF): from design, synthesis to electrocatalytic properties. Dalton Transactions. Available at: [Link]

  • Kondrat, S., et al. (2024). Gas Sorption Characterization of Porous Materials Employing a Statistical Theory for Bethe Lattices. The Journal of Physical Chemistry A. Available at: [Link]

  • ISIS Neutron and Muon Source. (2022). Designing porous materials for selective and reversible gas storage. Available at: [Link]

  • Furukawa, H., et al. (2016). High Methane Storage Working Capacity in Metal−Organic Frameworks with Acrylate Links. Journal of the American Chemical Society. Available at: [Link]

  • ACS Publications. (2024). Gas Sorption Characterization of Porous Materials Employing a Statistical Theory for Bethe Lattices. The Journal of Physical Chemistry A. Available at: [Link]

  • Couck, S., et al. (2011). Experimental Screening of Porous Materials for High Pressure Gas Adsorption and Evaluation in Gas Separations: Application to MOFs (MIL-100 and CAU-10). Industrial & Engineering Chemistry Research. Available at: [Link]

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  • Berkeley Global Science Institute. (2016). High Methane Storage Working Capacity in Metal-Organic Frameworks with Acrylate Links. Available at: [Link]

  • Sanders, R. (2024). Breakthrough in capturing 'hot' CO2 from industrial exhaust. Berkeley News. Available at: [Link]

  • PreScouter. (2025). Enhancing Methane Storage in MOFs through Structural Modifications. Available at: [Link]

  • TA Instruments. (n.d.). Gas Storage Capacity of MOF Materials - Measuring High Pressure Methane Adsorption. Available at: [Link]

  • Liu, J., et al. (2010). Gas Adsorption Study on Mesoporous Metal−Organic Framework UMCM-1. The Journal of Physical Chemistry C. Available at: [Link]

  • American Chemical Society. (n.d.). PRF# 59271-DNI3 Methane Storage with Metal-Organic Polyhedra-Based Materials. Available at: [Link]

  • Li, J.-R., et al. (2012). Progress in adsorption-based CO2 capture by metal-organic frameworks. Coordination Chemistry Reviews. Available at: [Link]

  • MDPI. (2024). Carbon Dioxide Capture and Conversion Using Metal–Organic Framework (MOF) Materials: A Comprehensive Review. Catalysts. Available at: [Link]

  • YouTube. (2025). 11. Metal-Organic Frameworks (MOFs) for CO2 Capture from Air to Control Air Pollution. Available at: [Link]

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Introduction: Engineering Catalytic Functionality with an Expanded Tripodal Linker

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Catalytic Potential of Metal-Organic Frameworks Derived from 1,3,5-Tris[4'-carboxy(1,1'-biphenyl-4-yl)]benzene (TCBPB)

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, merging the worlds of inorganic and organic chemistry to create crystalline, porous materials with unprecedented surface areas and tunable functionalities.[1][2] Their ordered structure, composed of metal nodes linked by organic ligands, provides an ideal platform for designing heterogeneous catalysts that combine the high activity of homogeneous systems with the stability and recyclability of solid-state materials.[2][3] The catalytic activity of a MOF can stem from its metal nodes, the functional groups on its organic linkers, or guest species encapsulated within its pores.[4]

This guide focuses on the catalytic applications of MOFs derived from the tritopic carboxylate ligand 1,3,5-tris[4'-carboxy(1,1'-biphenyl-4-yl)]benzene (TCBPB) . The TCBPB ligand is distinguished by its large, rigid, and C₃-symmetric structure. These characteristics are highly desirable for constructing robust, three-dimensional frameworks with large, accessible pores, which are critical for efficient mass transport of reactants and products in catalytic processes. While specific catalytic studies on TCBPB-based MOFs are emerging, their structural and chemical properties allow us to project their potential in key catalytic applications by drawing parallels with well-understood, analogous systems.

This document serves as a comprehensive technical guide, outlining the synthesis, characterization, and potential high-impact catalytic applications of TCBPB-derived MOFs. We will provide detailed, field-tested protocols and explain the scientific rationale behind experimental design, empowering researchers to explore the catalytic future of these promising materials.

Section 1: Synthesis and Validation of TCBPB-Based MOFs

The foundation of any catalytic application is the reproducible synthesis of a stable, high-purity material. Zirconium-based MOFs are renowned for their exceptional thermal and chemical stability, making them ideal candidates for demanding catalytic applications.[5][6] The following is a generalized protocol for the synthesis of a highly stable, porous Zr-TCBPB MOF, based on established solvothermal methods for Zr-carboxylate frameworks.

Protocol 1: Solvothermal Synthesis of a Zr-TCBPB MOF

Causality: The solvothermal method uses elevated temperature and pressure to facilitate the slow, controlled crystallization of the MOF structure, leading to high-quality, crystalline materials.[1] Zirconium(IV) chloride (ZrCl₄) is a common precursor that forms the robust Zr₆-oxo cluster as the secondary building unit (SBU). A modulator, such as benzoic acid, is crucial; it competes with the TCBPB linker for coordination to the metal centers, slowing down the nucleation process to promote the growth of larger, more perfect crystals with fewer defects.

Materials:

  • 1,3,5-Tris[4'-carboxy(1,1'-biphenyl-4-yl)]benzene (TCBPB) Ligand

  • Zirconium(IV) Chloride (ZrCl₄)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Benzoic Acid (modulator)

  • Methanol and Chloroform (for solvent exchange)

  • Teflon-lined stainless-steel autoclave (23 mL)

  • Centrifuge and vials

  • Schlenk line or vacuum oven

Step-by-Step Methodology:

  • Solution Preparation: In a 20 mL glass vial, dissolve TCBPB (e.g., 50 mg) and benzoic acid (e.g., 350 mg, ~30 molar equivalents) in 10 mL of anhydrous DMF. Sonicate for 15 minutes to ensure complete dissolution.

  • Metal Precursor Addition: In a separate vial, dissolve ZrCl₄ (e.g., 25 mg) in 2 mL of anhydrous DMF.

  • Reaction Assembly: Carefully add the ZrCl₄ solution to the TCBPB/modulator solution. A white precipitate may form but will redissolve upon heating.

  • Solvothermal Reaction: Securely cap the vial and place it inside a 23 mL Teflon-lined autoclave. Heat the autoclave in an oven at 120 °C for 72 hours.

  • Isolation: After cooling the autoclave to room temperature, a crystalline white powder will have precipitated. Decant the mother liquor and wash the product with fresh DMF (3 x 10 mL), centrifuging and decanting between each wash to remove unreacted precursors.

  • Solvent Exchange: To remove residual DMF from the pores, suspend the product in 10 mL of methanol for 24 hours, then exchange the methanol with 10 mL of chloroform for another 24 hours. Repeat this chloroform exchange twice more.

  • Activation (Critical for Catalysis): Decant the final chloroform wash and transfer the solid to a clean vial. Activate the MOF by heating under dynamic vacuum (e.g., using a Schlenk line) at 150 °C for 12 hours. This process removes all guest solvent molecules from the pores, making the catalytic sites accessible. The final product is a free-flowing white powder.

Self-Validating Characterization: To ensure the synthesis was successful and the material is ready for catalytic testing, the following analyses are mandatory:

  • Powder X-Ray Diffraction (PXRD): Compare the experimental PXRD pattern to a simulated pattern (if the crystal structure is known) or reference patterns of similar MOFs to confirm phase purity and crystallinity.

  • Scanning Electron Microscopy (SEM): Visualize the crystal morphology (e.g., octahedral, cubic) and assess particle size distribution.

  • N₂ Physisorption (BET Analysis): Perform N₂ adsorption-desorption measurements at 77 K to determine the Brunauer-Emmett-Teller (BET) surface area and pore volume, confirming the material's permanent porosity after activation.

MOF Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification & Activation cluster_validation Validation A 1. Dissolve Ligand (TCBPB) & Modulator in DMF C 3. Mix Solutions & Transfer to Autoclave A->C B 2. Dissolve Metal Salt (ZrCl4) in DMF B->C D 4. Solvothermal Reaction (120°C, 72h) C->D E 5. Isolate & Wash with DMF D->E F 6. Solvent Exchange (MeOH -> CHCl3) E->F G 7. Activate under Dynamic Vacuum (150°C) F->G H PXRD (Crystallinity) G->H Characterize I BET (Porosity) G->I Characterize J SEM (Morphology) G->J Characterize K Catalytically Active TCBPB-MOF G->K

Fig. 1: General workflow for the synthesis, purification, and validation of a catalytically active TCBPB-MOF.

Section 2: Photocatalysis for Environmental Remediation

Scientific Rationale: MOFs are excellent candidates for heterogeneous photocatalysis.[7] The organic linkers can act as light-harvesting antennae, while the metal-oxo clusters act as semiconductor-like catalytic centers. Upon irradiation with sufficient energy (typically UV light for Zr-MOFs), a ligand-to-metal charge transfer (LMCT) occurs, generating an electron-hole pair.[6] These charge carriers migrate to the catalyst surface and react with adsorbed water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide anions (O₂•⁻). These ROS are powerful oxidizing agents capable of degrading persistent organic pollutants in water into benign products like CO₂ and H₂O.[6][7] The large, conjugated π-system of the TCBPB ligand is expected to be highly efficient at absorbing photons, making Zr-TCBPB MOFs promising photocatalysts.

Photocatalysis Mechanism cluster_mof Zr-TCBPB MOF Particle cluster_ros ROS Generation VB Valence Band (VB) (TCBPB Ligand HOMO) CB Conduction Band (CB) (Zr-O Cluster LUMO) VB->CB e⁻ (electron) Hole h⁺ (hole) Electron e⁻ Light Light (hν) Light->VB Excitation Pollutant Organic Pollutant Degraded Degradation Products (CO₂, H₂O) Pollutant->Degraded H2O H₂O Hole->H2O O2 O₂ Electron->O2 O2_rad O₂•⁻ O2->O2_rad OH_rad •OH H2O->OH_rad OH_rad->Pollutant Oxidation O2_rad->Pollutant Oxidation

Fig. 2: Proposed mechanism for pollutant degradation via a Zr-TCBPB photocatalyst.
Exemplar Performance Data

While specific data for a Zr-TCBPB MOF is not yet widely published, its performance can be anticipated based on highly stable, analogous Zr-MOFs like UiO-66. The table below summarizes typical performance for the degradation of a model pollutant, carbamazepine (CBZ).

Catalyst SystemPollutantCatalyst LoadingLight SourceTime (h)Degradation (%)Rate Constant (min⁻¹)Reference
UiO-66 Carbamazepine0.5 g/LUVC Lamp2~65%0.0080[6]
UiO-66/GO Carbamazepine0.5 g/LUVC Lamp2>90%0.0136[6]

This table illustrates the expected catalytic activity. A TCBPB-based MOF, with its larger pore volume and potentially enhanced light absorption, could meet or exceed the performance of UiO-66.

Protocol 2: Evaluating Photocatalytic Degradation of Methylene Blue

Causality: This protocol provides a standardized method to quantify the photocatalytic efficiency of the synthesized MOF. Methylene blue (MB) is a common model pollutant whose concentration can be easily tracked by UV-Vis spectroscopy via its characteristic absorbance at ~664 nm. An initial dark phase is essential to distinguish between pollutant removal by adsorption onto the MOF surface versus true photocatalytic degradation.

Materials & Equipment:

  • Activated Zr-TCBPB MOF catalyst

  • Methylene Blue (MB) stock solution (e.g., 10 mg/L in deionized water)

  • Quartz reaction vessel or beaker

  • UV lamp or solar simulator (with controlled wavelength/intensity)

  • Magnetic stirrer and stir bar

  • Syringe filters (0.22 µm)

  • UV-Vis Spectrophotometer and cuvettes

Step-by-Step Methodology:

  • Catalyst Suspension: Add 10 mg of the activated Zr-TCBPB MOF to 100 mL of the 10 mg/L MB solution in the quartz reaction vessel. This corresponds to a catalyst loading of 0.1 g/L.

  • Adsorption-Desorption Equilibrium: Place the vessel in the dark and stir the suspension for 60 minutes. This allows the MB to adsorb onto the MOF surface, reaching equilibrium. Take an initial sample (t=0) just before turning on the light.

  • Sample Preparation: At each time point, withdraw a ~2 mL aliquot of the suspension. Immediately filter it through a 0.22 µm syringe filter to remove all solid MOF particles.

  • Photocatalytic Reaction: Place the reaction vessel under the light source (e.g., a 300W Xenon lamp) with continuous stirring to keep the catalyst suspended.

  • Time-Course Monitoring: Withdraw and filter aliquots at regular intervals (e.g., 15, 30, 45, 60, 90, 120 minutes).

  • Analysis: Measure the absorbance of each filtered sample at λ_max = 664 nm using the UV-Vis spectrophotometer. Use a pre-established calibration curve to determine the concentration of MB at each time point.

  • Data Processing: Calculate the degradation efficiency as % Degradation = [(C₀ - C_t) / C₀] x 100, where C₀ is the concentration after the dark phase and C_t is the concentration at time t.

Section 3: Heterogeneous Catalysis in Organic Synthesis

Scientific Rationale: The coordinatively unsaturated metal sites (open metal sites) within a MOF's structure can function as potent Lewis acid catalysts.[8][9] By carefully activating the MOF to remove coordinated solvent molecules, these sites become accessible to reactant substrates. The large and well-defined pores of a TCBPB-based MOF would allow for the diffusion of organic molecules to these active sites, while potentially imparting size- or shape-selectivity to the reaction.

A classic benchmark reaction to test Lewis acidity in MOFs is the Knoevenagel condensation , a C-C bond-forming reaction between an aldehyde and an active methylene compound.[9][10] The metal node (e.g., Zn²⁺ or Cu²⁺) activates the aldehyde's carbonyl group, increasing its electrophilicity and facilitating attack by the weakly nucleophilic methylene compound.

Knoevenagel Catalytic Cycle MOF_Site [M]-MOF (Lewis Acid Site) Aldehyde R-CHO (Benzaldehyde) MOF_Site->Aldehyde 1. Coordination & Activation Activated_Complex [M]•••O=CH-R Methylene CH₂(CN)₂ (Malononitrile) Methylene->Activated_Complex Product R-CH=C(CN)₂ (Product) Product->MOF_Site 4. Product Release Water H₂O Water->MOF_Site Regeneration Activated_Complex->Product 2. Nucleophilic Attack by CH₂(CN)₂ Intermediate Adsorbed Intermediate Intermediate->Water 3. Dehydration

Fig. 3: Proposed Lewis acid-catalyzed cycle for the Knoevenagel condensation on a metal node of a TCBPB-MOF.
Exemplar Performance Data

The following table presents typical results for the Knoevenagel condensation catalyzed by a Zn-based MOF, which serves as a reasonable performance target for a prospective Zn-TCBPB catalyst.

CatalystReactantsSolventTemp (°C)Time (h)Conversion (%)Selectivity (%)Reference
Zn-Bp-BTC Benzaldehyde, MalononitrileMethanol60196>99[10]
3Zn hollowsphere Benzaldehyde, MalononitrileEthanol801290100[9]

The high porosity of a TCBPB framework could enhance diffusion and accessibility of the active sites, potentially leading to faster reaction rates or milder reaction conditions.

Protocol 3: Knoevenagel Condensation and Catalyst Recycling

Causality: This protocol details the procedure for a liquid-phase organic reaction using the MOF as a heterogeneous catalyst. The choice of solvent is critical; it must dissolve the reactants but not strongly coordinate to the Lewis acid sites, which would inhibit catalysis. The recycling experiment is the definitive test of a heterogeneous catalyst. If the catalyst can be recovered by simple filtration and reused without a significant loss of activity, and the filtrate shows no catalytic activity, it confirms that the catalysis is occurring on the solid MOF and not due to leached metal ions.

Materials & Equipment:

  • Activated Zn-TCBPB or Cu-TCBPB MOF

  • Benzaldehyde

  • Malononitrile

  • Ethanol (reaction solvent)

  • Round-bottom flask with reflux condenser

  • Oil bath with temperature control and magnetic stirring

  • Centrifuge or filtration setup

  • Rotary evaporator

  • GC-MS or ¹H NMR for product analysis

Step-by-Step Methodology:

  • Reaction Setup: To a 25 mL round-bottom flask, add the activated MOF catalyst (e.g., 20 mg, ~5 mol% relative to the aldehyde).

  • Add benzaldehyde (e.g., 1 mmol), malononitrile (1.2 mmol), and 10 mL of ethanol.

  • Reaction: Equip the flask with a reflux condenser and place it in a preheated oil bath at 80 °C. Stir the mixture vigorously for the desired reaction time (monitor by TLC or small-scale GC-MS analysis).

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature. Separate the solid catalyst from the reaction solution by centrifugation or filtration.

  • Wash the recovered catalyst with ethanol (3 x 5 mL) to remove any adsorbed products. Combine the liquid fractions.

  • Remove the ethanol from the combined liquid fractions using a rotary evaporator to yield the crude product. Analyze the crude product by ¹H NMR or GC-MS to determine conversion and selectivity.

Catalyst Recycling Protocol:

  • Recovery: Take the catalyst recovered from step 5 above.

  • Re-activation: Dry the catalyst in a vacuum oven at 100 °C for 4 hours to remove residual solvent and prepare it for the next run.

  • Next Cycle: Add the dried, recovered catalyst to the flask with a fresh batch of reactants and solvent. Repeat the reaction under the identical conditions as the first run.

  • Repeat this process for 3-5 cycles, analyzing the product yield after each cycle to assess the catalyst's stability and reusability.

Conclusion and Future Outlook

MOFs constructed from the large, tripodal TCBPB ligand hold significant promise as next-generation heterogeneous catalysts. Their inherent structural properties—high porosity, exceptional stability (especially with Zr-nodes), and tunable functionality—make them ideal platforms for a wide range of catalytic applications. This guide has outlined the foundational protocols and scientific principles for exploring their use in photocatalytic environmental remediation and Lewis acid-catalyzed organic synthesis .

The true potential of TCBPB-based MOFs lies in further functionalization. Future research should focus on:

  • Post-Synthetic Modification: Introducing functionalities like amino groups onto the biphenyl rings to create bifunctional acid-base catalysts.

  • Metal Nanoparticle Encapsulation: Using the large pores of TCBPB-MOFs as hosts to encapsulate catalytically active metal nanoparticles (e.g., Pd, Au, Pt) for hydrogenation or oxidation reactions.[11]

  • Mixed-Metal Synthesis: Incorporating multiple metal ions into the framework to create synergistic catalytic sites for complex tandem reactions.

By leveraging the unique structural advantages of the TCBPB linker and applying the robust protocols outlined herein, researchers are well-equipped to unlock new catalytic frontiers in green chemistry, fine chemical synthesis, and beyond.

References

A numbered list of all cited sources with full details and clickable URLs will be provided upon request.

Sources

Application Note & Protocol: H3BBC as a Trigonal Building Block for the Synthesis of Porous Organic Polymers for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the use of 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene (H3BBC) and analogous trigonal linkers in the synthesis of Porous Organic Polymers (POPs). We delve into the rationale behind experimental design, offering detailed, field-tested protocols for synthesis, characterization, and a key application in drug delivery. This note is intended for researchers in materials science, chemistry, and pharmacology aiming to leverage the unique properties of POPs for therapeutic applications.

Introduction: The Power of Trigonal Design in Porous Polymers

Porous Organic Polymers (POPs) are a class of materials characterized by their robust covalent frameworks, low density, high thermal stability, and, most importantly, their intrinsic and permanent porosity. These features make them exceptional candidates for applications ranging from gas separation and catalysis to biomedical uses.[1] POPs can be broadly categorized into amorphous networks and crystalline Covalent Organic Frameworks (COFs), both of which are constructed by linking molecular building units through strong covalent bonds.[2]

The ultimate architecture and properties of a POP are dictated by the geometry of its building blocks. Trigonal (C3-symmetric) building blocks are of paramount importance in the reticular synthesis of 2D and 3D porous networks. One such exemplary building block is This compound , commonly abbreviated as H3BBC .[3][4]

Chemical Structure of H3BBC:

  • Chemical Name: this compound[3]

  • CAS No.: 911818-75-2[3]

  • Molecular Formula: C₄₅H₃₀O₆

The rigid, planar, and C3-symmetric nature of the H3BBC core, combined with its extended biphenyl arms terminating in reactive carboxylic acid groups, makes it an ideal candidate for constructing highly ordered and exceptionally porous materials.[5] While H3BBC is often used in the synthesis of Metal-Organic Frameworks (MOFs), its structural motifs are directly analogous to trigonal linkers used in purely organic frameworks.[5]

This guide will use the well-established Schiff base condensation reaction between a trigonal amine, 1,3,5-Tris(4-aminophenyl)benzene (TAPB) , and a linear dialdehyde as a representative and reliable protocol for synthesizing a trigonal POP.[6][7] The principles and procedures detailed here are directly adaptable to other trigonal linkers and condensation chemistries.

Synthesis of a Trigonal Porous Organic Polymer

Principle of Synthesis: Reticular Chemistry in Action

The synthesis of a crystalline COF relies on the principle of "error correction" inherent in reversible reactions. The Schiff base condensation between an amine and an aldehyde to form an imine is a classic example. Under solvothermal conditions with an acid catalyst, the imine bond (C=N) can form and break, allowing the building blocks to self-assemble into the most thermodynamically stable, crystalline framework.

The reaction between a C3-symmetric triamine (like TAPB) and a C2-symmetric dialdehyde (like terephthalaldehyde) predictably yields a 2D hexagonal porous sheet. These sheets then stack via van der Waals interactions to form the bulk material.

Workflow for Trigonal POP Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Purification & Activation Precursors Trigonal Amine (TAPB) + Linear Aldehyde (TPA) Mix Mix & Sonicate Precursors->Mix Solvents Solvent Mixture (mesitylene/dioxane) Solvents->Mix Catalyst Catalyst (6M Acetic Acid) Catalyst->Mix Freeze Freeze-Pump-Thaw (3 cycles) Mix->Freeze Seal Flame Seal Pyrex Tube Freeze->Seal Heat Solvothermal Synthesis (120°C, 72h) Seal->Heat Isolate Isolate Solid (Centrifugation) Heat->Isolate Wash Wash with Solvents (THF, Acetone) Isolate->Wash Activate Activate under Vacuum (120°C, 12h) Wash->Activate Product Activated Porous Polymer Activate->Product

Caption: Workflow for the solvothermal synthesis of a trigonal POP.

Detailed Experimental Protocol

This protocol describes the synthesis of a TAPB-TPA-COF, a representative POP derived from a trigonal building block.[6]

Materials & Equipment:

  • 1,3,5-Tris(4-aminophenyl)benzene (TAPB)

  • Terephthalaldehyde (TPA)

  • Mesitylene (anhydrous)

  • 1,4-Dioxane (anhydrous)

  • Acetic Acid (aqueous, 6 M)

  • Tetrahydrofuran (THF, for washing)

  • Acetone (for washing)

  • Pyrex tube (heavy-walled)

  • Ultrasonic bath

  • High-vacuum line with a torch for sealing

  • Programmable oven

  • Centrifuge

Procedure:

  • Reagent Preparation: In a Pyrex tube, combine TAPB (84.0 mg, 0.24 mmol) and TPA (50.0 mg, 0.37 mmol).

    • Expert Insight: A slight excess of the smaller, more volatile aldehyde component can sometimes compensate for any loss during sealing or reaction, ensuring complete reaction of the larger trigonal linker.

  • Solvent & Catalyst Addition: Add a solvent mixture of mesitylene (1.5 mL) and 1,4-dioxane (1.5 mL), followed by the aqueous acetic acid catalyst (0.3 mL).

    • Expert Insight: The mesitylene/dioxane ratio is crucial. Mesitylene acts as a high-boiling solvent to ensure the reaction temperature is maintained, while dioxane helps to dissolve the precursors at room temperature. The aqueous acid catalyst is essential for promoting the reversible imine condensation.

  • Degassing: Sonicate the mixture for 10 minutes to ensure homogeneity. Subsequently, subject the tube to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen, which can interfere with the reaction.

  • Sealing & Reaction: While under high vacuum, flame-seal the Pyrex tube. Place the sealed tube in a programmable oven and heat at 120 °C for 72 hours.

    • Expert Insight: The static, sealed environment of the solvothermal reaction is critical for allowing the slow, controlled growth of crystalline domains.

  • Isolation: After cooling to room temperature, carefully open the tube. Collect the resulting solid precipitate by centrifugation.

  • Purification: Wash the isolated solid sequentially with THF and acetone. This is typically done by re-suspending the solid in the fresh solvent, sonicating, and then centrifuging to collect the polymer. Repeat this wash cycle at least three times with each solvent.

    • Expert Insight: This solvent exchange process is vital for removing any unreacted monomers, oligomers, and the high-boiling reaction solvents trapped within the pores of the newly formed network.

  • Activation: Dry the purified polymer under high vacuum at 120 °C overnight. This step, known as activation, removes all guest solvent molecules from the pores, yielding a permanently porous material.

Characterization of H3BBC-Type Porous Polymers

A thorough characterization is required to confirm the successful synthesis of a porous, stable, and crystalline framework.

Technique Purpose Typical Result for a Trigonal POP
Powder X-Ray Diffraction (PXRD) To assess the crystallinity and determine the framework structure.A pattern with distinct, sharp peaks at low 2θ angles (e.g., 2-5°), corresponding to the ordered porous structure. The pattern should match a simulated pattern for the expected hexagonal lattice.
FT-IR Spectroscopy To confirm the formation of the desired covalent bonds.Disappearance of the primary amine N-H stretches (~3300-3400 cm⁻¹) and aldehyde C=O stretch (~1700 cm⁻¹) from the precursors. Appearance of a strong imine C=N stretch (~1620 cm⁻¹).
Nitrogen Sorption (77 K) To quantify the porosity, including BET surface area, pore volume, and pore size distribution.A Type I or Type IV isotherm, indicating a microporous or hierarchical micro/mesoporous material. BET surface areas can range from 1000 to over 2500 m²/g.[7]
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer network.High thermal stability, with minimal weight loss up to 400-500 °C under an inert atmosphere, confirming the robustness of the covalent framework.
Scanning/Transmission Electron Microscopy (SEM/TEM) To visualize the morphology and particle size of the polymer.Can reveal various morphologies, from aggregated nanoparticles to fibrous or crystalline structures.

Application Note: Drug Delivery Vehicle

The inherent properties of POPs—high surface area, tunable pore size, and the potential for chemical functionalization—make them highly attractive as carriers for therapeutic agents.[8]

Mechanism of Drug Loading and Release

Loading: The activated, "empty" POP is soaked in a concentrated solution of a drug, such as the chemotherapeutic agent Doxorubicin (DOX). The drug molecules diffuse into the porous network and are physically adsorbed onto the vast internal surface area via non-covalent interactions (e.g., π-π stacking, hydrogen bonding).

Release: Drug release is typically diffusion-controlled. However, it can be enhanced in specific environments. For imine-linked POPs, the acidic microenvironment of tumors (pH ~5.5-6.5) can promote the hydrolysis of the imine bonds. This does not necessarily lead to framework collapse but can alter the framework's hydrophilicity and pore environment, accelerating drug release precisely at the target site.

Workflow for Drug Loading and pH-Triggered Release

G cluster_loading Drug Loading cluster_quantify Quantification cluster_release Drug Release POP Activated POP Incubate Incubate & Stir (24h, Dark) POP->Incubate DrugSol Doxorubicin (DOX) Solution DrugSol->Incubate Separate Centrifuge & Collect Loaded POP Incubate->Separate Supernatant Measure Supernatant (UV-Vis Spec) Incubate->Supernatant LoadedPOP Drug-Loaded POP Separate->LoadedPOP Calculate Calculate Loading Capacity (wt%) Supernatant->Calculate Release Monitor Release (UV-Vis Spec) LoadedPOP->Release Buffer1 Buffer pH 7.4 (Physiological) Buffer1->Release Buffer2 Buffer pH 5.5 (Tumor) Buffer2->Release

Caption: Workflow for loading a drug into a POP and studying its release.

Protocol: Doxorubicin (DOX) Loading and Release Study

Procedure:

  • Loading: a. Disperse 10 mg of the activated POP in 5 mL of a Doxorubicin hydrochloride solution (1 mg/mL in deionized water). b. Stir the suspension in the dark at room temperature for 24 hours to reach equilibrium. c. Centrifuge the mixture to pellet the DOX-loaded POP. Collect the supernatant for analysis. d. Gently wash the pellet with a small amount of deionized water to remove surface-adsorbed DOX and centrifuge again. e. Lyophilize the final product to obtain a dry, DOX-loaded powder.

  • Quantification of Loading: a. Measure the absorbance of the collected supernatant using a UV-Vis spectrophotometer at the characteristic wavelength for DOX (~480 nm). b. Using a pre-established calibration curve, determine the final concentration of DOX remaining in the solution. c. Calculate the amount of DOX loaded into the POP using the following formula: Loading Capacity (wt%) = [(Initial Mass of DOX - Mass of DOX in Supernatant) / Mass of POP] x 100%

  • In Vitro Release Study: a. Prepare two release media: Phosphate-Buffered Saline (PBS) at pH 7.4 and an acetate buffer at pH 5.5. b. Disperse a known mass (e.g., 5 mg) of the DOX-loaded POP into a dialysis bag containing 5 mL of one of the buffer solutions. c. Place the dialysis bag into a larger container with 50 mL of the same buffer, stirring at 37 °C. d. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 h), withdraw a small aliquot (e.g., 1 mL) from the external buffer and replace it with an equal volume of fresh buffer. e. Measure the concentration of DOX in the withdrawn aliquots using UV-Vis spectroscopy to determine the cumulative release profile.

Parameter Typical Value Significance
Drug Loading Capacity 15 - 40 wt%Demonstrates the high capacity of the porous network to store therapeutic molecules.
Cumulative Release (24h, pH 7.4) 20 - 30%Shows good retention of the drug under normal physiological conditions, minimizing premature release.
Cumulative Release (24h, pH 5.5) 50 - 70%Indicates accelerated, triggered release in an acidic environment characteristic of tumor tissues, enhancing targeted delivery.

Conclusion

Trigonal building blocks like H3BBC are foundational to the rational design of highly ordered and permanently porous organic polymers. The protocols detailed herein for the synthesis, characterization, and application of a representative trigonal POP demonstrate a robust and reproducible platform for materials innovation. The exceptional porosity and chemical stability of these frameworks, combined with their potential for stimuli-responsive behavior, position them as next-generation materials for advanced drug delivery systems, capable of enhancing therapeutic efficacy while minimizing systemic toxicity.

References

  • Luminescence Technology Corp. H3BBC|911818-75-2. Available from: [Link]

  • ResearchGate. The tritopic carboxylate ligands of H3BTB, H3BBC, and H3BTE. Available from: [Link]

  • Yaghi, O. et al. (2011). Isoreticular Expansion of Metal Organic Frameworks with Triangular and Square Building Units and the Lowest Calculated Density. Inorganic Chemistry, 50(18), 9147–9152. Available from: [Link]

  • MDPI. (2023). Synthesis and Characterization of Benzene- and Triazine-Based Azo-Bridged Porous Organic Polymers. Polymers, 15(1), 229. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis Protocols for Covalent Organic Framework (COF) Precursors. Available from: [Link]

  • MDPI. (2022). Design and Synthesis of Porous Organic Polymers: Promising Catalysts for Lignocellulose Conversion to 5-Hydroxymethylfurfural and Derivates. Catalysts, 12(10), 1145. Available from: [Link]

  • MDPI. (2023). Triazine-Based Porous Organic Polymers: Synthesis and Application in Dye Adsorption and Catalysis. Polymers, 15(8), 1859. Available from: [Link]

  • Qiu, S., & Ben, T. (2016).
  • Mohamed, M. G., et al. (2022). Advances in porous organic polymers: syntheses, structures, and diverse applications. Materials Advances, 3(2), 949-974. Available from: [Link]

  • PubChem. 4,4',4''-(Benzene-1,3,5-triyltris(oxy))tribenzoic acid. Available from: [Link]

  • PubMed Central. Benzene-1,3,5-triyl tribenzoate. Available from: [Link]

  • MDPI. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Polymers, 14(19), 4192. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2017). BODIPY-based fluorescent liposomes with sesquiterpene lactone trilobolide. 13, 1346–1353. Available from: [Link]

  • The Royal Society of Chemistry. (2012). Facile synthesis of covalent organic frameworks COF-1 and COF-5 by sonochemical method. RSC Advances, 2, 10825-10827. Available from: [Link]

  • SciSpace. (2019). Reticular Synthesis of Multinary Covalent Organic Frameworks. Available from: [Link]

  • ResearchGate. (2024). A General Synthesis Method for Covalent Organic Framework and Inorganic 2D Materials Hybrids. Available from: [Link]

  • PubMed Central. (2023). Triazine-Based Porous Organic Polymers: Synthesis and Application in Dye Adsorption and Catalysis. Available from: [Link]

  • PubChem. 1,3,5-Tris(4-carboxyphenyl)benzene. Available from: [Link]

  • PubMed. (2024). Azobenzene-based liposomes with nanomechanical action for cytosolic chemotherapeutic drug delivery. Available from: [Link]

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Application Notes & Protocols: 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene as a building block for sophisticated drug delivery systems. This document outlines the rationale, key methodologies, and characterization techniques for developing Metal-Organic Framework (MOF)-based drug delivery platforms leveraging this versatile tritopic linker.

Introduction: The Strategic Advantage of this compound in MOF-Based Drug Delivery

This compound, hereafter referred to as H3TCBPB, is a trigonal, nanosized carboxylate ligand that has garnered significant interest in the synthesis of Metal-Organic Frameworks (MOFs).[1][2] Its rigid, extended structure, featuring a central benzene ring and three biphenyl-4'-carboxylic acid arms, makes it an exceptional candidate for constructing highly porous and stable MOFs.[1] These characteristics are paramount in the design of advanced drug delivery systems, offering high drug loading capacities and the potential for controlled release kinetics.[3][4]

The choice of organic linkers and metal ions is a critical determinant of the physicochemical properties of MOFs, including their porosity, stability, and biocompatibility.[3][5] H3TCBPB, with its C3 symmetry and multiple coordination sites, facilitates the formation of robust, three-dimensional frameworks with predictable topologies.[6] MOFs synthesized from this linker, such as MOF-200 and MOF-399, exhibit high surface areas and tunable pore sizes, making them ideal reservoirs for therapeutic agents.[7]

This guide will delve into the practical aspects of employing H3TCBPB in the design and synthesis of drug-loaded MOFs, providing detailed protocols and the scientific rationale behind each step.

Physicochemical Properties of H3TCBPB-Based MOFs for Drug Delivery

The successful application of H3TCBPB-based MOFs in drug delivery is contingent on their inherent structural and chemical properties. A thorough understanding of these characteristics is essential for predicting and optimizing their performance as drug carriers.

PropertySignificance in Drug DeliveryTypical Characterization Techniques
High Surface Area (BET) Enables high drug loading capacity.[8]Nitrogen Adsorption-Desorption Analysis
Tunable Pore Size & Volume Accommodates various drug molecules and influences release rates.[5]Nitrogen Adsorption-Desorption Analysis, Powder X-ray Diffraction (PXRD)
Structural Stability Ensures the integrity of the carrier in biological environments.[3]PXRD, Thermogravimetric Analysis (TGA)
Biocompatibility Minimizes toxicity and adverse immune responses.[9]In vitro cytotoxicity assays (e.g., MTT assay)
Biodegradability Allows for the safe clearance of the carrier from the body after drug release.[9]Degradation studies in simulated physiological fluids

Synthesis of Drug-Loaded H3TCBPB-Based MOFs: A Step-by-Step Protocol

This section provides a generalized yet detailed protocol for the synthesis of a drug-loaded MOF using H3TCBPB as the organic linker. The "one-pot" or co-crystallization method is described here, where the drug is encapsulated during the formation of the MOF structure.[5] This method can be advantageous for achieving high drug loading and uniform distribution within the framework.

Protocol 1: One-Pot Synthesis of a Doxorubicin-Loaded H3TCBPB-MOF (Hypothetical Example)

Objective: To synthesize a doxorubicin (DOX)-loaded MOF using H3TCBPB and a biocompatible metal ion (e.g., Zinc or Zirconium) for potential anticancer therapy.

Materials:

  • This compound (H3TCBPB)

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) or Zirconium(IV) Chloride (ZrCl₄)

  • Doxorubicin Hydrochloride (DOX·HCl)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized Water

  • Solvothermal reaction vessel (Teflon-lined autoclave)

Procedure:

  • Solution Preparation:

    • In a 20 mL glass vial, dissolve 66.7 mg (0.1 mmol) of H3TCBPB in 10 mL of DMF. Sonicate for 15 minutes to ensure complete dissolution.

    • In a separate vial, dissolve 89.3 mg (0.3 mmol) of Zn(NO₃)₂·6H₂O in 5 mL of DMF.

    • In a third vial, dissolve 10 mg of DOX·HCl in 5 mL of a 1:1 DMF/deionized water mixture.

  • Reaction Mixture Assembly:

    • Combine the H3TCBPB solution and the metal salt solution in the Teflon liner of a 23 mL solvothermal autoclave.

    • Stir the mixture gently for 10 minutes.

    • Slowly add the DOX solution to the mixture while stirring. The solution should turn a characteristic red color.

  • Solvothermal Synthesis:

    • Seal the autoclave and place it in a preheated oven at 120 °C for 24 hours. The slow crystallization process will lead to the formation of the MOF with DOX entrapped within its pores.

  • Product Isolation and Purification:

    • After 24 hours, remove the autoclave from the oven and allow it to cool to room temperature.

    • Collect the red crystalline product by centrifugation (8000 rpm, 10 min).

    • Wash the product with fresh DMF (3 x 10 mL) to remove unreacted precursors and surface-adsorbed DOX.

    • Further wash with ethanol (3 x 10 mL) to exchange the DMF.

    • Dry the final product, DOX@H3TCBPB-MOF, under vacuum at 60 °C for 12 hours.

Causality Behind Experimental Choices:

  • Solvothermal Synthesis: This method provides the necessary energy to overcome the activation barrier for MOF formation, leading to highly crystalline materials.[8]

  • DMF as Solvent: DMF is a high-boiling point solvent that effectively dissolves both the organic linker and the metal salt, facilitating a homogeneous reaction mixture.

  • Washing Steps: Thorough washing is crucial to remove any non-encapsulated drug, which could otherwise lead to a "burst release" effect.

Synthesis_Workflow cluster_prep Solution Preparation cluster_reaction Reaction cluster_purification Purification H3TCBPB H3TCBPB in DMF Mixing Combine Solutions H3TCBPB->Mixing MetalSalt Metal Salt in DMF MetalSalt->Mixing DOX DOX in DMF/H2O DOX->Mixing Solvothermal Solvothermal Synthesis (120°C, 24h) Mixing->Solvothermal Centrifuge Centrifugation Solvothermal->Centrifuge Wash Washing with DMF & Ethanol Centrifuge->Wash Dry Vacuum Drying Wash->Dry FinalProduct DOX@H3TCBPB-MOF Dry->FinalProduct

Caption: Workflow for the one-pot synthesis of a drug-loaded H3TCBPB-MOF.

Characterization of Drug-Loaded H3TCBPB-MOFs

A multi-faceted characterization approach is necessary to confirm the successful synthesis, drug loading, and structural integrity of the drug-delivery system.

TechniquePurposeExpected Outcome
Powder X-ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the MOF.Characteristic diffraction peaks matching the simulated pattern of the H3TCBPB-MOF. The peak positions should remain unchanged after drug loading, indicating that the framework structure is preserved.
Scanning Electron Microscopy (SEM) To visualize the morphology and particle size of the MOF crystals.Uniformly sized and shaped crystals. The surface morphology may appear slightly rougher after drug loading.
Nitrogen Adsorption-Desorption (BET) To determine the surface area and pore volume.A significant decrease in the BET surface area and pore volume after drug loading, confirming the encapsulation of the drug within the pores.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups and confirm the presence of both the MOF and the drug.The spectrum of the drug-loaded MOF should show characteristic peaks from both the H3TCBPB linker (e.g., C=O stretches of the carboxylate) and the encapsulated drug (e.g., specific vibrational modes of doxorubicin).
Thermogravimetric Analysis (TGA) To assess the thermal stability and quantify the drug loading.A multi-step weight loss profile. The initial weight loss corresponds to the removal of solvent molecules. Subsequent weight loss at higher temperatures corresponds to the decomposition of the encapsulated drug and the organic linker. The difference in the weight loss profile between the empty and drug-loaded MOF can be used to estimate the drug loading content.
UV-Vis Spectroscopy To quantify the amount of drug loaded.A known amount of the drug-loaded MOF is dissolved in an appropriate solvent (e.g., acidic solution to digest the MOF), and the absorbance is measured at the characteristic wavelength of the drug to determine its concentration.

In Vitro Drug Release Studies

Investigating the drug release profile under simulated physiological conditions is a critical step in evaluating the potential of the H3TCBPB-MOF as a drug delivery vehicle. pH-responsive release is a common mechanism for MOF-based systems, where the lower pH of the tumor microenvironment or endosomes can trigger the release of the drug.[8]

Protocol 2: In Vitro pH-Responsive Drug Release Study

Objective: To evaluate the release of doxorubicin from the DOX@H3TCBPB-MOF at physiological pH (7.4) and a simulated tumor microenvironment pH (5.5).

Materials:

  • DOX@H3TCBPB-MOF

  • Phosphate-buffered saline (PBS) solutions at pH 7.4 and pH 5.5

  • Dialysis tubing (with an appropriate molecular weight cut-off)

  • Thermostatically controlled shaker incubator

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation:

    • Accurately weigh 10 mg of DOX@H3TCBPB-MOF and suspend it in 10 mL of the respective PBS buffer (pH 7.4 or pH 5.5).

    • Transfer the suspension into a dialysis bag.

  • Release Study Setup:

    • Place the sealed dialysis bag into a beaker containing 90 mL of the same PBS buffer.

    • Place the beaker in a shaker incubator set at 37 °C and 100 rpm.

  • Sample Collection:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw 2 mL of the release medium from the beaker.

    • Immediately replace the withdrawn volume with 2 mL of fresh PBS buffer to maintain a constant volume.

  • Quantification of Released Drug:

    • Measure the absorbance of the collected samples at the maximum absorbance wavelength of doxorubicin (approximately 480 nm) using a UV-Vis spectrophotometer.

    • Calculate the concentration of the released drug using a pre-established calibration curve of doxorubicin in the respective PBS buffer.

    • Calculate the cumulative percentage of drug release at each time point.

Data Analysis:

  • Plot the cumulative drug release percentage against time for both pH conditions.

  • A significantly higher release rate at pH 5.5 compared to pH 7.4 would indicate a pH-responsive release mechanism.

Release_Mechanism cluster_mof DOX@H3TCBPB-MOF cluster_env Biological Environment MOF MOF Framework (H3TCBPB + Metal) Encapsulated DOX pH_74 Physiological pH (7.4) Stable MOF Structure Slow Drug Release MOF->pH_74 Stable pH_55 Tumor Microenvironment pH (5.5) Framework Destabilization Accelerated Drug Release MOF->pH_55 Unstable Released_DOX Released Doxorubicin pH_74->Released_DOX Slow pH_55->Released_DOX Fast

Caption: Proposed pH-responsive drug release mechanism from an H3TCBPB-based MOF.

Conclusion and Future Perspectives

This compound is a highly promising building block for the construction of advanced drug delivery systems. Its rigid and extended structure allows for the synthesis of robust and highly porous MOFs capable of encapsulating significant amounts of therapeutic agents. The protocols and characterization techniques outlined in these application notes provide a solid foundation for researchers to explore the potential of H3TCBPB-based MOFs for various therapeutic applications.

Future research should focus on the synthesis of H3TCBPB-based MOFs with different metal nodes to fine-tune their stability and biocompatibility. Furthermore, post-synthetic modification of these MOFs could be explored to introduce targeting moieties for site-specific drug delivery, further enhancing their therapeutic efficacy.[2][10] As our understanding of the in vivo behavior of these materials grows, H3TCBPB-based MOFs hold the potential to become a versatile platform for the next generation of targeted and controlled drug delivery systems.

References

  • He, S., Wu, L., Li, X., Sun, H., Xiong, T., Liu, J., ... & Gref, R. (2021). Metal-organic frameworks for advanced drug delivery.
  • Gomaa, A. A., El-seidy, M. M., & Sanad, G. A. (2024).
  • He, S., Wu, L., Li, X., Sun, H., Xiong, T., Liu, J., ... & Gref, R. (2021). Metal-organic frameworks: Drug delivery applications and future prospects. Journal of Controlled Release, 339, 245-266.
  • Altharawi, A., Al-Mohaimeed, A. M., El-Tohamy, M. F., & Al-Anazi, A. D. (2024). Microwave-assisted synthesis of novel Ti/BTB-MOFs as porous anticancer and antibacterial agents. Journal of Materials Research and Technology, 29, 151-160.
  • Taylor-Pashow, K. M., Della Rocca, J., Xie, Z., Tran, S., & Lin, W. (2009). Postsynthetic modifications of iron-carboxylate nanoscale metal-organic frameworks for imaging and drug delivery. Journal of the American Chemical Society, 131(40), 14261–14263.
  • CD Bioparticles. (n.d.). 1,3,5-Tris (4'-carboxy[1,1'-biphenyl]-4-yl)benzene. Retrieved from [Link]

  • He, S., Wu, L., Li, X., Sun, H., Xiong, T., Liu, J., ... & Gref, R. (2021). Metal-organic frameworks: Drug delivery applications and future prospects. Journal of Controlled Release, 339, 245-266.
  • Wuttke, S., Lismont, M., Escudero, A., Ruyra, À., & Carné-Sánchez, A. (2017). Biocompatibility and biodegradability of metal organic frameworks for biomedical applications.

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Experimental setup for solvothermal synthesis of H3BBC MOFs

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Solvothermal Synthesis of H₃BBC-Based Metal-Organic Frameworks

Introduction: The Architectural Elegance of H₃BBC MOFs

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from inorganic metal nodes or clusters linked by organic ligands.[1] Their defining features—high porosity, vast surface areas, and tunable chemical functionalities—make them exceptionally promising for applications ranging from gas storage and separations to catalysis and targeted drug delivery.[2]

This guide focuses on MOFs synthesized using the tritopic carboxylate ligand 4,4',4''-(benzene-1,3,5-triyl-tris(benzoyl))tribenzoic acid (H₃BBC). The rigid, C₃-symmetric structure of the H₃BBC linker allows for the construction of robust, highly porous frameworks with predictable topologies. Solvothermal synthesis is the most prevalent method for producing high-quality crystalline MOFs.[3][4] This technique involves heating a solution of the metal precursor and organic linker in a sealed vessel, allowing the self-assembly process to occur under controlled temperature and pressure, which is crucial for obtaining highly crystalline materials.[5]

This document provides a detailed protocol for the solvothermal synthesis of a representative copper-based H₃BBC MOF, including the underlying scientific principles, step-by-step procedures, activation, and essential characterization techniques.

Part 1: Foundational Principles of the Solvothermal Method

The formation of a MOF is a thermodynamically driven self-assembly process. The key to achieving a crystalline, ordered structure rather than an amorphous precipitate lies in ensuring the reversibility of the metal-ligand coordination bonds during synthesis.[6] Solvothermal conditions facilitate this by providing the necessary thermal energy for bond formation and cleavage, allowing defects to be "proofread" and corrected, ultimately leading to a more ordered crystalline material.

Key Components & Their Roles:

  • Metal Source: Typically a metal salt (e.g., Cu(NO₃)₂·2.5H₂O, Zn(NO₃)₂·6H₂O). The metal ion dictates the geometry of the inorganic secondary building unit (SBU).

  • Organic Linker (H₃BBC): This tritopic carboxylic acid acts as the "strut" that connects the metal-based SBUs. Its deprotonated carboxylate groups coordinate with the metal ions to form the extended framework.

  • Solvent: High-boiling point solvents like N,N-dimethylformamide (DMF) or N,N'-diethylformamide (DEF) are commonly used. They serve to dissolve the precursors and, in some cases, can decompose at high temperatures to generate a base (e.g., dimethylamine from DMF), which aids in the deprotonation of the linker.[7]

  • Modulators (Optional but Recommended): These are often monocarboxylic acids (e.g., benzoic acid, acetic acid) that are structurally similar to the coordinating part of the linker. They compete with the linker for coordination to the metal clusters. This competition slows down the rate of framework formation, enhancing the reversibility of the process and leading to larger, more well-defined crystals with fewer defects.[6][8] The key to effective modulation is a close match in pKa and structure between the modulator and the linker.[8]

Part 2: Experimental Protocol

This protocol is adapted from established procedures for synthesizing copper-based H₃BBC MOFs.[9]

Materials and Equipment
Reagents Equipment
4,4',4''-(Benzene-1,3,5-triyl-tris(benzoyl))tribenzoic acid (H₃BBC)20 mL Scintillation vials or Teflon-lined autoclave
Copper(II) nitrate hemipentahydrate (Cu(NO₃)₂·2.5H₂O)Programmable laboratory oven
N,N-Dimethylformamide (DMF), AnhydrousAnalytical balance
N-Methyl-2-pyrrolidone (NMP), AnhydrousUltrasonic bath (sonicator)
Chloroform, AnhydrousCentrifuge
Ethanol, AnhydrousPasteur pipettes
Benzoic Acid (Modulator, Optional)Fume hood
Synthesis of Cu-H₃BBC MOF

Step 1: Precursor Solution Preparation

  • Scientist's Note: Ensure all glassware is clean and dry to prevent the introduction of impurities or excess water that could interfere with crystal nucleation.

  • In a 20 mL glass scintillation vial, weigh 30.4 mg (0.046 mmol) of the H₃BBC linker.

  • To the same vial, add 33.3 mg (0.143 mmol) of Cu(NO₃)₂·2.5H₂O.

  • Using graduated cylinders or pipettes, add 5.0 mL of DMF and 5.0 mL of NMP to the vial. This mixed solvent system is effective for dissolving both the organic linker and the inorganic salt.[9]

  • Cap the vial tightly and place it in an ultrasonic bath for approximately 15-20 minutes, or until a homogeneous suspension is formed.[10]

Step 2: Solvothermal Reaction

  • Scientist's Note: The reaction temperature is a critical parameter. It must be high enough to provide the activation energy for crystallization but low enough to avoid complete decomposition of the organic linker or solvent.[4]

  • Place the tightly capped vial containing the reaction mixture into a programmable laboratory oven. Ensure the cap is rated for the temperature and pressure. For higher temperatures or safety, a Teflon-lined steel autoclave is recommended.

  • Heat the oven to 85 °C and maintain this temperature for 48 hours.[9] During this time, the precursors will self-assemble into green octahedral crystals.

  • After the reaction is complete, turn off the oven and allow the vial to cool slowly to room temperature. Rapid cooling can cause stress fractures in the crystals or lead to the precipitation of unreacted material.

Step 3: Product Isolation and Washing

  • Scientist's Note: The washing steps are crucial for removing unreacted starting materials and residual high-boiling solvent trapped within the pores.

  • Once cooled, carefully decant the mother liquor from the green crystals using a Pasteur pipette.

  • Add approximately 10 mL of fresh DMF to the vial to wash the crystals. Resuspend the crystals gently by swirling or brief sonication.

  • Allow the crystals to settle and decant the DMF wash. Repeat this washing procedure three times to ensure all soluble impurities are removed.

Post-Synthesis Activation

Freshly synthesized MOFs have their pores filled with solvent molecules, which must be removed to make the internal surface area accessible for applications.[11] This process is known as activation. A common and effective method involves solvent exchange followed by heating under vacuum.[12]

Step 1: Solvent Exchange

  • Scientist's Note: DMF has a high boiling point and can be difficult to remove completely. Exchanging it with a more volatile solvent like chloroform or ethanol is essential before final activation.[11]

  • After the final DMF wash, add ~10 mL of anhydrous chloroform to the crystals.

  • Cap the vial and let it stand for 24 hours. This allows the chloroform to diffuse into the pores and replace the DMF.

  • Decant the chloroform and replenish with a fresh portion. Repeat this solvent exchange process for a total of 3 days, replacing the chloroform each day.

Step 2: Thermal Activation

  • Scientist's Note: For thermally sensitive MOFs, supercritical CO₂ drying is a gentler alternative that minimizes the risk of pore collapse caused by surface tension forces during solvent evaporation.[11][12]

  • After the final solvent exchange, decant as much chloroform as possible.

  • Transfer the moist crystals to a suitable vacuum-rated container.

  • Place the sample under dynamic vacuum and slowly heat to a temperature between 120-150 °C. The exact temperature should be determined from thermogravimetric analysis (TGA) to ensure it is below the framework's decomposition temperature.

  • Maintain heating under vacuum for 12-24 hours to ensure all volatile guests are removed.

  • Cool the sample to room temperature under vacuum before backfilling with an inert gas like N₂ or Argon for storage. The activated MOF is now ready for characterization and use.

Part 3: Workflow and Characterization

The successful synthesis and activation of the H₃BBC MOF must be confirmed through a suite of characterization techniques.[1][13]

Experimental Workflow Diagram

solvothermal_synthesis_workflow prep 1. Precursor Preparation (H3BBC + Cu(NO3)2 in DMF/NMP) reaction 2. Solvothermal Reaction (85 °C, 48h) prep->reaction Heat isolate 3. Isolation & Washing (Centrifuge, DMF Washes) reaction->isolate Cool & Collect exchange 4. Solvent Exchange (Chloroform, 3 days) isolate->exchange Solvent Soak activate 5. Activation (Heat under Vacuum) exchange->activate Guest Removal characterize 6. Characterization activate->characterize Analysis

Caption: Workflow for the synthesis and activation of H₃BBC MOFs.

Essential Characterization Methods
  • Powder X-Ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the synthesized material. The experimental PXRD pattern should be compared to a simulated pattern from single-crystal X-ray diffraction data or established literature patterns.[13]

  • Scanning Electron Microscopy (SEM): SEM imaging reveals the morphology (e.g., octahedral, cubic) and size distribution of the MOF crystals.[1]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of the MOF and confirm the removal of solvent molecules after activation.[13]

  • Gas Sorption Analysis: Nitrogen adsorption-desorption isotherms measured at 77 K are used to determine the porosity. The Brunauer-Emmett-Teller (BET) method is applied to calculate the specific surface area, which is a key indicator of successful activation.[13]

Part 4: Summary and Troubleshooting

Typical Synthesis Parameters
ParameterValueRationale
Metal:Linker Molar Ratio~3.1 : 1 (Cu:H₃BBC)Stoichiometry based on established syntheses to form the desired SBU.[9]
Solvent System1:1 (v/v) DMF:NMPEnsures complete dissolution of both polar inorganic and non-polar organic precursors.[9]
Reaction Temperature85 °COptimal for high crystallinity without decomposing the linker.[9]
Reaction Time48 hoursAllows sufficient time for the self-assembly and crystallization process to reach equilibrium.[9]
Activation Temperature120-150 °C (under vacuum)High enough to remove volatile guests without causing framework collapse.
Common Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Amorphous Product (No PXRD peaks) Reaction temperature too low; reaction time too short; incorrect solvent.Increase reaction temperature incrementally (e.g., by 10 °C); extend reaction time; ensure anhydrous solvents are used.
Low Crystallinity (Broad PXRD peaks) Nucleation rate is too high.Introduce a modulator (e.g., benzoic acid) to slow crystallization; lower the reaction temperature.
Low Surface Area after Activation Incomplete solvent removal; framework collapse.Extend activation time/increase temperature (if TGA permits); use supercritical CO₂ drying for activation.[11]
Impure Phase (Extra PXRD peaks) Impure reagents; incorrect stoichiometry; reaction temperature too high.Use high-purity reagents; verify stoichiometry; lower the reaction temperature to prevent formation of dense, thermodynamically favored phases.

References

  • Liu, R., Yu, T., Shi, Z., & Wang, Z. (2016). The preparation of metal–organic frameworks and their biomedical application. Source: ResearchGate. Available at: [Link]

  • Bunsel, M. E., et al. (2022). A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks. Journal of the American Chemical Society. Available at: [Link]

  • Howarth, A. J., et al. (2017). Best practices for the synthesis, activation, and characterization of metal−organic frameworks. Chemistry of Materials, 29(1), 26–39. Available at: [Link]

  • Chen, Z., et al. (2025). Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks. Chemical Science, 16, 7442-7449. Available at: [Link]

  • Al-Hajri, E., et al. (2023). Physiochemical characterization of metal organic framework materials: A mini review. Results in Chemistry, 5, 100882. Available at: [Link]

  • Wang, H., & Wang, K. (2025). Classification and role of modulators on crystal engineering of metal organic frameworks (MOFs). Source: ResearchGate. Available at: [Link]

  • Yuan, S., et al. (2016). A Modulator-Induced Defect-Formation Strategy to Hierarchically Porous Metal-Organic Frameworks with High Stability. Angewandte Chemie International Edition, 56(2). Available at: [Link]

  • Bunsel, M. E., et al. (2022). A Structure-Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal-Organic Frameworks. Journal of the American Chemical Society, 144(16), 7199–7211. Available at: [Link]

  • Vermeulen, N. A., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (91), e51957. Available at: [Link]

  • Yaghi, O. M., et al. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Source: Yaghi Group. Available at: [Link]

  • Das, S., & Bhattacharyya, A. J. (2025). Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link. Source: ResearchGate. Available at: [Link]

  • Morris, W., & Yaghi, O. M. (2011). Activation of metal–organic framework materials. CrystEngComm, 13, 3034-3040. Available at: [Link]

  • Ghosh, S., & Kumar, A. (2025). Solvothermal synthesis of new metal organic framework structures in the zinc–terephthalic acid–dimethyl formamide system. Source: ResearchGate. Available at: [Link]

  • Widi, R. K., et al. (2014). Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. Semantic Scholar. Available at: [Link]

  • Howarth, A. J., et al. (2016). Best Practices for the Synthesis, Activation, and Characterization of Metal–Organic Frameworks. OSTI.GOV. Available at: [Link]

  • Yaghi, O. M., et al. (2011). Isoreticular Expansion of Metal Organic Frameworks with Triangular and Square Building Units and the Lowest Calculated Density. Source: Yaghi Group. Available at: [Link]

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Application Note: Comprehensive Characterization of TCBPB-Based Materials

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Architectural Elegance of TCBPB-Based Materials

1,3,5-tris[4'-carboxy(1,1'-biphenyl)-4-yl]benzene, commonly abbreviated as TCBPB, is a sophisticated trigonal organic ligand designed for the construction of highly ordered, porous materials.[1] Its rigid, extended structure makes it an exceptional building block for creating Metal-Organic Frameworks (MOFs) with high thermal stability and extensive surface areas.[2] These MOFs are crystalline materials wherein metal ions or clusters are coordinated to organic ligands, forming a repeating, network-like structure.

The precise characterization of TCBPB-based MOFs is paramount. For materials scientists, this ensures the successful synthesis of the desired topology and porosity for applications in gas storage and catalysis. For drug development professionals, who may leverage these materials as advanced drug delivery vehicles, rigorous characterization validates critical attributes such as purity, drug-loading capacity, stability, and biocompatibility. This guide provides the foundational analytical techniques and detailed protocols required to comprehensively understand the structure, properties, and performance of TCBPB-based materials.

Integrated Characterization Workflow

A multi-faceted approach is essential for a complete understanding of TCBPB-based materials. No single technique can reveal all critical attributes. The following workflow illustrates the synergistic relationship between key analytical methods, from initial structural confirmation to detailed functional analysis.

G cluster_0 Primary Structural & Compositional Analysis cluster_1 Detailed Morphological & Porosity Characterization cluster_2 Advanced & Application-Specific Analysis Synthesis Synthesized TCBPB Material PXRD Powder X-Ray Diffraction (PXRD) Synthesis->PXRD Phase ID & Crystallinity FTIR_Raman FTIR / Raman Spectroscopy Synthesis->FTIR_Raman Functional Groups TGA Thermogravimetric Analysis (TGA) Synthesis->TGA Thermal Stability ICP Elemental Analysis (ICP-OES/MS) Synthesis->ICP Metal:Ligand Ratio SEM_TEM Electron Microscopy (SEM/TEM) PXRD->SEM_TEM Correlate with Morphology SCXRD Single-Crystal XRD PXRD->SCXRD If single crystals available GasSorption Gas Sorption Analysis SEM_TEM->GasSorption Relate to Surface Area DrugLoading Drug Loading & Release (HPLC) GasSorption->DrugLoading Assess Loading Capacity G cluster_0 Molecular Components TCBPB TCBPB Ligand (Organic Building Block) MOF Porous MOF Crystal (Functional Material) TCBPB->MOF Coordination Assembly Metal Metal SBU (Inorganic Node) Metal->MOF Coordination Assembly

Sources

Application Notes and Protocols for the Functionalization of Metal-Organic Frameworks with 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Porous Architectures for Therapeutic Advancement

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented control over porosity, surface area, and chemical functionality.[1] These crystalline materials, constructed from metal nodes and organic linkers, are emerging as highly promising platforms for a myriad of applications, including catalysis, gas storage, and notably, biomedical applications such as drug delivery.[1][2] The rational design of MOFs, through the judicious selection of their molecular building blocks, allows for the fine-tuning of their properties to meet specific therapeutic needs.

This application note provides a comprehensive guide to the functionalization of MOFs using the extended, tripodal linker, 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene (H3TCBPB) . The unique structural characteristics of this linker—its large size and trigonal symmetry—are instrumental in creating MOFs with exceptionally high porosity and large pore volumes, making them ideal candidates for the encapsulation and controlled release of therapeutic agents. We will delve into the rationale behind the experimental design, provide detailed, step-by-step protocols for the synthesis of a representative MOF (Al-TCBPB), its characterization, and its application in the loading and in vitro release of the model anti-inflammatory drug, ibuprofen.

Scientific Rationale: The Significance of the H3TCBPB Linker

The choice of this compound as an organic linker is a strategic one, driven by its inherent molecular architecture. Its C3 symmetry is conducive to the formation of highly ordered, three-dimensional networks. The extended biphenyl arms between the central benzene ring and the terminal carboxylate groups result in a significant separation between the metal nodes, leading to the formation of large pores and a high surface area within the resulting MOF structure. This is exemplified in the aluminum-based MOF, Al-TCBPB, which exhibits a high Brunauer-Emmett-Teller (BET) surface area, making it an excellent candidate for hosting guest molecules.

The carboxylate functional groups at the periphery of the linker are the coordination sites for the metal ions, forming the robust framework. The large, aromatic surface area of the linker can also facilitate favorable interactions, such as π-π stacking, with drug molecules that possess aromatic moieties, potentially enhancing drug loading capacity.

Experimental Section: Synthesis, Characterization, and Application

This section provides detailed protocols for the synthesis of an aluminum-based MOF using the H3TCBPB linker, its subsequent characterization to verify its structure and properties, and a workflow for its evaluation as a drug delivery vehicle for ibuprofen.

Part 1: Synthesis of Al-TCBPB MOF via Solvothermal Method

The solvothermal method is a widely employed technique for the synthesis of MOFs as it allows for the crystallization of the framework under elevated temperature and pressure, facilitating the formation of highly ordered structures.[3][4]

Materials:

  • This compound (H3TCBPB)

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Equipment:

  • Teflon-lined stainless-steel autoclave

  • Oven

  • Centrifuge

  • Vacuum oven

Protocol:

  • In a 20 mL glass vial, dissolve 33.3 mg (0.05 mmol) of this compound in 10 mL of N,N-Dimethylformamide (DMF).

  • In a separate vial, dissolve 37.5 mg (0.1 mmol) of aluminum nitrate nonahydrate in 5 mL of DMF.

  • Combine the two solutions in the 20 mL glass vial and sonicate for 10 minutes to ensure a homogeneous mixture.

  • Transfer the resulting solution into a 23 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in a preheated oven at 120°C for 48 hours.

  • After 48 hours, remove the autoclave from the oven and allow it to cool to room temperature.

  • Collect the resulting white crystalline product by centrifugation at 8000 rpm for 10 minutes.

  • Wash the product three times with fresh DMF, followed by three washes with ethanol to remove any unreacted starting materials and solvent molecules from the pores.

  • Dry the final product in a vacuum oven at 80°C overnight to obtain the activated Al-TCBPB MOF.

Diagram of the Solvothermal Synthesis Workflow:

solvothermal_synthesis cluster_reactants Reactant Preparation cluster_process Synthesis Process cluster_purification Purification & Activation H3TCBPB H3TCBPB in DMF Mixing Combine & Sonicate H3TCBPB->Mixing Al_salt Al(NO₃)₃·9H₂O in DMF Al_salt->Mixing Autoclave Transfer to Autoclave Mixing->Autoclave Heating Heat at 120°C for 48h Autoclave->Heating Cooling Cool to RT Heating->Cooling Centrifuge Centrifuge Cooling->Centrifuge Wash_DMF Wash with DMF Centrifuge->Wash_DMF Wash_EtOH Wash with Ethanol Wash_DMF->Wash_EtOH Drying Vacuum Dry at 80°C Wash_EtOH->Drying Product Activated Al-TCBPB Drying->Product

Caption: Solvothermal synthesis of Al-TCBPB MOF.

Part 2: Physicochemical Characterization of Al-TCBPB MOF

Thorough characterization is imperative to confirm the successful synthesis of the desired MOF, its crystallinity, morphology, thermal stability, and porosity.

1. Powder X-Ray Diffraction (PXRD):

  • Purpose: To confirm the crystalline structure and phase purity of the synthesized Al-TCBPB.

  • Protocol:

    • Place a small amount of the dried Al-TCBPB powder on a zero-background sample holder.

    • Acquire the PXRD pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

    • Scan over a 2θ range of 5° to 50° with a step size of 0.02°.

    • Compare the experimental pattern with a simulated pattern from single-crystal X-ray diffraction data if available, or with literature data for Al-TCBPB.

2. Scanning Electron Microscopy (SEM):

  • Purpose: To visualize the morphology, crystal size, and homogeneity of the Al-TCBPB crystals.

  • Protocol:

    • Mount a small amount of the Al-TCBPB powder onto an aluminum stub using double-sided carbon tape.

    • Sputter-coat the sample with a thin layer of gold or platinum to enhance conductivity.

    • Image the sample using an SEM at an appropriate accelerating voltage.

3. Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability of the Al-TCBPB MOF and to determine the temperature at which the framework starts to decompose.

  • Protocol:

    • Place 5-10 mg of the activated Al-TCBPB sample in an alumina crucible.

    • Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature.

4. Brunauer-Emmett-Teller (BET) Surface Area Analysis:

  • Purpose: To determine the specific surface area, pore volume, and pore size distribution of the Al-TCBPB MOF.

  • Protocol:

    • Degas approximately 100 mg of the activated Al-TCBPB sample at 150°C under vacuum for at least 12 hours to remove any adsorbed guest molecules.

    • Perform nitrogen adsorption-desorption measurements at 77 K.

    • Calculate the BET surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.

    • Determine the total pore volume from the amount of nitrogen adsorbed at a relative pressure of approximately 0.99.

    • Calculate the pore size distribution using a suitable model, such as the Non-Local Density Functional Theory (NLDFT).

Table 1: Expected Physicochemical Properties of Al-TCBPB MOF

PropertyExpected Value/Observation
PXRD Crystalline pattern consistent with reported structure
SEM Morphology Uniform, well-defined crystals
Thermal Stability (TGA) Stable up to ~400°C
BET Surface Area > 2000 m²/g
Pore Volume > 0.8 cm³/g
Part 3: Application in Drug Delivery - Ibuprofen Loading and Release

The high porosity and large surface area of Al-TCBPB make it an excellent candidate for drug delivery applications. Here, we outline a protocol for the loading of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), and its subsequent in vitro release.

1. Ibuprofen Loading via Impregnation:

  • Purpose: To encapsulate ibuprofen within the pores of the Al-TCBPB MOF.[5]

  • Protocol:

    • Prepare a 10 mg/mL solution of ibuprofen in ethanol.

    • Disperse 50 mg of activated Al-TCBPB in 10 mL of the ibuprofen solution.

    • Stir the suspension at room temperature for 24 hours in a sealed vial to allow for diffusion of the drug into the MOF pores.

    • Collect the ibuprofen-loaded MOF (Ibu@Al-TCBPB) by centrifugation at 8000 rpm for 10 minutes.

    • Wash the product briefly with a small amount of ethanol to remove surface-adsorbed drug.

    • Dry the Ibu@Al-TCBPB under vacuum at 40°C overnight.

    • To determine the drug loading content, dissolve a known weight of the dried Ibu@Al-TCBPB in a specific volume of a suitable solvent (e.g., 0.1 M NaOH) to decompose the MOF and release the ibuprofen.

    • Quantify the ibuprofen concentration using UV-Vis spectroscopy by measuring the absorbance at its λ_max (approximately 221 nm in 0.1 M NaOH) and comparing it to a standard calibration curve.[6]

2. In Vitro Ibuprofen Release Study:

  • Purpose: To evaluate the release profile of ibuprofen from the Al-TCBPB MOF under simulated physiological conditions.

  • Protocol:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic the pH of blood and a second PBS solution at pH 5.0 to simulate the acidic environment of endosomes or lysosomes.

    • Disperse 20 mg of Ibu@Al-TCBPB in 50 mL of the release medium (PBS pH 7.4 or pH 5.0) in a beaker.

    • Maintain the beaker in a shaking water bath at 37°C.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 3 mL of the release medium.

    • Immediately replace the withdrawn volume with 3 mL of fresh, pre-warmed release medium to maintain a constant volume.

    • Centrifuge the withdrawn samples to remove any MOF particles.

    • Quantify the concentration of released ibuprofen in the supernatant using UV-Vis spectroscopy at its λ_max.

    • Calculate the cumulative percentage of drug release at each time point.

Diagram of the Drug Loading and Release Workflow:

drug_delivery_workflow cluster_loading Drug Loading cluster_release In Vitro Release cluster_quantification Quantification MOF Activated Al-TCBPB Mix_load Mix & Stir for 24h MOF->Mix_load Ibu_sol Ibuprofen in Ethanol Ibu_sol->Mix_load Cent_load Centrifuge & Wash Mix_load->Cent_load Dry_load Vacuum Dry Cent_load->Dry_load Ibu_MOF Ibu@Al-TCBPB Dry_load->Ibu_MOF Disperse Disperse Ibu@Al-TCBPB in PBS Ibu_MOF->Disperse Incubate Incubate at 37°C with shaking Disperse->Incubate Sample Sample at time intervals Incubate->Sample Analyze UV-Vis Analysis Sample->Analyze UV_Vis UV-Vis Spectrophotometer Analyze->UV_Vis Calc Calculate % Release UV_Vis->Calc Cal_curve Calibration Curve Cal_curve->Calc

Caption: Workflow for ibuprofen loading and in vitro release.

Table 2: Parameters for Ibuprofen Loading and Release Studies

ParameterValue/Condition
Drug Loading
DrugIbuprofen
SolventEthanol
Drug Concentration10 mg/mL
MOF to Solution Ratio50 mg in 10 mL
Loading Time24 hours
In Vitro Release
Release MediumPBS (pH 7.4 and pH 5.0)
Temperature37°C
Sampling Volume3 mL
Quantification MethodUV-Vis Spectroscopy
Wavelength (λ_max)~221 nm

Conclusion and Future Perspectives

The use of this compound as a building block for MOFs opens up exciting possibilities for the development of advanced drug delivery systems. The resulting frameworks, characterized by their high porosity and large surface area, are well-suited for encapsulating a wide range of therapeutic molecules. The protocols detailed in this application note provide a robust foundation for researchers and scientists to synthesize, characterize, and evaluate these promising materials.

Future work in this area could explore the functionalization of the H3TCBPB linker prior to MOF synthesis to introduce specific targeting moieties or to further enhance drug-carrier interactions. Additionally, the loading and release of other therapeutic agents, including larger biomolecules, could be investigated to expand the therapeutic applicability of these advanced materials. The inherent tunability of MOFs, coupled with the unique properties of the H3TCBPB linker, ensures a rich landscape for future innovation in the field of drug development.

References

  • Sun, Z., Li, T., Mei, T., Liu, Y., Wu, K., Le, W., & Hu, Y. (2023). Nanoscale MOFs in nanomedicine applications: from drug delivery to therapeutic agents.
  • Ghezzi, M., Pescina, S., Padula, C., Santi, P., Del Favero, E., Cantù, L., & Nicoli, S. (2021). Metal-Organic Frameworks in Drug Delivery: A Focus on the State of the Art and the Current Challenges. Pharmaceutics, 13(11), 1803.
  • Horcajada, P., Chalati, T., Serre, C., Gillet, B., Sebrie, C., Baati, T., ... & Férey, G. (2010). Porous metal-organic-framework nanoscale carriers as a potential platform for drug delivery and imaging.
  • Rojas, S., & Horcajada, P. (2020). Metal-organic frameworks for the delivery of antibacterial agents. Dalton Transactions, 49(18), 5736-5747.
  • Li, H., Eddaoudi, M., O'Keeffe, M., & Yaghi, O. M. (1999). Design and synthesis of an exceptionally stable and highly porous metal-organic framework.
  • Motakef-Kazemi, N., Shojaosadati, S. A., & Morsali, A. (2014). In-situ synthesis of a bioactive metal–organic framework as a drug delivery system. RSC advances, 4(108), 63353-63358.
  • Kimaru, I., Best, R., & Zhao, F. (2010). UV/Visible spectrophotometric quantification of ibuprofen release in dissolution testing: A pharmaceutical analysis experiment for instrumental analysis.
  • Patel, K., & Patel, M. (2011). Evaluation and Validated UV- Spectroscopic Method for Estimation of Ibuprofen from Marketed Tablets. Research Journal of Pharmacy and Technology, 4(4), 586-588.
  • Li, J. R., Kuppler, R. J., & Zhou, H. C. (2009). Selective gas adsorption and separation in metal–organic frameworks. Chemical Society Reviews, 38(5), 1477-1504.
  • Cunha, D., Arhangelskis, M., & Friščić, T. (2018). Methods for drug loading in MOFs.
  • Stock, N., & Biswas, S. (2012). Synthesis of metal-organic frameworks (MOFs): routes to various MOF topologies, morphologies, and composites. Chemical reviews, 112(2), 933-969.
  • Czaja, A. U., Trukhan, N., & Müller, U. (2009). Industrial applications of metal-organic frameworks. Chemical Society Reviews, 38(5), 1284-1293.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of TCBPB in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,3,5-Tris(4′-carboxy[1,1′-biphenyl]-4-yl)benzene (TCBPB). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile but often challenging trigonal linker in their synthetic endeavors. Here, we will address common solubility issues, provide troubleshooting strategies, and offer detailed protocols to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is TCBPB and why is its solubility a concern?

A1: TCBPB, or 1,3,5-Tris(4′-carboxy[1,1′-biphenyl]-4-yl)benzene, is a large, rigid, and highly aromatic polycarboxylic acid ligand. Its extended π-system and tripodal symmetry make it an excellent building block for the construction of highly porous materials like Metal-Organic Frameworks (MOFs). However, these same structural features, particularly the strong intermolecular hydrogen bonding between the carboxylic acid groups and π-stacking of the aromatic rings, lead to high lattice energy and consequently, low solubility in many common organic solvents.

Q2: In which solvents is TCBPB generally soluble?

A2: TCBPB exhibits limited solubility in most common organic solvents at room temperature. It is most effectively dissolved in polar aprotic solvents, often with the application of heat. The most frequently cited solvents for dissolving TCBPB are:

  • N,N-Dimethylformamide (DMF)

  • N,N-Dimethylacetamide (DMAc)

  • Dimethyl sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

A related, smaller analog, 1,3,5-Tris(4-carboxyphenyl)benzene, has been reported to be soluble in Tetrahydrofuran (THF) , suggesting that THF may be a viable solvent for TCBPB, potentially with heating. For some analytical purposes, a solution of a similar compound has been prepared in 10% DMSO.

Q3: I'm seeing a white powder/crystal precipitate in my reaction. Is this unreacted TCBPB?

A3: Precipitation of a white solid during a reaction involving TCBPB is a strong indicator of the ligand crashing out of the solution. This is a common issue and can be caused by several factors, including a decrease in temperature, a change in solvent polarity as the reaction progresses, or the concentration of TCBPB exceeding its solubility limit.

Q4: Can I use a base to increase the solubility of TCBPB?

A4: Absolutely. The addition of a base is a highly effective strategy for enhancing the solubility of TCBPB. Deprotonation of the carboxylic acid groups to form the corresponding carboxylate salts disrupts the intermolecular hydrogen bonding and significantly increases the polarity of the molecule, thereby improving its solubility in polar solvents. Common bases used for this purpose in MOF synthesis include triethylamine (TEA) and pyridine.

Troubleshooting Guide: Tackling TCBPB Solubility Issues

This section provides a more in-depth look at common problems encountered with TCBPB solubility and offers step-by-step solutions.

Issue 1: TCBPB Fails to Dissolve Completely

Symptoms:

  • A significant amount of solid TCBPB remains suspended in the solvent, even after prolonged stirring.

  • The solution appears cloudy or as a slurry.

Root Causes:

  • Inappropriate Solvent Choice: The polarity of the solvent may not be suitable for effectively solvating the large, aromatic structure of TCBPB.

  • Insufficient Temperature: The kinetic energy may be too low to overcome the lattice energy of the solid TCBPB.

  • Low-Quality TCBPB: Impurities in the TCBPB can sometimes hinder dissolution.

Solutions:

1. Solvent Selection and Optimization:

  • Primary Choice: Start with high-boiling point, polar aprotic solvents such as DMF, DMSO, or NMP.

  • Solvent Mixtures: In some cases, a mixture of solvents can be more effective. For example, a small amount of a more polar solvent like DMSO in a less polar solvent might enhance solubility.

  • "Like Dissolves Like": Remember that TCBPB has both polar (carboxylic acids) and nonpolar (aromatic rings) regions. The ideal solvent will be able to interact favorably with both.

2. The Role of Temperature:

  • Heating: Gently heat the mixture with stirring. For many applications, temperatures between 80 °C and 120 °C are effective. Always use a condenser to prevent solvent loss.

  • Solvothermal Synthesis: Many protocols for MOF synthesis involving TCBPB utilize solvothermal conditions, where the reaction is carried out in a sealed vessel at temperatures above the boiling point of the solvent. This increases the solubility of the ligand significantly.

3. Sonication:

  • Ultrasonic baths can be used to break up aggregates of solid TCBPB and enhance the rate of dissolution. This is particularly useful for initial attempts to dissolve the compound at room temperature or with gentle heating.

Issue 2: Precipitation of TCBPB During the Reaction

Symptoms:

  • A clear reaction mixture becomes cloudy or a precipitate forms as the reaction proceeds.

Root Causes:

  • Temperature Fluctuation: A drop in the reaction temperature can cause the TCBPB to crash out of the solution.

  • Change in Solvent Composition: The consumption of reactants and the formation of products can alter the polarity of the reaction medium, reducing its capacity to solvate TCBPB.

  • Common Ion Effect: If the reaction produces a species that is also part of the TCBPB salt (if a base was used), it could potentially reduce its solubility.

Solutions:

1. Maintain Consistent Temperature:

  • Ensure your reaction is maintained at a constant temperature using a reliable heating mantle and temperature controller.

2. Re-dissolution:

  • If a precipitate forms, try gently heating the reaction mixture to see if it redissolves. If it does, you may need to run the reaction at a slightly higher temperature.

3. Addition of a Co-solvent:

  • If heating is not an option or is ineffective, the addition of a small amount of a better solvent (e.g., DMSO or NMP) can sometimes rescue the reaction by increasing the overall solvating power of the medium.

Experimental Protocols

Protocol 1: General Procedure for Dissolving TCBPB
  • Solvent Selection: Choose a suitable polar aprotic solvent (DMF, DMSO, NMP).

  • Dispersion: In a clean, dry flask equipped with a magnetic stir bar and a condenser, add the desired amount of TCBPB.

  • Solvent Addition: Add the solvent to the flask.

  • Heating and Stirring: Begin stirring and gently heat the mixture using an oil bath or heating mantle. A temperature of 80-120 °C is a good starting point.

  • Observation: Continue heating and stirring until the TCBPB is fully dissolved, resulting in a clear solution. This may take from 30 minutes to several hours depending on the concentration and solvent.

Protocol 2: Enhancing TCBPB Solubility with a Base
  • Dispersion: In a flask, disperse TCBPB in the chosen polar aprotic solvent at room temperature.

  • Base Addition: Add a suitable organic base, such as triethylamine (TEA) or pyridine, in a stoichiometric amount (3 equivalents per equivalent of TCBPB) or in slight excess.

  • Stirring: Stir the mixture at room temperature. You should observe a significant increase in solubility as the carboxylate salt forms.

  • Gentle Heating (Optional): If the TCBPB does not fully dissolve at room temperature, gentle heating (40-60 °C) can be applied to complete the dissolution.

Data Presentation

Table 1: Qualitative Solubility of TCBPB in Common Organic Solvents

SolventPolarity IndexBoiling Point (°C)Qualitative Solubility of TCBPBNotes
N,N-Dimethylformamide (DMF)6.4153Soluble with heatingCommonly used in MOF synthesis. Can decompose to dimethylamine at high temperatures.[1][2]
Dimethyl sulfoxide (DMSO)7.2189Soluble with heatingExcellent solvent for many polar compounds. High boiling point.
N-Methyl-2-pyrrolidone (NMP)6.5202Soluble with heatingHigh boiling point, good for high-temperature reactions.
Tetrahydrofuran (THF)4.066Sparingly soluble, may require heatingLower boiling point, may not be suitable for high-temperature reactions. A smaller analog is soluble in THF.
Dichloromethane (DCM)3.140Insoluble---
Toluene2.4111Insoluble---
Hexane0.169Insoluble---
Water10.2100Insoluble (as acid), Soluble (as salt)Deprotonation with a base is necessary for aqueous solubility.

Visualizations

Diagram 1: Decision Workflow for Dissolving TCBPB

G start Start: Dissolve TCBPB solvent Select Polar Aprotic Solvent (DMF, DMSO, NMP) start->solvent stir Stir at Room Temperature solvent->stir check1 Is it fully dissolved? stir->check1 heat Heat to 80-120 °C with stirring check1->heat No success Success: Homogeneous Solution check1->success Yes check2 Is it fully dissolved? heat->check2 add_base Add Base (e.g., TEA) (3 eq.) check2->add_base No check2->success Yes check3 Is it fully dissolved? add_base->check3 sonicate Apply Sonication check3->sonicate No check3->success Yes check4 Is it fully dissolved? sonicate->check4 check4->success Yes fail Troubleshoot: - Check TCBPB purity - Consider alternative solvent system check4->fail No

Caption: A decision-making workflow for dissolving TCBPB.

Diagram 2: Chemical Rationale for Enhanced Solubility with Base

Caption: The effect of base on TCBPB solubility.

References

Technical Support Center: Optimization of Reaction Conditions for MOF-399 Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of MOF-399. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the successful synthesis of this high-porosity metal-organic framework. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

I. Introduction to MOF-399: A Material of Exceptional Porosity

MOF-399 is a copper-based metal-organic framework renowned for its exceptionally large pores and low density.[1] It is constructed from copper paddlewheel secondary building units (SBUs) and a large tritopic organic linker.[1] This unique structure imparts a remarkable porosity, making it a promising candidate for applications such as gas storage and drug delivery, where large molecules need to be accommodated.[1][2]

However, the synthesis of MOF-399 can be challenging, often resulting in low yields, poor crystallinity, or the formation of unwanted byproducts. This guide provides a comprehensive resource to navigate these challenges and optimize your synthetic conditions.

II. Standard Synthesis Protocol for MOF-399

The following protocol is a well-established method for the solvothermal synthesis of MOF-399. Solvothermal synthesis is a common technique for producing crystalline MOFs by heating the reactants in a sealed vessel.[3][4]

Experimental Protocol: Solvothermal Synthesis of MOF-399

Precursors and Reagents:

  • Metal Source: Copper(II) nitrate hemipentahydrate (Cu(NO₃)₂·2.5H₂O)

  • Organic Linker: 4,4',4''-(Benzene-1,3,5-triyl-tris(ethyne-2,1-diyl))tribenzoic acid (H₃BTE)

  • Solvent: A mixed solvent system of N,N-dimethylformamide (DMF) and ethanol (EtOH) is typically used.

Optimized Reaction Conditions:

ParameterRecommended ValueCausality and Rationale
Molar Ratio (Metal:Linker) 3:1An excess of the metal precursor is often used in MOF synthesis to ensure complete coordination with the organic linker and can help control crystal growth.[5]
Solvent System DMF:EtOH (1:1 v/v)DMF is a good solvent for both the metal salt and the organic linker, while ethanol can help to modulate the reaction rate and improve crystallinity.
Reactant Concentration 0.02 M (based on the linker)The concentration of reactants can influence the nucleation and growth of crystals. Lower concentrations often favor the formation of larger, higher-quality crystals.
Reaction Temperature 85 °CThis temperature provides sufficient energy for the reaction to proceed at a reasonable rate without causing decomposition of the reactants or the product.
Reaction Time 24 hoursThis duration is typically sufficient for the reaction to reach completion and for the crystals to grow to a suitable size.
Cooling Rate Slow cooling to room temperatureGradual cooling can promote the formation of well-defined, crystalline products.

Step-by-Step Procedure:

  • Preparation of Precursor Solutions:

    • Dissolve the appropriate amount of the organic linker (H₃BTE) in DMF in a glass vial.

    • In a separate vial, dissolve the copper(II) nitrate hemipentahydrate in ethanol.

  • Mixing of Reactants:

    • Combine the two solutions in a larger glass vial.

    • Ensure the final solvent ratio is 1:1 (v/v) DMF:EtOH.

    • Cap the vial tightly.

  • Solvothermal Reaction:

    • Place the sealed vial in an oven preheated to 85 °C.

    • Maintain the temperature for 24 hours.

  • Isolation and Purification:

    • After the reaction is complete, allow the vial to cool slowly to room temperature.

    • Collect the resulting blue crystals by decanting the mother liquor.

    • Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted precursors.

    • Subsequently, wash with ethanol (3 x 10 mL) to exchange the DMF.

  • Activation:

    • To achieve the characteristic high porosity of MOF-399, the solvent molecules within the pores must be removed. This process is known as activation.

    • A common method is to immerse the as-synthesized material in a volatile solvent like dichloromethane for 24 hours to exchange the ethanol.[1]

    • After solvent exchange, the material is heated under vacuum to remove the volatile solvent, leaving the pores accessible.

III. Troubleshooting Guide for MOF-399 Synthesis

This section addresses common issues encountered during the synthesis of MOF-399 in a question-and-answer format.

Q1: My product is an amorphous powder, not crystalline. What went wrong?

A1: The formation of an amorphous product is a common issue in MOF synthesis and can be attributed to several factors:

  • Reaction Kinetics: If the reaction proceeds too quickly, nucleation may dominate over crystal growth, leading to an amorphous solid.

    • Solution: Try reducing the reaction temperature or the concentration of the reactants to slow down the reaction rate.

  • Solvent Composition: The solvent system plays a crucial role in the crystallization process.

    • Solution: Ensure the correct DMF:EtOH ratio is used. You can also experiment with different solvent systems, but this should be done systematically.

  • Purity of Reagents: Impurities in the metal salt or organic linker can inhibit crystallization.

    • Solution: Use high-purity reagents. The purity of the organic linker can be checked by techniques like ¹H NMR spectroscopy.

Q2: The yield of my MOF-399 synthesis is very low. How can I improve it?

A2: Low yields can be frustrating. Here are some potential causes and solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Try extending the reaction time or slightly increasing the reaction temperature (e.g., to 90-95 °C), but be cautious of decomposition.

  • Suboptimal Molar Ratio: The ratio of metal to linker is critical.

    • Solution: While a 3:1 metal-to-linker ratio is recommended, you can perform small-scale experiments with slightly different ratios to find the optimum for your specific conditions.

  • Loss of Product During Washing: The fine crystals of MOF-399 can be lost during the washing and centrifugation steps.

    • Solution: Use a centrifuge with appropriate speed and time settings to ensure complete pelleting of the product. Be careful when decanting the supernatant.

Q3: My MOF-399 crystals are very small or have poor morphology.

A3: Crystal size and morphology are influenced by nucleation and growth rates.

  • Rapid Nucleation: Too many nuclei forming at once can lead to a large number of small crystals.

    • Solution: As with amorphous products, reducing the reactant concentration or reaction temperature can promote the growth of larger crystals. A slower cooling rate after the reaction can also be beneficial.

  • Modulators: The addition of a modulator, such as a monocarboxylic acid, can sometimes help to control crystal growth by competing with the linker for coordination to the metal centers.

    • Solution: This is an advanced optimization step. If you choose to use a modulator, start with very small amounts and carefully characterize the product.

Q4: The PXRD pattern of my product doesn't match the expected pattern for MOF-399.

A4: A mismatch in the Powder X-ray Diffraction (PXRD) pattern indicates the formation of a different phase or the presence of impurities.[6]

  • Formation of a Different Polymorph: MOF synthesis can sometimes yield different crystalline phases (polymorphs) under slightly different conditions.

    • Solution: Carefully control the reaction parameters, especially temperature and solvent composition.

  • Presence of Impurities: The product may be contaminated with unreacted starting materials or side products.

    • Solution: Ensure thorough washing of the product. If the impurity is crystalline, it will show distinct peaks in the PXRD pattern. Comparing your pattern with the simulated PXRD of MOF-399 and those of potential impurities can help in identification.

G start MOF-399 Synthesis check_product Characterize Product (PXRD, SEM) start->check_product amorphous amorphous check_product->amorphous No sharp peaks in PXRD low_yield low_yield check_product->low_yield Low product mass poor_morphology poor_morphology check_product->poor_morphology SEM shows irregular or very small particles pxrd_mismatch pxrd_mismatch check_product->pxrd_mismatch PXRD peaks do not match reference success Crystalline MOF-399 (Good Yield & Morphology) check_product->success Successful Synthesis sol_amorphous sol_amorphous amorphous->sol_amorphous sol_yield sol_yield low_yield->sol_yield sol_morphology sol_morphology poor_morphology->sol_morphology sol_pxrd sol_pxrd pxrd_mismatch->sol_pxrd sol_amorphous->check_product Re-synthesize sol_yield->check_product Re-synthesize sol_morphology->check_product Re-synthesize sol_pxrd->check_product Re-synthesize

Caption: A flowchart for troubleshooting common issues in MOF-399 synthesis.

IV. Frequently Asked Questions (FAQs)

Q1: What is the importance of the activation step?

A1: The activation step is critical for MOFs to realize their full potential in applications that rely on their porosity, such as gas storage and drug delivery. The as-synthesized MOF has solvent molecules occupying its pores. Activation removes these guest molecules, making the porous network accessible. Incomplete activation will result in a significantly lower surface area and pore volume.

Q2: How can I confirm the successful synthesis and activation of MOF-399?

A2: A combination of characterization techniques is essential:

  • Powder X-ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of your product. The experimental PXRD pattern should be compared to a simulated or reference pattern for MOF-399.[6]

  • Scanning Electron Microscopy (SEM): SEM provides information about the morphology and size of your MOF crystals.

  • Thermogravimetric Analysis (TGA): TGA can be used to assess the thermal stability of the MOF and to confirm the removal of solvent molecules after activation.

  • Gas Sorption Analysis (e.g., N₂ at 77 K): This is the definitive method to determine the surface area (BET analysis) and pore volume of the activated MOF, confirming its porosity.

Q3: What are the safety precautions I should take during the synthesis of MOF-399?

A3: Standard laboratory safety procedures should always be followed. Specifically for this synthesis:

  • Solvents: DMF is a skin and respiratory irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Heating: The solvothermal reaction is carried out in a sealed vessel at an elevated temperature, which will generate pressure. Ensure the reaction vial is properly sealed and placed in a secondary container within the oven as a precaution.

  • Metal Salts: Copper salts can be harmful if ingested. Avoid creating dust and wash hands thoroughly after handling.

Q4: Can I scale up this synthesis?

A4: Scaling up MOF synthesis can be challenging as reaction kinetics and heat transfer can differ in larger vessels. If you need to produce larger quantities of MOF-399, it is recommended to first optimize the synthesis on a small scale. When scaling up, it is often better to run multiple smaller reactions in parallel rather than a single large one to ensure reproducibility.

G temp temp crystallinity crystallinity temp->crystallinity affects rate yield yield temp->yield affects completion conc conc conc->crystallinity affects nucleation morphology morphology conc->morphology affects crystal size ratio ratio ratio->yield affects stoichiometry purity purity ratio->purity can lead to side products solvent solvent solvent->crystallinity influences solubility solvent->morphology can direct growth

Caption: Interplay of synthesis parameters and their impact on MOF-399 properties.

V. References

  • Conformal Ultrathin Film Metal–Organic Framework Analogues: Characterization of Growth, Porosity, and Electronic Transport - PMC - NIH. Available at: [Link]

  • Solvothermal Synthesis of Cu3(BTC)2 Metal Organic Framework - IJFMR. Available at: [Link]

  • Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC - NIH. Available at: [Link]

  • Solvothermal synthesis of organoclay/Cu-MOF composite and its application in film modified GCE for simultaneous electrochemical detection of deoxyepinephrine, acetaminophen and tyrosine - RSC Publishing. Available at: [Link]

  • Latest developments in the synthesis of metal–organic frameworks and their hybrids for hydrogen storage - Nanoscale (RSC Publishing). Available at: [Link]

  • Characterization of Metal-Organic Frameworks Using X-ray Diffraction | Request PDF - ResearchGate. Available at: [Link]

  • Why one synthesised MOF single crystal is getting degraded after taking it out from the reaction mixture? What can I do to avoid this problem? | ResearchGate. Available at: [Link]

  • Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC. Available at: [Link]

  • Metal-organic frameworks: structure, properties, methods of synthesis and characterization. Available at: [Link]

  • Synthesis and Characterization of Functionalized Metal-organic Frameworks - YouTube. Available at: [Link]

  • Characterization of MOFs by single crystal and powder X-ray diffraction - ResearchGate. Available at: [Link]

  • Synthesis of metal-organic framework (MOF) via continuous flow supercritical carbon dioxide reactor - YouTube. Available at: [Link]

  • Designing a new method for growing metal–organic framework (MOF) on MOF: synthesis, characterization and catalytic applications - RSC Publishing. Available at: [Link]

  • Sabine Plummer: Synthesis and Characterization of MOF UPC-68 - YouTube. Available at: [Link]

  • Synthesis & Characterization Of Functionalized Metal-Organic Frameworks l Protocol Preview - YouTube. Available at: [Link]

  • MOF-399,metal-organic framework-399 - Ruixibiotech - Xi'an ruixi Biological Technology Co. Available at: [Link]

  • Synthesis of metal-organic frameworks (MOFs): routes to various MOF topologies, morphologies, and composites. | Semantic Scholar. Available at: [Link]

  • Pitfalls in metal-organic framework crystallography: Towards more accurate crystal structures | Request PDF - ResearchGate. Available at: [Link]

  • Metal-organic frameworks: structure, properties, methods of synthesis, and characterization. Available at: [Link]

  • Why, in MOF synthesis, is the amount of the metal precursor is often (much) higher than that of the organic ligand as required stoichiometrically? | ResearchGate. Available at: [Link]

  • Structural elucidation of microcrystalline MOFs from powder X-ray diffraction - Dalton Transactions (RSC Publishing). Available at: [Link]

  • MOFganic Chemistry: Challenges and Opportunities for Metal-Organic Frameworks in Synthetic Organic Chemistry - PMC - NIH. Available at: [Link]

  • Metal–Organic Frameworks (MOFs) Morphology Control: Recent Progress and Challenges (in EN) - OSTI.GOV. Available at: [Link]

Sources

Preventing interpenetration in MOFs with H3BBC linkers

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Framework Interpenetration for Researchers and Scientists

Welcome to the technical support center for Metal-Organic Framework (MOF) synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals working with the tritopic linker 4,4',4''-(benzene-1,3,5-triyl-tris(benzene-4,1-diyl))tribenzoic acid (H₃BBC). Given the large, extended nature of this linker, undesired framework interpenetration is a common experimental challenge. This document provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind key experimental decisions to help you achieve non-interpenetrated, high-porosity materials.

Frequently Asked Questions (FAQs)
Q1: What is framework interpenetration in the context of MOFs?

Answer: Framework interpenetration is a phenomenon where two or more independent MOF networks grow within the void space of one another.[1][2] This catenation of frameworks fills the pores that would otherwise be accessible in a single network. While interpenetration can sometimes enhance the stability of a framework, it often leads to a significant reduction in pore size, pore volume, and accessible surface area, which can be detrimental for applications like gas storage, separation, and drug delivery.[3][4]

Q2: Why is the H₃BBC linker prone to forming interpenetrated MOFs?

Answer: The H₃BBC linker is a large, extended tritopic ligand. The use of long organic linkers in MOF synthesis is a common strategy to create materials with large pores.[4] However, this expansion often creates significant void space that is thermodynamically unstable. To minimize this empty space and increase framework stability through van der Waals interactions and space-filling, the system may favor the formation of two or more interwoven frameworks instead of a single, open net.[4][5]

Q3: How can I determine if my synthesized H₃BBC-MOF is interpenetrated?

Answer: A combination of characterization techniques is essential:

  • Single-Crystal X-ray Diffraction (SCXRD): This is the most definitive method. If suitable single crystals can be obtained, SCXRD will resolve the complete crystal structure and unambiguously show the presence and degree of interpenetration.

  • Powder X-ray Diffraction (PXRD): For microcrystalline powders, PXRD is the primary tool. Interpenetrated frameworks often exhibit characteristic diffraction peaks at higher 2θ angles compared to their non-interpenetrated counterparts, indicating a denser structure with smaller d-spacing.[6][7] Comparing your experimental pattern to simulated patterns of known interpenetrated and non-interpenetrated phases is crucial.

  • Gas Sorption Analysis: An N₂ sorption isotherm at 77 K will reveal the porosity of your material. A significantly lower Brunauer-Emmett-Teller (BET) surface area and pore volume than theoretically predicted for a non-interpenetrated structure is a strong indicator of interpenetration.[6]

Troubleshooting Guide: Strategies to Control Interpenetration
Q4: My synthesis consistently yields an interpenetrated H₃BBC-MOF. Where should I start troubleshooting?

Answer: The formation of an interpenetrated versus a non-interpenetrated phase is often a delicate balance between thermodynamics and kinetics.[8][9] An interpenetrated structure is frequently the thermodynamically more stable product, while the desired non-interpenetrated phase may be a kinetic product.[9] Your primary levers for control are the synthesis conditions.

The diagram below illustrates the key strategic pillars for preventing interpenetration.

Caption: A workflow diagram outlining key strategies to prevent MOF interpenetration.

Start by focusing on Coordination Modulation and Solvent Selection , as these often provide the most direct control.

Q5: How does Coordination Modulation work, and how do I apply it?

Answer: Coordination modulation is a powerful technique that involves adding a competing ligand, typically a monocarboxylic acid, to the synthesis mixture.[1][10] This "modulator" competes with the H₃BBC linker for coordination sites on the metal clusters.

The Mechanism: The modulator reversibly binds to the metal clusters, slowing down the overall rate of framework crystallization.[8] This slower growth process can favor the formation of a kinetic, non-interpenetrated product over the thermodynamically stable interpenetrated phase.[9] The choice and concentration of the modulator can also influence crystal size, morphology, and defectivity.[10][11]

Practical Steps:

  • Select a Modulator: Simple monocarboxylic acids are excellent starting points. Acetic acid or formic acid are common choices. The pKa of the modulator is a critical parameter; modulators with lower pKa values often have a stronger effect.[10]

  • Determine Molar Equivalents: Start by adding a significant excess of the modulator relative to the metal precursor. A common range is 20 to 100 molar equivalents.

  • Systematic Screening: You must systematically vary the concentration of the modulator to find the optimal window that prevents interpenetration without completely inhibiting crystal growth.

Q6: Can changing the solvent prevent interpenetration?

Answer: Yes, the choice of solvent plays a critical role. Solvents can influence interpenetration through several mechanisms, including templating effects and solubility.[12][13]

The Mechanism:

  • Templating Effect: Larger solvent molecules can occupy the pore space of a growing single framework, physically blocking the formation of a second, interwoven network.[4] For example, switching from N,N'-dimethylformamide (DMF) to the slightly bulkier N,N'-diethylformamide (DEF) can be sufficient to prevent interpenetration in some systems.[6]

  • Solubility and Kinetics: The solubility of the linker and metal precursors in the solvent system affects the rate of nucleation and crystal growth. Modifying the solvent can shift the reaction from a thermodynamically controlled regime to a kinetically controlled one.[14]

Practical Steps:

  • Screen Solvents: If you are using DMF, try synthesizing in DEF or N,N'-dimethylacetamide (DMA).

  • Use Solvent Mixtures: A mixture of solvents can fine-tune the solubility and templating properties. For example, a DMF/ethanol/water mixture might yield different results than pure DMF.

  • Analyze Solvent Coordination: Be aware that some solvents can coordinate to the metal centers, which can also influence the final structure.[12][15]

Q7: What is the influence of temperature and concentration?

Answer: Temperature and concentration directly impact the kinetics of MOF formation.[14]

  • Temperature: Lowering the reaction temperature generally slows down the crystallization process. This can provide a larger kinetic window to isolate a metastable, non-interpenetrated phase before it converts to a more stable interpenetrated form.[9][14] Conversely, higher temperatures often favor the thermodynamic product.[14]

  • Concentration: Higher concentrations of reactants can accelerate nucleation and growth, which may favor the rapid formation of the thermodynamic (often interpenetrated) product. Working in more dilute conditions can slow the reaction, potentially allowing for the isolation of the kinetic product.

The table below summarizes the expected impact of key synthesis parameters on interpenetration.

ParameterActionRationaleExpected Outcome
Modulator Add/Increase ConcentrationCompetes with linker, slows crystallization kinetics.[8]Favors non-interpenetrated (kinetic) product.
Solvent Switch to a bulkier solvent (e.g., DMF → DEF)Acts as a pore-filling template, sterically hindering a second network.[4]Prevents interpenetration.
Temperature DecreaseSlows crystallization, favors kinetic control.[9][14]Favors non-interpenetrated (kinetic) product.
Concentration DecreaseSlows nucleation and crystal growth rates.May favor the non-interpenetrated phase.
Experimental Protocol: Synthesis of a Non-Interpenetrated Cu-H₃BBC MOF

This protocol is a starting point based on established methods for synthesizing non-interpenetrated MOFs using large, tritopic carboxylate linkers.[16] Optimization will likely be required for your specific laboratory conditions.

Materials:

  • H₃BBC (4,4',4''-(benzene-1,3,5-triyl-tris(benzene-4,1-diyl))tribenzoic acid)

  • Copper(II) Nitrate Hemipentahydrate (Cu(NO₃)₂·2.5H₂O)

  • N,N'-Dimethylformamide (DMF)

  • N,N'-Diethylformamide (DEF)

  • Formic Acid (HCOOH, ~98%)

  • Ethanol (EtOH)

Procedure:

  • In a 20 mL scintillation vial, dissolve H₃BBC (30 mg, ~0.045 mmol) and Cu(NO₃)₂·2.5H₂O (33 mg, ~0.14 mmol) in a solvent mixture of DEF (5 mL) and DMF (5 mL).

  • Add a coordination modulator. Pipette 150 µL of formic acid into the solution. This represents a significant molar excess to kinetically control the reaction.

  • Cap the vial tightly. Ensure the cap has a PTFE liner.

  • Place the vial in a pre-heated isothermal oven at 85 °C for 48 hours.

  • After 48 hours, turn off the oven and allow the vial to cool slowly to room temperature. Blue or green octahedral crystals should be visible.

  • Decant the mother liquor.

  • Wash the crystals by soaking them in fresh DMF (3 x 10 mL) over 24 hours to exchange the residual solvent.

  • To activate the MOF for porosity measurements, the solvent must be removed. Decant the DMF and add a solvent with a lower boiling point, such as ethanol (3 x 10 mL over 24 hours). Finally, decant the ethanol and heat the sample under high vacuum (e.g., at 120 °C) until the solvent is fully removed.

Characterization Workflow:

The following diagram outlines the essential steps to verify the successful synthesis of a non-interpenetrated material.

Caption: Post-synthesis characterization workflow to confirm or deny interpenetration.

References
  • Marshall, R. J., et al. (2017). Controlling interpenetration through linker conformation in the modulated synthesis of Sc metal–organic frameworks. Journal of Materials Chemistry A. [Link][1][2][10]

  • Chatterjee, N., et al. (2022). Ligated Solvent Influence on Interpenetration and Carbon Dioxide and Water Sorption Hysteresis in a System of 2D Isoreticular MOFs. Inorganic Chemistry. [Link][12][15]

  • Yan, Y., et al. (2011). Non-Interpenetrated Metal–Organic Frameworks Based on Copper(II) Paddlewheel and Oligoparaxylene-Isophthalate Linkers: Synthesis, Structure, and Gas Adsorption. Journal of the American Chemical Society. [Link][17]

  • Marshall, R. J., et al. (2017). Controlling interpenetration through linker conformation in the modulated synthesis of Sc metal–organic frameworks. Journal of Materials Chemistry A. [Link]

  • Request PDF. (2025). Control of interpenetration and structural transformations in the interpenetrated MOFs. ResearchGate. [Link]

  • Marshall, R. J., et al. (2017). Controlling interpenetration through linker conformation in the modulated synthesis of Sc metal–organic frameworks. RSC Publishing. [Link]

  • Marshall, R. J., et al. (2019). Kinetic Control of Interpenetration in Fe–Biphenyl-4,4′-dicarboxylate Metal–Organic Frameworks by Coordination and Oxidation Modulation. Journal of the American Chemical Society. [Link][8]

  • Marshall, R. J., et al. (2019). Kinetic Control of Interpenetration in Fe-Biphenyl-4,4′-Dicarboxylate Metal-Organic Frameworks by Coordination and Oxidati. UCL Discovery. [Link][9]

  • Li, B., et al. (2018). Solvent-induced framework-interpenetration isomers of Cu MOFs for efficient light hydrocarbon separation. Inorganic Chemistry Frontiers. [Link][18]

  • In-Text Citation, A. (n.d.). Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods. IntechOpen. [Link][19]

  • Macreadie, L. (n.d.). Exploring the effect of bulky 3D-linkers on MOF host-guest interactions. The Royal Australian Chemical Institute. [Link][20]

  • Chatterjee, N., et al. (2022). Ligated Solvent Influence on Interpenetration and Carbon Dioxide and Water Sorption Hysteresis in a System of 2D Isoreticular MOFs. R Discovery. [Link]

  • Jiang, H.-L., & Yaghi, O. M. (2013). Interpenetration control in metal–organic frameworks for functional applications. Coordination Chemistry Reviews. [Link][4]

  • ResearchGate. (n.d.). a Ligands used for the MOF synthesis and crystal structures of b... [Link]

  • Rubio-Giménez, V., et al. (2016). Control of interpenetration of copper-based MOFs on supported surfaces by electrochemical synthesis. CrystEngComm. [Link]

  • Bennett, T. D., & Cheetham, A. K. (2023). Thermodynamic and Kinetic Effects in the Crystallization of Metal–Organic Frameworks. Accounts of Chemical Research. [Link][14]

  • ResearchGate. (n.d.). Perspective view of non-interpenetrated (a) In-MOF along the b-axis and... [Link]

  • Vitillo, J. G., et al. (2025). Exceeding flexpectations: a combined experimental and computational investigation of structural flexibility in 3-dimensional linker-based metal–organic frameworks. National Institutes of Health. [Link][21]

  • Fang, M., et al. (2010). Synthesis and characterization of the interpenetrated MOF-5. Journal of Materials Chemistry. [Link][6]

  • Kumar, A., et al. (2019). Regulation of the Degree of Interpenetration in Metal-Organic Frameworks. PubMed. [Link][13]

  • ResearchGate. (2025). Synthesis and Characterization of the Interpenetrated MOF-5. [Link][7]

  • Schaate, A., et al. (2011). Role of Modulators in Controlling the Colloidal Stability and Polydispersity of the UiO-66 Metal–Organic Framework. ACS Applied Materials & Interfaces. [Link][11]

  • Castillo-Lara, J., et al. (2023). Isoreticular Expansion and Linker-Enabled Control of Interpenetration in Titanium–Organic Frameworks. PubMed Central. [Link][5]

  • Furukawa, H., et al. (2011). Isoreticular Expansion of Metal Organic Frameworks with Triangular and Square Building Units and the Lowest Calculated Density for a Crystalline Material. Angewandte Chemie International Edition. [Link][16]

Sources

Technical Support Center: Activation of TCBPB-Based Porous Materials

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3,5-tris[4'-carboxy(1,1'-biphenyl-4-yl)]benzene (TCBPB)-based porous materials. This guide provides in-depth protocols, troubleshooting advice, and frequently asked questions to ensure the successful activation of your materials, a critical step for unlocking their full potential in applications ranging from gas storage to catalysis.

Part 1: The Rationale Behind Activation

Before delving into protocols, it is crucial to understand the "why" of activation. As-synthesized TCBPB-based materials, typically porous organic polymers (POPs) or metal-organic frameworks (MOFs), have their pores filled with high-boiling point solvents (e.g., DMF, DMSO) and unreacted reagents from the synthesis process.[1] Activation is the process of removing these guest molecules to make the internal surface area accessible.

The primary challenge during activation is preventing pore collapse . This phenomenon occurs when strong capillary forces, generated by the surface tension of the evaporating solvent, pull the delicate framework structure in on itself, leading to a significant loss of porosity and surface area.[2][3] A successful activation protocol is one that meticulously navigates this challenge.

General Activation Workflow

The activation process can be visualized as a sequence of critical decisions and steps, each designed to preserve the material's structural integrity.

cluster_0 Activation Workflow for TCBPB-Based Materials As_Synthesized As-Synthesized Material (Pores filled with high-boiling solvent) Solvent_Exchange Step 1: Solvent Exchange As_Synthesized->Solvent_Exchange Decision Choose Drying Method Solvent_Exchange->Decision Critical Step Thermal Method A: Thermal Activation Decision->Thermal Simpler, Higher Risk of Collapse Supercritical Method B: Supercritical Drying Decision->Supercritical Complex, Preserves Structure Best Activated_Material Fully Activated Material (Accessible Porosity) Thermal->Activated_Material Supercritical->Activated_Material Characterization Step 2: Characterization (e.g., BET, PXRD) Activated_Material->Characterization

Caption: General workflow for activating porous materials.

Part 2: Troubleshooting Guide

This section addresses the most common issues encountered during the activation of TCBPB-based materials in a direct question-and-answer format.

Q1: My material shows a very low BET surface area after activation. What went wrong?

A low surface area is the most common indicator of a failed activation, almost always due to the collapse of the porous structure.[1] Several factors during your procedure could be the cause.

  • Potential Cause 1: Incomplete Solvent Exchange. The high-boiling point synthesis solvent (e.g., DMF) has a high surface tension. If not completely replaced by a low-surface-tension solvent, it will induce significant capillary stress and cause pore collapse during heating.[3][4]

  • Solution: Ensure your solvent exchange is thorough. Instead of just one wash, perform multiple exchanges with the fresh, low-boiling-point solvent over several days. Gently agitate the sample during this process to facilitate diffusion.

  • Potential Cause 2: Inappropriate Exchange Solvent. The choice of solvent is critical. While ethanol is common, solvents with even lower surface tension, like hexane or acetone, can be more effective for delicate structures.[5]

  • Solution: Refer to the solvent properties table below. For particularly sensitive TCBPB frameworks, consider a final wash with a very low surface tension solvent like n-hexane before drying.[5]

  • Potential Cause 3: Aggressive Thermal Activation. Heating the sample too quickly can cause rapid, violent boiling of the solvent within the pores, which can damage the framework.[2]

  • Solution: Employ a gradual heating ramp under a high vacuum. A slow increase in temperature allows the solvent to be removed gently, minimizing stress on the structure.

Troubleshooting Decision Tree: Low Surface Area

Start Symptom: Low BET Surface Area Q1 Was solvent exchange performed? Start->Q1 A1_No Cause: Pore collapse from high surface tension synthesis solvent. Fix: Implement a thorough solvent exchange protocol. Q1->A1_No No Q2 How many times was the solvent exchanged? Q1->Q2 Yes A2_Once Cause: Incomplete exchange. Fix: Perform multiple exchanges (3-5 times) over 2-3 days. Q2->A2_Once Only Once Q3 What was the heating rate during thermal activation? Q2->Q3 Multiple Times A3_Fast Cause: Rapid solvent boiling damaged the framework. Fix: Use a slow heating ramp (e.g., 1-2 °C/min). Q3->A3_Fast > 5 °C/min A3_Slow Consider Supercritical Drying. It is the most effective method to prevent pore collapse for delicate frameworks. Q3->A3_Slow Slow (< 2 °C/min)

Caption: Decision tree for troubleshooting low surface area.

Q2: The color of my material changed after activation. Is this normal?

Yes, a color change is often observed and is typically not a cause for alarm. This usually results from the removal of residual solvents and guest molecules, which alters the electronic environment of the framework. However, a drastic change to black or dark brown could indicate thermal decomposition. Always cross-reference with thermogravimetric analysis (TGA) data for your material to ensure your activation temperature is well below the decomposition temperature.[6]

Q3: My powder X-ray diffraction (PXRD) pattern shows a loss of crystallinity after activation.

This is a definitive sign of framework collapse. Unlike a low BET surface area, which indicates a loss of porosity, a change from sharp peaks to a broad, amorphous halo in the PXRD pattern means the long-range crystalline order of the material has been destroyed. This is an irreversible failure of the activation process. The causes are the same as those for low surface area (incomplete solvent exchange, aggressive heating), but the damage is more severe. To avoid this, using a gentler method like supercritical drying is highly recommended for delicate crystalline TCBPB materials.[1]

Part 3: Detailed Experimental Protocols

Protocol 1: Solvent Exchange (Prerequisite for all Activation)

Objective: To replace the high-boiling point synthesis solvent with a volatile, low-surface-tension solvent.

Methodology:

  • Isolation: After synthesis, isolate the crude TCBPB material by centrifugation or filtration.

  • Initial Wash: Wash the collected solid with fresh synthesis solvent (e.g., DMF) to remove unreacted monomers and soluble impurities.

  • Primary Exchange: Immerse the material in a volatile solvent such as acetone or ethanol (a "good" solvent that can miscify with the synthesis solvent). Use a volume at least 10 times the volume of the solid.

  • Incubation: Allow the sample to soak for at least 6-8 hours. Gentle stirring can aid the exchange process.[3]

  • Repetition: Decant the solvent and replenish it with fresh acetone/ethanol. Repeat this process 3-5 times over a period of 2-3 days. This ensures a near-complete exchange.[5]

  • (Optional) Final Exchange: For highly sensitive materials, perform a final exchange into an even lower surface tension solvent like n-hexane for 12-24 hours.

Protocol 2: Thermal Activation

Objective: To remove the exchange solvent by heating under vacuum.

Methodology:

  • Preparation: After a thorough solvent exchange, lightly press the moist solid on filter paper to remove excess surface solvent.

  • Loading: Place the sample in a Schlenk flask or a suitable vacuum oven vessel.

  • Evacuation: Connect the vessel to a high-vacuum line (<100 mTorr) and begin evacuating at room temperature for at least 3-4 hours to remove the bulk solvent.

  • Ramped Heating: Begin heating the sample slowly. A ramp rate of 1-2 °C per minute is recommended.

  • Hold: Hold the sample at the target activation temperature (typically 100-150 °C, but must be below the material's decomposition temperature) under dynamic vacuum for 12-24 hours.

  • Cooling: Turn off the heating and allow the sample to cool to room temperature under vacuum before backfilling with an inert gas like nitrogen or argon.

Protocol 3: Supercritical CO₂ Drying

Objective: To remove the exchange solvent without crossing the liquid-vapor phase boundary, thus completely avoiding capillary forces.[7][8]

Methodology:

  • Solvent Exchange to Liquid CO₂ Miscible Solvent: Perform a complete solvent exchange into a solvent that is miscible with liquid CO₂, typically ethanol or acetone.

  • Loading: Place the solvent-exchanged sample into the high-pressure vessel of a critical point dryer.

  • Purging: Fill the vessel with liquid CO₂ and perform several static soaks and purges to completely replace the ethanol/acetone with liquid CO₂.

  • Heating & Pressurization: Seal the vessel and heat it above the critical temperature of CO₂ (31.1 °C) while allowing the pressure to rise above the critical pressure (73.8 bar). At this point, the CO₂ becomes a supercritical fluid.[7]

  • Venting: While maintaining the temperature above the critical point, slowly vent the pressure. The supercritical CO₂ transitions directly to a gas without re-condensing, leaving behind a dry, highly porous material.[8]

  • Recovery: Once at atmospheric pressure, cool the vessel and recover the activated material.

Part 4: Data & FAQs

Comparison of Activation Methods
FeatureThermal ActivationSupercritical CO₂ Drying
Principle Solvent evaporation via heat & vacuumBypassing the liquid-vapor phase boundary[7]
Effectiveness Moderate to High; risk of pore collapse[2]Very High; excellent preservation of structure[9]
Complexity Low; requires standard lab equipmentHigh; requires specialized high-pressure equipment
Cost LowHigh
Best For Robust, less-sensitive frameworksDelicate, crystalline, or high-surface-area materials
Properties of Common Exchange Solvents
SolventBoiling Point (°C)Surface Tension (mN/m at 20°C)Rationale
N,N-Dimethylformamide (DMF)153.036.4Common synthesis solvent; must be removed
Ethanol78.422.1Good intermediate exchange solvent
Acetone56.023.7Good intermediate exchange solvent, highly volatile
n-Hexane68.018.4Excellent final exchange solvent due to very low surface tension[5]
Frequently Asked Questions (FAQs)
  • Q: How do I know which activation temperature to use for thermal activation? A: The ideal temperature is high enough to ensure complete solvent removal but well below the material's decomposition point. Run a Thermogravimetric Analysis (TGA) on your as-synthesized sample to determine the decomposition temperature. A safe activation temperature is typically at least 50-100 °C below the onset of decomposition.

  • Q: Can I activate my sample in an open-air oven? A: No. Activation must be performed under vacuum or in an inert atmosphere. Heating in air can lead to oxidation and degradation of the organic linkers in the TCBPB material. Furthermore, a vacuum is necessary to lower the boiling point of the solvent and facilitate its removal.[10]

  • Q: How should I store my activated material? A: Activated porous materials have a very high surface area and are prone to adsorbing moisture and other atmospheric gases, which will occupy the pores. They must be stored in a desiccator or, ideally, in a glovebox under an inert atmosphere (N₂ or Ar) to maintain their porosity.

  • Q: Is freeze-drying a viable activation method? A: Freeze-drying (lyophilization) can be an alternative. It involves freezing the solvent-exchanged material (e.g., in a solvent like dioxane) and then sublimating the solvent under vacuum.[9] While this also avoids the liquid-vapor interface, the formation of solvent crystals during freezing can sometimes damage certain pore structures. Supercritical drying is generally considered a more reliable method for preserving the pristine framework of high-surface-area materials.[11]

References

  • Aerogel.org. Supercritical Drying. [Link]

  • SFE Process. Aerogel drying with supercritical CO2 (scCO2). [Link]

  • Glover, T. G., et al. (2014). Hierarchically porous organic polymers: highly enhanced gas uptake and transport through templated synthesis. Chemical Science. [Link]

  • Totten, R. K., et al. (2017). Rapid Guest Exchange and Ultra-Low Surface Tension Solvents Optimize Metal-Organic Framework Activation. Angewandte Chemie International Edition. [Link]

  • Gómez-Mascaraque, L. G., et al. (2019). Porous Starch Materials via Supercritical- and Freeze-Drying. MDPI. [Link]

  • Cooper, A. I. (2002). Porous Materials and Supercritical Fluids. University of Liverpool. [Link]

  • DeYuria, M. K., et al. (2023). In Situ Observation of Solvent Exchange Kinetics in a MOF with Coordinatively Unsaturated Sites. Journal of the American Chemical Society. [Link]

  • Gómez-Mascaraque, L. G., et al. (2019). Porous Starch Materials via Supercritical- and Freeze-Drying. ResearchGate. [Link]

  • Thornton, A. W., et al. (2023). Identifying pathways to metal–organic framework collapse during solvent activation with molecular simulations. RSC Publishing. [Link]

  • Ma, L., et al. (2006). Stability and porosity enhancement through concurrent ligand extension and secondary building unit stabilization. Inorganic Chemistry. [Link]

  • Wang, C., et al. (2018). Porous Organic Polymers as Fire-Resistant Additives and Precursors for Hyperporous Carbon towards Oxygen Reduction Reactions. NIH. [Link]

  • Li, Y., et al. (2019). CONTROLLED SOLVENT EXCHANGE IN A POROUS MATERIAL: EXPERIMENT & THEORY. Droplets 2019. [Link]

  • Hasell, T., et al. (2022). Porous organic polymers for CO2 capture, separation and conversion. RSC Publishing. [Link]

  • ResearchGate. Schematic of the solvent-exchange process for the formation of a porous polymer sphere. [Link]

  • Sun, Y., et al. Porous Organic Polymers for Post-Combustion Carbon Capture. ResearchGate. [Link]

  • Al-Ghamdi, M. S., et al. Cyclotetrabenzil-Based Porous Organic Polymers with High Carbon Dioxide Affinity. [Link]

  • Budzian, K., et al. (2024). Effect of Thermal Activation on the Structure and Electrochemical Properties of Carbon Material Obtained from Walnut Shells. PMC - NIH. [Link]

Sources

Technical Support Center: Synthesis of 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic linkers. This guide is designed for researchers, synthetic chemists, and materials scientists working on the synthesis of 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene, a crucial building block for high-performance Metal-Organic Frameworks (MOFs).[1][2][3] We understand that synthesizing this large, star-shaped molecule can present significant challenges, with low yield being a primary concern.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose issues, optimize your reaction conditions, and achieve higher, more consistent yields.

Troubleshooting Guide: Diagnosing and Solving Low Yield

Low yield in this triple Suzuki-Miyaura cross-coupling reaction is a common but solvable problem. The root cause often lies in one of four areas: incomplete reaction, competing side reactions, reagent quality, or difficult purification.

Q1: My yield of this compound is consistently low. What are the most likely causes?

This is the most frequent issue encountered. The synthesis involves forming six new C-C bonds in a sterically demanding arrangement, which requires carefully optimized conditions to drive the reaction to completion while minimizing side reactions.

Primary Causes for Low Yield:

  • Incomplete Reaction: The final coupling step to add the third "arm" to the benzene core is significantly slower than the first two due to steric hindrance. If reaction times are too short or the catalyst system is not active enough, you will isolate a mixture of mono-, di-, and tri-substituted products, lowering the yield of the desired compound.

  • Competing Side Reactions: The Suzuki-Miyaura coupling is susceptible to several side reactions that consume starting materials and complicate purification. The most prominent are:

    • Protodeboronation: The boronic acid C-B bond is cleaved and replaced with a C-H bond, effectively destroying your nucleophile (4-carboxyphenylboronic acid).[4]

    • Homocoupling: Two molecules of the boronic acid couple to form biphenyl-4,4'-dicarboxylic acid. This is often promoted by the presence of oxygen or insufficiently active catalysts.

  • Catalyst Deactivation: The palladium catalyst can be oxidized from its active Pd(0) state to an inactive Pd(II) state if the reaction is not kept under a strictly inert atmosphere.[5] Ligand degradation can also reduce catalyst activity over the long reaction times required.

  • Purification Losses: The target molecule is a rigid, high molecular weight solid with extremely low solubility in most common organic solvents.[6] This makes purification by standard methods like column chromatography or recrystallization exceptionally difficult, often leading to significant loss of material.

The following diagram illustrates the desired reaction pathway versus the common detrimental side reactions.

G cluster_main Desired Triple Suzuki Coupling cluster_side Competing Side Reactions TBB 1,3,5-Tribromobenzene Mono Mono-substituted Intermediate TBB->Mono + CPBA CPBA 4-Carboxyphenylboronic Acid CPBA_side 4-Carboxyphenylboronic Acid Di Di-substituted Intermediate Mono->Di + CPBA Product Desired Tri-substituted Product Di->Product + CPBA (Slow, Sterically Hindered) Protodeboronation Protodeboronation (Benzoic Acid) Homocoupling Homocoupling (Biphenyl-4,4'-dicarboxylic acid) CPBA_side->Protodeboronation H+ Source CPBA_side->Homocoupling O2 / Catalyst

Caption: Desired reaction pathway vs. common side reactions.

Q2: I suspect my reaction is not going to completion. How can I effectively monitor its progress and identify intermediates?

Monitoring is critical. Relying solely on a final yield is insufficient for troubleshooting.

Analytical Methods:

  • ¹H NMR Spectroscopy: This is the most powerful tool. Take a small aliquot from the reaction mixture, perform a mini-workup (extract with an organic solvent, wash, and evaporate), and dissolve the residue in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Look for: The disappearance of the sharp singlet corresponding to the three equivalent protons of 1,3,5-tribromobenzene.

    • Track: The appearance of complex new aromatic signals. The final product should have a distinct, highly symmetric pattern. Signals from the mono- and di-substituted intermediates will be less symmetric and can be identified.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This can confirm the presence of your target product (MW: 666.72 g/mol )[6] and identify the masses of starting materials and key intermediates. This is especially useful for identifying trace impurities that may not be visible by NMR.

Table 1: Key Species to Monitor

CompoundMolecular Weight ( g/mol )Key ¹H NMR Signal (in DMSO-d₆)
1,3,5-Tribromobenzene314.78Sharp singlet ~7.9 ppm
4-Carboxyphenylboronic acid165.94Doublets ~7.9 and 7.5 ppm
Mono-substituted Intermediate 419.12Complex aromatic pattern
Di-substituted Intermediate 523.46Simpler but asymmetric pattern
Final Product 666.72Highly symmetric aromatic pattern
Biphenyl-4,4'-dicarboxylic acid242.23Symmetric doublets ~8.0 and 7.8 ppm
Q3: What are the most critical reaction parameters to optimize for maximizing yield?

The interplay between the catalyst, base, solvent, and temperature is crucial for this sterically demanding triple coupling. A standard Suzuki protocol may not be sufficient.[7][8][9]

Table 2: Optimization of Key Reaction Parameters

ParameterRecommendationRationale & Expert Insights
Palladium Catalyst Pd(PPh₃)₄ or Pd(OAc)₂ with a bulky phosphine ligand (e.g., SPhos). Use a higher loading (3-5 mol% Pd per C-Br bond).Tetrakis(triphenylphosphine)palladium(0) is often effective as it is a pre-formed Pd(0) catalyst. For difficult couplings, using a separate, bulky, electron-rich phosphine ligand like SPhos can accelerate the slow oxidative addition and reductive elimination steps of the catalytic cycle.[4][5]
Base K₃PO₄ or Cs₂CO₃ . Use at least 2 equivalents per C-Br bond.Stronger, more soluble bases are required to facilitate the transmetalation step, especially for the final hindered coupling.[10] K₃PO₄ and Cs₂CO₃ are more effective than the commonly used Na₂CO₃. The base activates the boronic acid by forming a more nucleophilic boronate complex.[5][10]
Solvent System Degassed 1,4-Dioxane/H₂O or Toluene/Ethanol/H₂O . A ratio of ~4:1 organic to aqueous is a good starting point.A biphasic solvent system is necessary to dissolve both the organic starting materials and the inorganic base. Crucially, the solvent must be rigorously degassed (e.g., by three freeze-pump-thaw cycles or by bubbling with argon for >30 min) to prevent oxidative degradation of the Pd(0) catalyst.[5]
Stoichiometry Use a slight excess of 4-carboxyphenylboronic acid (1.1 to 1.2 equivalents per C-Br bond; total of 3.3 to 3.6 eq.).A modest excess of the boronic acid helps drive the reaction to completion according to Le Châtelier's principle, compensating for any loss due to protodeboronation or homocoupling.
Temperature & Time Reflux (80-100 °C) for an extended period (24-72 hours) .This reaction requires significant thermal energy and time to overcome the high activation energy of the final coupling step. Monitor the reaction periodically (e.g., every 12-24 hours) after an initial 24-hour period.
Q4: My final product is an insoluble powder that is very difficult to purify. What is a reliable purification strategy?

This is the second major hurdle to achieving high yields. Standard column chromatography is often impossible due to the product's insolubility.

Recommended Purification Protocol: Base-Acid Precipitation

This method leverages the acidic carboxyl groups and is highly effective at removing non-acidic impurities like starting materials and partially substituted intermediates.

  • Initial Wash: After the reaction workup, wash the crude solid precipitate thoroughly with water and then with a solvent like THF or hot methanol. This removes a significant portion of the inorganic salts and some organic impurities.

  • Dissolution in Base: Suspend the crude solid in a dilute aqueous base solution (e.g., 1 M NaOH or NH₄OH). Stir until the solid fully dissolves. The carboxylic acid groups are deprotonated to form the highly water-soluble carboxylate salt.

  • Filtration: If any solid remains undissolved (likely non-acidic impurities or unreacted starting material), filter the basic solution to remove it.

  • Precipitation with Acid: Slowly add a strong acid (e.g., 1 M HCl) to the clear filtrate while stirring vigorously. As the pH drops below the pKa of the carboxylic acids, the neutral product will precipitate out as a fine, often white, solid.

  • Isolation: Collect the purified solid by vacuum filtration.

  • Final Wash & Dry: Wash the collected solid copiously with deionized water to remove all salts, followed by a final wash with a small amount of acetone or ether to help with drying. Dry the final product under high vacuum.

This strategy effectively separates the desired tri-carboxylic acid product from less acidic or non-acidic impurities.

Frequently Asked Questions (FAQs)

Q: Why is it critical to degas the reaction solvent? A: The active catalyst in a Suzuki coupling is a Palladium(0) species.[5] Oxygen dissolved in the solvent will rapidly and irreversibly oxidize Pd(0) to Pd(II), rendering it inactive in the catalytic cycle. This is a primary cause of stalled or failed reactions.

Q: Can I use 1,3,5-trichlorobenzene as the starting material? A: It is not recommended. The reactivity of aryl halides in the oxidative addition step of the Suzuki reaction follows the trend: I > Br > OTf >> Cl.[8][9] Aryl chlorides are significantly less reactive and require specialized, highly active (and often expensive) catalyst systems to achieve reasonable yields. 1,3,5-tribromobenzene offers a good balance of reactivity and stability.

Q: My 4-carboxyphenylboronic acid is old. Can I still use it? A: Use with caution. Boronic acids can degrade over time, especially if exposed to moisture and air, leading to protodeboronation or the formation of inactive boroxine anhydrides.[4] It is highly recommended to use fresh, high-purity (>98%) boronic acid.[11] If you suspect the quality is low, you can try recrystallizing it or converting it to a more stable pinacol ester and using that instead.

Q: How do I confirm the identity and purity of my final, insoluble product? A: Full characterization is key.

  • ¹H NMR (in DMSO-d₆): This is the best method for confirming the structure and assessing purity by looking for the absence of impurity signals.

  • Melting Point: The product should have a very high melting point, often greater than 300 °C.[6]

  • FT-IR Spectroscopy: Look for the characteristic C=O stretch of the carboxylic acid (~1680-1710 cm⁻¹) and the broad O-H stretch (~2500-3300 cm⁻¹).

  • Elemental Analysis: This provides a quantitative measure of purity by comparing the experimental C, H, O percentages to the calculated values for the C₄₅H₃₀O₆ formula.[6]

Troubleshooting Workflow

If you are experiencing low yields, follow this logical diagnostic process.

G start Low Yield Observed check_completion Step 1: Check Reaction Completion (Run ¹H NMR on crude aliquot) start->check_completion incomplete Reaction Incomplete (Starting material/intermediates present) check_completion->incomplete complete Reaction Appears Complete check_completion->complete optimize Step 2: Optimize Reaction Conditions (See Table 2: Catalyst, Base, Time, Temp) incomplete->optimize analyze_impurities Step 3: Analyze Impurities (Use LC-MS and NMR) complete->analyze_impurities optimize->check_completion side_reactions Side Products Prevalent? (Homocoupling, Protodeboronation) analyze_impurities->side_reactions reagent_quality Step 4: Check Reagent Quality - Use fresh boronic acid - Use degassed, dry solvents - Ensure inert atmosphere side_reactions->reagent_quality Yes purification_issue Step 5: Review Purification - Are you losing product? - Implement Base-Acid Precipitation side_reactions->purification_issue No reagent_quality->optimize success Improved Yield purification_issue->success

Sources

Technical Support Center: Enhancing the Stability of H3BBC-Derived Covalent Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with covalent organic frameworks (COFs) derived from 1,3,5-tris(4-formylphenyl)benzene (H3BBC). This guide provides in-depth troubleshooting advice and detailed protocols to address the common stability challenges encountered during the synthesis and application of these materials. Our goal is to equip you with the knowledge to not only identify the root causes of instability but also to implement robust strategies for enhancing the chemical, thermal, and mechanical resilience of your H3BBC-derived COFs.

Part 1: Frequently Asked Questions (FAQs) - Understanding COF Stability

This section addresses fundamental questions regarding the stability of H3BBC-derived COFs, particularly those with imine linkages, which are most commonly formed from this trialdehyde building block.

Q1: Why do my imine-linked H3BBC COFs degrade, especially in acidic conditions?

A1: The primary reason for the instability of imine-linked COFs in acidic environments is the reversible nature of the imine (C=N) bond.[1][2] The formation of an imine from an aldehyde (like H3BBC) and an amine is a reversible condensation reaction. In the presence of water and an acid catalyst, the equilibrium can shift back towards the starting materials, leading to the hydrolysis and breakdown of the COF framework. The lone pair of electrons on the imine nitrogen is susceptible to protonation, which facilitates nucleophilic attack by water, initiating the hydrolysis process. While imine COFs are generally more hydrothermally stable than their boronate ester counterparts, they are still vulnerable to strong acids.[3]

Q2: I've observed a loss of crystallinity in my COF after solvent removal. What's happening?

A2: The loss of crystallinity, often referred to as pore collapse, during the activation (solvent removal) process is a common issue related to the mechanical stability of 2D COFs. The ordered layers of the COF are held together by non-covalent interactions, such as van der Waals forces and π-π stacking.[4] During solvent removal, capillary forces exerted by the evaporating solvent can be strong enough to overcome these relatively weak interlayer interactions, causing the layers to slide, buckle, or collapse into a more disordered, amorphous state.[5] This is particularly prevalent in COFs with large pores and weak interlayer interactions.

Q3: What factors influence the thermal stability of H3BBC-derived COFs?

A3: The thermal stability of H3BBC-derived COFs is influenced by several factors:

  • Linkage Chemistry: The intrinsic strength of the covalent bonds forming the framework is paramount. While imine bonds are common, other linkages may offer higher thermal stability. Boronate ester-linked COFs, for instance, are often more thermally stable than comparable imine-linked COFs.[6][7]

  • Crystallinity and Defect Density: A highly crystalline COF with a low number of defects will generally have higher thermal stability. Defects can act as initiation sites for thermal degradation.

  • Interlayer Interactions: In 2D COFs, stronger interlayer interactions (e.g., hydrogen bonding, π-π stacking) contribute to a more robust and thermally stable structure.[5][7]

  • Pore Size and Functionalization: COFs with smaller pores tend to be more thermally stable than those with larger pores. Additionally, the presence of functional groups within the pores can sometimes lower the degradation temperature compared to their unfunctionalized analogues.[6][7][8]

Part 2: Troubleshooting Guides for Common Stability Issues

This section provides a structured, question-and-answer guide to troubleshoot specific experimental problems related to the stability of your H3BBC-derived COFs.

Issue 1: Poor Crystallinity or Amorphous Product in H3BBC COF Synthesis

Q: My PXRD pattern shows broad peaks or a completely amorphous halo. How can I improve the crystallinity of my H3BBC-based imine COF?

A: Achieving high crystallinity is a prerequisite for a stable and functional COF. An amorphous product indicates that the reversible bond formation process did not have the optimal balance of kinetics and thermodynamics to allow for error correction and long-range structural ordering. Here are the key parameters to investigate:

Potential Causes & Troubleshooting Steps:

  • Suboptimal Solvent System: The solubility of the H3BBC and amine linkers is critical. If they are too soluble, the reaction may be too rapid, leading to the precipitation of an amorphous polymer. If they are not soluble enough, the reaction will be too slow.

    • Action: Screen different solvent mixtures. Common systems for imine COFs include a combination of a polar and a non-polar solvent (e.g., 1,4-dioxane/mesitylene, n-butanol/toluene).[9] Systematically vary the solvent ratio to fine-tune the polarity.

  • Incorrect Catalyst Type or Concentration: An acid catalyst is typically required to facilitate the reversible imine condensation.

    • Action: Acetic acid (e.g., 6 M aqueous solution) is a common choice.[9] If the reaction is sluggish or incomplete, consider a stronger acid like p-toluenesulfonic acid (PTSA). However, be cautious, as excessively harsh acidic conditions can inhibit the reaction.[9] Optimize the catalyst concentration; too much can accelerate the reaction to the point of forming an amorphous product.

  • Inappropriate Reaction Temperature and Time: Temperature influences both the reaction rate and the reversibility needed for crystallization.

    • Action: Most solvothermal syntheses for imine COFs are conducted between 80°C and 120°C.[9] If you obtain an amorphous product, try systematically varying the temperature within this range. Ensure the reaction time is sufficient (typically 1-3 days) to allow the system to reach thermodynamic equilibrium.[9][10]

  • Use of a Modulator: A modulator, which is a monofunctional analogue of one of the building blocks, can compete in the reaction and slow down the nucleation and growth rate, allowing for the formation of a more ordered, crystalline material.

    • Action: Introduce a simple aldehyde modulator, such as benzaldehyde, into the reaction mixture. This has been shown to be an effective strategy for enhancing the crystallinity and porosity of imine-linked COFs.[11]

Below is a decision-making workflow to guide your troubleshooting process for poor crystallinity.

graph TD { rankdir=LR; A[Start: Amorphous Product] --> B{Check Solvent System}; B --> C{Screen Solvent Mixtures(e.g., dioxane/mesitylene)}; C --> D[Vary Solvent Ratios]; B --> E{Check Catalyst}; E --> F[Optimize Catalyst Concentration(e.g., Acetic Acid)]; F --> G{Consider Stronger Acid(e.g., PTSA)}; B --> H{Check Reaction Conditions}; H --> I[Vary Temperature (80-120°C)]; I --> J[Extend Reaction Time (1-3 days)]; B --> K{Introduce Modulator}; K --> L[Add Benzaldehyde]; M[Re-characterize by PXRD]; D --> M; G --> M; J --> M; L --> M;

}

Troubleshooting poor COF crystallinity.
Issue 2: Chemical Instability of Imine-Linked H3BBC COF

Q: My purified, crystalline H3BBC-based imine COF degrades when exposed to acidic solutions or even ambient moisture over time. How can I enhance its chemical stability?

A: This is a direct consequence of the reversible nature of the imine linkage. The most effective solution is to "lock" the imine bonds into a more robust chemical linkage through post-synthetic modification (PSM).

Key Strategies for Enhancing Chemical Stability:

  • Reductive Transformation to Amine Linkages:

    • Principle: The C=N double bond of the imine can be selectively reduced to a C-N single bond, forming a chemically stable secondary amine. This transformation makes the framework resistant to hydrolysis.

    • Method: This is typically achieved by treating the as-synthesized imine COF with a reducing agent such as sodium borohydride (NaBH₄).[12][13]

    • Benefit: This is a relatively straightforward and high-yielding reaction that significantly enhances stability against both acidic and basic conditions while often preserving the COF's porosity and morphology.

  • Conversion to Quinoline Linkages via Aza-Diels-Alder Reaction:

    • Principle: The imine linkage can be transformed into a highly stable aromatic quinoline ring system through an aza-Diels-Alder cycloaddition reaction.[14][15] This is a powerful method for creating exceptionally robust COFs.

    • Method: The imine COF is reacted with an alkyne (e.g., dimethyl acetylenedicarboxylate) in a suitable solvent at elevated temperatures. This reaction converts the dynamic imine bond into an irreversible, aromatic linkage.

    • Benefit: This method results in COFs with outstanding chemical stability, capable of withstanding harsh acidic, basic, and even oxidative/reductive environments.

  • Locking Imine Bonds via Hydrophosphonylation:

    • Principle: The reversible imine bonds can be "locked" by reacting them with a phosphite to form stable α-aminophosphonic acid linkages.

    • Method: The imine-linked COF is treated with a phosphite (e.g., diethyl phosphite) to undergo an asymmetric hydrophosphonylation reaction.[16][17]

    • Benefit: This not only improves the chemical and thermal stability of the COF but can also introduce new functionalities, such as proton conductivity, due to the presence of the phosphonic acid groups.[16]

The following diagram illustrates the primary PSM strategies for stabilizing imine linkages.

graph G { layout=neato; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

}

PSM strategies for stabilizing imine COFs.

Part 3: Key Experimental Protocols for Enhancing Stability

This section provides detailed, step-by-step methodologies for implementing the stability-enhancing techniques discussed above.

Protocol 1: General Solvothermal Synthesis of an H3BBC-based Imine COF

This protocol serves as a baseline for synthesizing the initial imine-linked COF. Optimization of the parameters outlined in the troubleshooting guide is often necessary.

Materials:

  • 1,3,5-tris(4-formylphenyl)benzene (H3BBC)

  • Amine linker (e.g., p-phenylenediamine, 1,3,5-tris(4-aminophenyl)benzene)

  • Solvent mixture (e.g., 1,4-dioxane/mesitylene, 1:1 v/v)

  • Aqueous acetic acid (e.g., 6 M)

  • Pyrex tube suitable for sealing under vacuum

Procedure:

  • In a Pyrex tube, add H3BBC (e.g., 0.1 mmol) and the amine linker in the appropriate stoichiometric ratio (e.g., for a C3 + C2 linkage with p-phenylenediamine, use 0.15 mmol).

  • Add the solvent mixture (e.g., 2.0 mL) and sonicate for 15 minutes to obtain a homogeneous suspension.

  • Add the aqueous acetic acid catalyst (e.g., 0.2 mL).

  • Flash-freeze the tube in liquid nitrogen and degas by performing at least three freeze-pump-thaw cycles to remove dissolved gases.

  • Seal the tube under vacuum using a torch.

  • Place the sealed tube in an oven preheated to 120°C and heat for 3 days.

  • After cooling to room temperature, open the tube carefully and collect the solid product by filtration.

  • Wash the product extensively with anhydrous solvents (e.g., tetrahydrofuran (THF), acetone) to remove any unreacted monomers and catalyst.

  • Dry the final COF product under vacuum at an elevated temperature (e.g., 120°C) overnight.

Protocol 2: Post-Synthetic Reduction of Imine COF to Amine COF

Materials:

  • As-synthesized H3BBC-based imine COF

  • Sodium borohydride (NaBH₄)

  • Anhydrous solvent (e.g., Dimethylacetamide (DMAC) or THF)

  • Methanol (for quenching)

Procedure:

  • Suspend the purified imine COF (e.g., 100 mg) in the anhydrous solvent (e.g., 20 mL) in a round-bottom flask.

  • Add a large excess of NaBH₄ (e.g., 10-20 equivalents relative to the imine linkages) to the suspension.

  • Stir the reaction mixture at room temperature for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).

  • After the reaction is complete, carefully quench the excess NaBH₄ by the slow, dropwise addition of methanol until gas evolution ceases.

  • Collect the solid product by filtration.

  • Wash the reduced COF thoroughly with deionized water, followed by methanol and acetone, to remove any salts and residual reagents.

  • Dry the final amine-linked COF under vacuum at an elevated temperature (e.g., 120°C) overnight.

  • Verification: Confirm the conversion of imine to amine linkages using FTIR spectroscopy (disappearance of the C=N stretching peak around 1620 cm⁻¹) and solid-state ¹³C NMR spectroscopy.

Part 4: Data Summary and Characterization

The stability of your COF should be rigorously characterized before and after any modification. The following table provides a summary of expected outcomes and the techniques to verify them.

Stability AspectCharacterization TechniqueBefore Modification (Imine COF)After PSM (e.g., Amine COF)
Chemical Stability PXRDLoss of crystallinity after exposure to 1 M HCl for 24h.Crystallinity retained after exposure to 1 M HCl for 24h.
FTIR SpectroscopyC=N stretch visible (~1620 cm⁻¹).C=N stretch absent; N-H bend may appear.
Thermal Stability TGADecomposition onset typically between 300-450°C.[10][18]Decomposition onset may be similar or slightly altered.
Porosity N₂ Sorption at 77 KHigh surface area (e.g., >1000 m²/g), dependent on crystallinity.Surface area and pore volume generally retained or slightly reduced.

References

  • Kaliya, K., Dabur, D., & Maurya, S. K. (2024). Imine–linked covalent organic framework synthesis. Synthetic Communications. [Link]

  • Lyu, H., et al. (2020). 3D Covalent Organic Frameworks Selectively Crystallized through Conformational Design. Journal of the American Chemical Society.
  • Jörres, M., et al. (2021). Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation.
  • Brown, N., et al. (2023). Green Mechanochemical Synthesis of Imine-Linked Covalent Organic Frameworks for High Iodine Capture.
  • Liu, W., et al. (2025). Synthesis of Hierarchically Porous Imine-Linked Covalent Organic Framework Films via Amorphous-to-Crystalline Transformation.
  • Segura, J. L., et al. (2019). Post-synthetic modification of covalent organic frameworks. Chemical Society Reviews.
  • Sivakumar, A., et al. (2024). Linker Engineering in Fluorinated CeIV-based Metal-Organic Frameworks: Impact on Cooperative CO2 Adsorption and Biogas Upgrading Potential. ChemRxiv.
  • Dai, W., et al. (2022). Asymmetric Hydrophosphonylation of Imines to Construct Highly Stable Covalent Organic Frameworks with Efficient Intrinsic Proton Conductivity. Journal of the American Chemical Society.
  • Yaghi, O. M., et al. (2023). Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. Membranes.
  • Zhang, Y., et al. (2020). Three-Dimensional Chemically Stable Covalent Organic Frameworks through Hydrophobic Engineering.
  • Chen, J., & Li, C. (2017). Application of the aza-Diels–Alder reaction in the synthesis of natural products. Organic & Biomolecular Chemistry.
  • Wang, Z., et al. (2023). Eco-friendly synthesis of imine-based COFs for efficient photocatalytic H2O2 production. Green Chemistry.
  • BenchChem Technical Support Team. (2025). Troubleshooting poor crystallinity in TAPA-based COFs. Benchchem.
  • Liu, Y., et al. (2022). Synthesis of Covalent Organic Frameworks (COFs)
  • Das, G., et al. (2024). Designed Synthesis of Imine-Linked 2D Covalent Organic Frameworks with Enhanced Stability and Functionality.
  • Zhang, Y., et al. (2020). Linker engineering in UiO-68-type metal–organic frameworks for the photocatalytic thioamide cyclization.
  • Hussain, M. (2019). How to optimize synthesis of COF?
  • Ossila. (n.d.). 1,3,5-Tris(4-formylphenyl)benzene. Ossila.com.
  • Wikipedia. (n.d.). Aza-Diels–Alder reaction. Wikipedia.
  • Evans, A. M., et al. (2018). Trends in the thermal stability of two-dimensional covalent organic frameworks. Faraday Discussions.
  • Huang, N., et al. (2021). Imine-linked covalent organic frameworks: Recent advances in design, synthesis, and application.
  • Kandambeth, S., et al. (2022). Stability and electronic properties of 3D covalent organic frameworks.
  • Dai, W., et al. (2022). Asymmetric Hydrophosphonylation of Imines to Construct Highly Stable Covalent Organic Frameworks with Efficient Intrinsic Proton Conductivity. Journal of the American Chemical Society.
  • Zhang, Q., et al. (2020). Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks. Inorganic Chemistry.
  • Evans, A. M., et al. (2018). Trends in the Thermal Stability of Two-Dimensional Covalent Organic Frameworks.
  • Zhang, Y., et al. (2024).
  • Wang, J., et al. (2002). Acid-free aza Diels-Alder reaction of Danishefsky's diene with imines. Organic Letters.
  • Liu, X., et al. (2025). Reductive Transformation of Imine Covalent Organic Frameworks into Emissive Polymers: Insights into Emission Quenching.
  • National Center for Biotechnology Information. (n.d.). 1,3,5-Tris(4-formylphenyl)benzene. PubChem.
  • Wang, C., et al. (2019). a. The FT-IR spectra of 1,3,5-tris(p-formylphenyl)benzene (curve a),...
  • Lyu, H., et al. (2020).
  • Li, Z., et al. (2020). Enhancement of Crystallinity of Imine-linked Covalent Organic Frameworks via Aldehyde Modulators.
  • Lee, J., et al. (2024). Impact of Linker Engineering in Core-Linked Dimeric Acceptors for High-Performance Organic Solar Cells.
  • Lim, J. H., et al. (2020). Postsynthetic functionalization of covalent organic frameworks. RSC Advances.
  • Chen, J., & Li, C. (2017). Application of the aza-Diels-Alder reaction in the synthesis of natural products. Organic & Biomolecular Chemistry.
  • Chen, Y., et al. (2024). Advancements and applications of three-dimensional covalent organic frameworks.
  • Mohammadi, N., & Khoobi, M. (2022). Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications.
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  • Liu, Y., et al. (2025). Postsynthetic functionalization of 3D covalent organic frameworks.
  • Li, H., et al. (2024). Synergistic Linker and Linkage of Covalent Organic Frameworks for Enhancing Gold Capture. Small.
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Technical Support Center: Post-Synthetic Modification of Porphyrin-Based MOFs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, Researcher. This guide is designed to serve as a dedicated resource for navigating the complexities of post-synthetic modification (PSM) on tetracarboxylic porphyrin-based (TCBPB) metal-organic frameworks (MOFs). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and innovate in your own work.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of post-synthetic modification on a TCBPB MOF?

A1: The primary goal of PSM on a TCBPB MOF, such as those constructed from meso-tetrakis(4-carboxyphenyl)porphyrin (TCPP), is to introduce new functionalities or alter existing ones while preserving the parent framework's structural integrity and porosity.[1] This allows for the creation of materials with tailored properties for applications like catalysis, sensing, and gas separation that would be difficult or impossible to achieve through direct synthesis.[2]

Q2: What are the main types of PSM reactions applicable to TCBPB MOFs?

A2: For TCBPB MOFs, PSM strategies generally fall into three categories:

  • Porphyrin Core Metalation: Inserting a new metal ion into the central pocket of the free-base porphyrin linker. This is a common and powerful method to create new active sites.[3]

  • Covalent Linker Modification: Performing chemical reactions on functional groups that are pre-installed on the porphyrin periphery. For this to be an option, a derivative of the TCBPB linker (e.g., one with amino or aldehyde groups) must be used in the initial MOF synthesis.

  • Coordinative Modification at the Metal Node: Attaching new molecules to the inorganic secondary building units (SBUs) of the MOF.[4]

Q3: How can I confirm that my PSM was successful?

A3: A multi-technique approach is essential. Powder X-ray Diffraction (PXRD) is crucial to confirm that the MOF's crystallinity is retained. Spectroscopic methods like UV-Vis can show the electronic changes associated with porphyrin metalation. X-ray Photoelectron Spectroscopy (XPS) can confirm the presence of new elements. For quantifying the modification, ¹H NMR of a digested sample of the MOF can be very effective.[5] Finally, gas sorption analysis (e.g., N₂ isotherm) is used to verify that the porosity has been maintained.

Troubleshooting Guide: Common PSM Challenges

Issue 1: Significant Loss of Crystallinity and Porosity After Modification
Click to expand troubleshooting steps

Question: My MOF has become amorphous or has a drastically reduced surface area after my PSM procedure. What went wrong?

Answer:

Pillar 1: Understanding the Causality

Loss of framework integrity is one of the most common challenges in PSM.[6] It typically arises from the instability of the MOF's coordination bonds under the PSM reaction conditions. The bonds between the carboxylate linkers and the metal nodes (e.g., Zr₆ clusters in PCN-222) can be susceptible to hydrolysis or attack by reagents.

  • Harsh Reagents: Strong acids, bases, or highly reactive nucleophiles can degrade the framework.

  • Inappropriate Solvents: Solvents that strongly coordinate to the metal nodes can compete with the linker's carboxylate groups, leading to framework decomposition. Water, in particular, can be detrimental to the stability of many MOFs if not used judiciously.

  • Elevated Temperatures: While some reactions require heat, excessive temperatures can provide enough energy to break the coordination bonds, causing the framework to collapse.

Pillar 2: Self-Validating Protocol & Troubleshooting

To diagnose and resolve this issue, a systematic approach is necessary.

  • Solvent Screening: Test the stability of the parent MOF in the chosen solvent at the reaction temperature without the modifying reagent. Monitor for any changes in the PXRD pattern over time.

  • Temperature Optimization: If the reaction requires heat, run it at the lowest possible temperature that still allows for the modification to proceed, albeit at a slower rate.

  • Reagent Concentration: Use the minimum effective concentration of your modifying reagent. A large excess can increase the likelihood of side reactions and framework degradation.

  • Moisture Control: Unless water is a required part of the reaction, perform the PSM under anhydrous conditions using dried solvents and an inert atmosphere (e.g., N₂ or Ar).

Troubleshooting Decision Workflow

start Loss of Crystallinity Observed (Amorphous PXRD Pattern) check_stability Test Parent MOF Stability: - Solvent only - Temperature only start->check_stability is_stable Is Parent MOF Stable? check_stability->is_stable unstable_conditions Conditions are too harsh. - Lower Temperature - Change Solvent is_stable->unstable_conditions No check_reagent Reagent is causing degradation. - Lower Reagent Concentration - Choose Milder Reagent is_stable->check_reagent Yes end Analyze Product: - PXRD - N2 Sorption unstable_conditions->end Re-run PSM check_reagent->end Re-run PSM cluster_psm Post-Synthetic Modification cluster_char Characterization Suite Parent_MOF Parent TCBPB MOF PSM_Reaction PSM Reaction (e.g., Metalation) Parent_MOF->PSM_Reaction Modified_MOF Modified MOF PSM_Reaction->Modified_MOF PXRD PXRD (Crystallinity?) Modified_MOF->PXRD UV_Vis UV-Vis DRS (Metalation?) Modified_MOF->UV_Vis XPS_ICP XPS / ICP (Elemental Composition?) Modified_MOF->XPS_ICP NMR Digestion + ¹H NMR (Quantification?) Modified_MOF->NMR N2_Sorption N₂ Sorption (Porosity?) Modified_MOF->N2_Sorption

Caption: A multi-technique workflow for robust characterization.

Experimental Protocols

Protocol: Microwave-Assisted Post-Synthetic Metalation of PCN-222

This protocol is adapted from the work of Martín-Matute and colleagues and provides a rapid and efficient method for metalating the porphyrin core of PCN-222, a well-known Zr-TCBPB MOF. [7][8][9] Pillar 3: Authoritative Grounding & Comprehensive References

Materials:

  • As-synthesized PCN-222 (free-base porphyrin)

  • Metal(II) chloride salt (e.g., CoCl₂, NiCl₂, CuCl₂)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Microwave synthesis vial

Procedure:

  • Activation (Optional but Recommended): Activate the as-synthesized PCN-222 by solvent exchange with a volatile solvent like acetone, followed by heating under vacuum to remove residual solvent from the pores.

  • Reaction Setup: In a microwave vial, suspend 50 mg of activated PCN-222 in 5 mL of anhydrous DMF.

  • Reagent Addition: Add a 5-fold molar excess of the metal(II) chloride salt relative to the porphyrin linkers in the MOF.

    • Expertise Note: A 5:1 excess helps to drive the reaction equilibrium towards the metalated product. DMF aids in the deprotonation of the porphyrin, facilitating metal insertion. [7]4. Microwave Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 175 °C and hold for 30 minutes.

  • Workup and Washing:

    • After cooling, collect the solid product by centrifugation.

    • Wash the solid repeatedly with fresh DMF to remove unreacted metal salts.

    • Perform a final solvent exchange with a more volatile solvent (e.g., chloroform or acetone).

  • Final Activation: Dry the final product under vacuum at an elevated temperature (e.g., 120-150 °C) to remove all solvent molecules from the pores. The color of the MOF should change significantly upon successful metalation.

Self-Validation:

  • Crystallinity Check: Confirm the retention of the framework structure using PXRD.

  • Metalation Check: Verify the metalation using UV-Vis spectroscopy.

  • Purity Check: Ensure complete removal of unreacted metal salt by washing until the supernatant is colorless.

References

  • Carrasco, S., Sanz-Marco, A., & Martín-Matute, B. (2019). Fast and Robust Synthesis of Metalated PCN-222 and Their Catalytic Performance in Cycloaddition Reactions with CO2. Organometallics, 38(17), 3345–3352. [Link]

  • Hupp, J. T., & Farha, O. K. (2011). Active-Site-Accessible, Porphyrinic Metal−Organic Framework Materials. ACS Publications. [Link]

  • Forgan, R. S., et al. (2023). Insights into Functionalization of Metal-Organic Frameworks Using In Situ NMR Spectroscopy. Angewandte Chemie. [Link]

  • Carrasco, S., Sanz-Marco, A., & Martín-Matute, B. (2019). Fast and Robust Synthesis of Metalated PCN-222 and Their Catalytic Performance in Cycloaddition Reactions with CO2. ResearchGate. [Link]

  • Khan, I. U., et al. (2022). Recent Developments in Porphyrin-Based Metal–Organic Framework Materials for Water Remediation under Visible-Light Irradiation. MDPI. [Link]

  • Carrasco, S., Sanz-Marco, A., & Martín-Matute, B. (2019). Fast and Robust Synthesis of Metalated PCN-222 and their Catalytic Performance in Cycloaddition Reactions with CO2. ResearchGate. [Link]

  • Wikipedia contributors. (2024). Metal–organic framework. Wikipedia. [Link]

  • Feng, D., et al. (2018). Porphyrin-Based Metal-Organic Framework Materials: Design, Construction, and Application in the Field of Photocatalysis. MDPI. [Link]

  • Doonan, C., et al. (2014). Post-synthetic metalation of metal–organic frameworks. Chemical Society Reviews. [Link]

  • Cohen, S. M. (2009). Postsynthetic modification of metal-organic frameworks. Chemical Society Reviews. [Link]

  • ResearchGate. (n.d.). B.E.T. surface area and total pore volume of synthesized MOFs. ResearchGate. [Link]

  • Farha, O. K., & Hupp, J. T. (2020). Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. ACS Central Science. [Link]

  • ResearchGate. (n.d.). The comparison of BET surface areas of MOFs by using different... ResearchGate. [Link]

  • Zeleňák, V., et al. (2023). A New Member of the Metal‐Porphyrin Frameworks Family: Structure, Physicochemical Properties, Hydrogen and Carbon Dioxide Adsorption. ChemistryOpen. [Link]

  • Forgan, R. S., et al. (2023). Insights into Functionalization of Metal-Organic Frameworks Using In Situ NMR Spectroscopy. ResearchGate. [Link]

  • Wang, Z., & Cohen, S. M. (2007). Postsynthetic Covalent Modification of a Neutral Metal−Organic Framework. ResearchGate. [Link]

  • Chen, Y., et al. (2023). Screening the Specific Surface Area for Metal-Organic Frameworks by Cataluminescence. MDPI. [Link]

  • Mandal, S., et al. (2022). Post-Synthetic Modification of Metal–Organic Frameworks Toward Applications. ResearchGate. [Link]

  • Lin, W., et al. (2021). Porphyrin‐Based Metal–Organic Frameworks for Biomedical Applications. Advanced Science. [Link]

  • Padial, J. F., et al. (2022). Synthesis of New Amino-Functionalized Porphyrins: Preliminary Study of Their Organophotocatalytic Activity. MDPI. [Link]

  • El-Ghanam, M. S., et al. (2024). Covalent Molecular Anchoring of Metal-Free Porphyrin on Graphitic Surfaces toward Improved Electrocatalytic Activities in Acidic Medium. MDPI. [Link]

  • Cohen, S. M. (2010). Postsynthetic modification of metal–organic frameworks—a progress report. Chemical Society Reviews. [Link]

  • El-Ghanam, M. S., et al. (2024). Covalent Molecular Anchoring of Metal-Free Porphyrin on Graphitic Surfaces toward Improved Electrocatalytic Activities in Acidic Medium. ResearchGate. [Link]

  • Siegelman, R. L., et al. (2021). Carbon Dioxide Capture Chemistry of Amino Acid Functionalized Metal-Organic Frameworks in Humid Flue Gas. ResearchGate. [Link]

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Technical Support Center: Pore Size Refinement in MOFs Using H3BBC Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,4',4''-(benzene-1,3,5-triyl)tribenzoic acid (H3BBC) and its derivatives for the synthesis of Metal-Organic Frameworks (MOFs). This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address the specific challenges encountered when engineering MOF porosity with this versatile tritopic linker. Our focus is on providing not just procedural steps, but the fundamental rationale behind them to empower you to make informed decisions in your research.

Conceptual Overview: The H3BBC Platform for Pore Engineering

The precise control of pore size and chemical environment within MOFs is critical for applications ranging from gas separation and storage to catalysis and targeted drug delivery.[1][2] The H3BBC linker, with its rigid, tripodal geometry, serves as an exceptional building block for creating robust, porous frameworks. Its three phenyl arms extending from a central benzene core offer multiple sites for functionalization, providing a powerful handle for tuning the resulting MOF's properties.

There are two primary strategies for refining pore size using H3BBC derivatives:

  • De Novo (or Isoreticular) Synthesis: This "bottom-up" approach involves using a pre-functionalized H3BBC derivative as the organic linker from the outset of the synthesis. By strategically adding functional groups (e.g., -NH2, -NO2, -Br) or extending the linker arms, one can systematically alter the dimensions and chemical nature of the pores while often maintaining the underlying framework topology.[3][4]

  • Postsynthetic Modification (PSM): This "top-down" strategy involves first synthesizing a parent MOF with a reactive H3BBC derivative (e.g., H3BBC-NH2) and subsequently performing chemical reactions on the incorporated linkers.[5][6] This method is invaluable for incorporating functionalities that might not be stable under the initial MOF synthesis conditions.[6][7]

These two pathways offer complementary advantages for achieving precise control over the final material's properties.

G cluster_0 Pore Engineering Strategies with H3BBC start Goal: Refined Pore Size strategy_choice Choose Synthesis Strategy start->strategy_choice denovo De Novo Synthesis (Isoreticular) strategy_choice->denovo Pre-functionalize psm Postsynthetic Modification (PSM) strategy_choice->psm Post-functionalize linker Synthesize or Procure Functionalized H3BBC Derivative (e.g., H3BBC-NO2, H3BBC-Br) denovo->linker parent_mof Synthesize Parent MOF with Reactive Linker (e.g., H3BBC-NH2) psm->parent_mof mof_synthesis Solvothermal MOF Synthesis linker->mof_synthesis psm_reaction Perform Chemical Reaction on Framework Pores parent_mof->psm_reaction final_mof_denovo Final MOF with Engineered Pores mof_synthesis->final_mof_denovo final_mof_psm Final MOF with Engineered Pores psm_reaction->final_mof_psm

Figure 1. Core strategies for MOF pore engineering using H3BBC derivatives.

Troubleshooting Guide

This section addresses common experimental hurdles in a question-and-answer format, providing both solutions and the scientific reasoning behind them.

❓ Question 1: My solvothermal synthesis with a functionalized H3BBC derivative resulted in an amorphous powder or poor PXRD pattern. What are the likely causes and how can I fix it?

💡 Answer: Poor crystallinity is one of the most frequent challenges in MOF synthesis and typically points to issues with nucleation and growth kinetics. The coordination process is reversible, and achieving a thermodynamically stable, crystalline product requires carefully balanced conditions.[8]

Causality & Solutions:

  • Solvent System: The polarity, viscosity, and coordinating ability of the solvent are paramount.[9][10] Solvents like DMF can decompose at high temperatures into formic acid and dimethylamine, which can act as modulators or create defects.[11]

    • Troubleshooting:

      • Solvent Screening: If using DMF, try alternative solvents like DEF, DMAc, or NMP, which have different boiling points and decomposition profiles.[10]

      • Mixed Solvents: Introduce a co-solvent like ethanol or water. This can alter the solubility of the linker and metal salt, influencing the rate of crystal formation.[12]

      • Water Content: Be aware of trace water, as it can be crucial for the formation of certain metal-oxo clusters (Secondary Building Units, SBUs) but detrimental to others.[9]

  • Temperature Profile: The reaction temperature directly affects the reversibility of the metal-linker coordination bonds. A temperature that is too high can lead to rapid precipitation of an amorphous product, while one that is too low may not provide enough energy to overcome the kinetic barrier for crystallization.

    • Troubleshooting:

      • Lower the Temperature: Start by reducing the synthesis temperature by 10-20 °C to slow down the reaction rate.

      • Ramped Heating: Instead of placing the autoclave directly into a preheated oven, use a programmable oven to slowly ramp the temperature (e.g., 1-2 °C/min) to the final temperature. This promotes the formation of fewer, higher-quality nuclei.

  • Modulators: Modulators are monofunctional ligands (often monocarboxylic acids like acetic acid or benzoic acid) that compete with the multitopic H3BBC linker for coordination to the metal center.[8] This competition slows down the overall reaction, preventing rapid precipitation and allowing for the correction of defects, leading to higher quality crystals.

    • Troubleshooting:

      • Introduce a Modulator: Add a modulator to the reaction mixture. Formic acid, acetic acid, and trifluoroacetic acid are common choices for Zr-based MOFs, while benzoic acid can be effective for others.[13]

      • Vary Modulator Concentration: The amount of modulator is critical. Start with a low molar equivalent (e.g., 10-20 eq. relative to the linker) and systematically increase it. Too much modulator can inhibit MOF formation entirely.

G cluster_1 Troubleshooting Workflow: Poor Crystallinity start Problem: Amorphous Product or Poor PXRD check1 Is a modulator being used? start->check1 action1 Introduce Modulator (e.g., Acetic Acid, 20 eq.) check1->action1 No check2 Review Temperature Profile check1->check2 Yes action1->check2 action2 Increase Modulator Concentration (40-100 eq.) action3 Lower Isothermal Temp (e.g., 120°C -> 100°C) check2->action3 action4 Implement Ramped Heating (1-2°C/min) action3->action4 check3 Evaluate Solvent System action4->check3 action5 Switch Primary Solvent (e.g., DMF -> DEF) check3->action5 action6 Introduce Co-Solvent (e.g., add 5% EtOH) action5->action6 end Result: Crystalline Product action6->end

Figure 2. A systematic workflow for improving MOF crystallinity.

❓ Question 2: I'm attempting a postsynthetic modification (PSM) on my H3BBC-based MOF, but the reaction yield is low, and characterization suggests the framework has degraded.

💡 Answer: Successful PSM requires a delicate balance: the reaction conditions must be energetic enough to drive the chemical transformation but gentle enough to preserve the MOF's structural integrity.[6][14] Framework degradation during PSM is a common issue.

Causality & Solutions:

  • Framework Stability: Not all MOFs are created equal. The stability of a MOF is dictated by the strength of the metal-linker coordination bond.[15] For example, MOFs built from high-valent metals like Zr(IV) or Cr(III) are generally more robust than those made from divalent metals like Zn(II) or Cu(II).

    • Troubleshooting:

      • Confirm Baseline Stability: Before attempting PSM, test the stability of your parent MOF in the chosen solvent at the intended reaction temperature. Monitor for any changes in the PXRD pattern after several hours.

      • Lower Reaction Temperature: Many PSM reactions (e.g., amide couplings) can proceed at room temperature or slightly elevated temperatures (40-60 °C) over a longer period (24-48 hours). Avoid refluxing unless you have confirmed the framework is exceptionally stable.

  • Reagent & Solvent Choice: The reagents and solvent must be able to diffuse into the MOF pores to reach the reactive sites on the H3BBC linker.

    • Troubleshooting:

      • Solvent Compatibility: The solvent must be able to swell the MOF and solubilize the reagents without damaging the framework. Dichloromethane (DCM), acetonitrile, and DMF are common choices. Ensure the MOF is solvent-exchanged into the reaction solvent before adding reagents.[16]

      • Reagent Size: If your modifying reagent is very bulky, it may be sterically hindered from entering the pores. Consider a smaller, analogous reagent to test the reaction's feasibility.

      • pH Sensitivity: If the PSM reaction generates acidic or basic byproducts (e.g., HCl from an acyl chloride), it can cleave the metal-carboxylate bonds. Include a non-coordinating base (like triethylamine or DIPEA) in the reaction mixture to neutralize these byproducts.

  • Confirmation of Modification: It's crucial to have clear evidence that the modification was successful.

    • Troubleshooting:

      • NMR Spectroscopy: Digest a small sample of the washed, modified MOF in a deuterated acid (e.g., D2SO4/DMSO-d6) or base (e.g., KOD/D2O) to dissolve the framework and take a 1H NMR spectrum of the liberated linker. Compare this to the spectrum of the original linker to confirm the chemical shift changes.[17]

      • Infrared (IR) Spectroscopy: Use DRIFTS or ATR-IR to look for the appearance of new vibrational bands (e.g., the amide C=O stretch around 1650 cm-1) and the disappearance of starting material bands.[17]

❓ Question 3: My MOF shows good crystallinity, but the N2 sorption isotherm reveals a low surface area, suggesting framework collapse during activation.

💡 Answer: Activation is the process of removing solvent molecules from the MOF pores to make them accessible for gas sorption or other applications.[16][18] This step is often where well-synthesized crystals fail. The primary culprit is the powerful capillary forces exerted by the solvent as it evaporates, which can be strong enough to pull the framework apart.

Causality & Solutions:

  • Standard Activation (Heat & Vacuum): Simply heating a solvent-filled MOF under vacuum is often too harsh for frameworks that are not exceptionally robust. As the solvent meniscus recedes through the pores, it creates immense surface tension, leading to structural collapse.

    • Troubleshooting:

      • Solvent Exchange: Before heating, perform a solvent exchange. The as-synthesized MOF is typically full of a high-boiling-point solvent like DMF. Submerge the MOF crystals in a more volatile, low-surface-tension solvent like ethanol, acetone, or dichloromethane. Exchange the solvent multiple times over 2-3 days to ensure all the original synthesis solvent is removed.[16] This reduces the capillary forces during the final evacuation.

  • Supercritical CO2 (SCD) Drying: This is the gold standard for activating delicate or high-surface-area MOFs.[16][17] This technique completely bypasses the liquid-gas phase transition where capillary forces are generated.

    • Procedure:

      • First, perform a solvent exchange into a solvent that is miscible with liquid CO2, such as ethanol or acetone.[16]

      • Place the sample in the chamber of a critical point dryer.

      • The chamber is cooled and filled with liquid CO2, which displaces the ethanol from the MOF's pores.

      • The chamber is then heated and pressurized above the critical point of CO2 (31 °C, 1071 psi), where it becomes a supercritical fluid with no surface tension.

      • The supercritical CO2 is then slowly vented as a gas, leaving the pores open and intact without ever having a liquid-gas interface pass through them.

Frequently Asked Questions (FAQs)

  • Q: How does the position and type of functional group on the H3BBC linker affect the final MOF topology?

    • A: Functional groups exert significant steric and electronic effects. A bulky group (like -tert-butyl) on one of the phenyl arms can sterically hinder the formation of highly dense, interpenetrated frameworks, potentially leading to larger, open pores.[19] Conversely, a group capable of hydrogen bonding (like -OH or -NH2) can introduce new directional interactions that favor a specific topology or promote inter-framework connectivity. The electronic nature can also influence the acidity of the carboxylate groups, subtly altering their coordination behavior.[20]

  • Q: What is the primary purpose of using an H3BBC derivative instead of just using a longer, non-functionalized linker to increase pore size?

    • A: While isoreticular expansion with longer linkers is a valid strategy to increase pore size, it only changes the dimensions of the pore.[21] Using functionalized H3BBC derivatives allows for pore chemistry engineering. You can install specific chemical functionalities (-NH2, -SO3H, chiral groups, etc.) that act as binding sites for specific molecules, serve as catalytic centers, or alter the hydrophilicity/hydrophobicity of the pore environment, which is crucial for applications in separations and catalysis.[22][23]

  • Q: Which characterization techniques are essential to confirm successful pore size refinement?

    • A: A combination of techniques is required for a complete picture:

      • Powder X-ray Diffraction (PXRD): Confirms the bulk crystallinity and phase purity of the MOF before and after modification.[17]

      • Gas Sorption Analysis (N2 at 77 K): This is the most direct measurement of porosity. It provides the BET surface area, total pore volume, and pore size distribution.[17][18] A successful refinement should show a predictable shift in the pore size distribution.

      • Single Crystal X-ray Diffraction: If single crystals can be obtained, this provides the exact atomic coordinates and definitive proof of the framework structure and pore dimensions.[17]

      • NMR and IR Spectroscopy: As mentioned in the troubleshooting section, these are vital for confirming the chemical success of postsynthetic modifications.[17]

Protocols & Data

Protocol 1: General Solvothermal Synthesis of a Zr-H3BBC MOF

This protocol is a representative example for a robust Zr-based MOF and should be optimized for other metal systems.

  • Reagent Preparation: In a 20 mL glass vial, combine:

    • Zirconium(IV) chloride (ZrCl4) (e.g., 25 mg).

    • H3BBC or a derivative thereof (1 molar equivalent relative to Zr).

    • A modulator, such as trifluoroacetic acid (~50-100 molar equivalents relative to Zr).

  • Solvation: Add 10 mL of N,N-dimethylformamide (DMF).

  • Sonication: Sonicate the mixture for 10-15 minutes until a clear, homogeneous solution is formed.

  • Reaction: Tightly cap the vial and place it in a preheated isothermal oven at 120 °C for 72 hours.

  • Isolation: After cooling to room temperature, a white crystalline powder should be visible. Decant the supernatant.

  • Washing: Wash the product by adding fresh DMF (10 mL), centrifuging, and decanting. Repeat this process three times. Subsequently, wash with ethanol (10 mL) three times in the same manner to remove residual DMF.

  • Drying: Dry the product under vacuum at room temperature to obtain the activated MOF. For sensitive frameworks, proceed to Protocol 2.

Protocol 2: Supercritical CO2 Activation
  • Solvent Exchange: After the synthesis and initial washing steps (Protocol 1, steps 5-6), submerge the crystalline product in ethanol. Exchange the ethanol with a fresh portion every 12 hours for a total of 3 days to ensure complete removal of DMF.[16]

  • Sample Loading: Transfer the ethanol-wet sample into a sample holder and place it inside the chamber of a critical point dryer.

  • CO2 Exchange: Cool the chamber (e.g., to 10 °C) and slowly introduce liquid CO2. Perform several cycles of filling with liquid CO2 and venting to ensure all ethanol is replaced.

  • Supercritical Transition: Seal the chamber and heat it to a temperature above the critical point of CO2 (e.g., 40 °C). The pressure will rise above the critical pressure (~1100 psi). Hold under these conditions for 1-2 hours.

  • Venting: Slowly and carefully vent the supercritical CO2 from the chamber over several hours. A slow venting rate is crucial to prevent pressure gradients that could damage the crystals.

  • Sample Recovery: Once the chamber has returned to ambient pressure and temperature, remove the dry, activated MOF powder.

Data Table: Impact of H3BBC Derivatives on MOF Properties

The following data is illustrative, based on general principles of MOF design. Actual values are highly dependent on the specific MOF topology and metal node.

H3BBC Derivative LinkerFunctional GroupExpected Impact on Pore EnvironmentAnticipated Change in BET Surface AreaApplication Implication
H3BBC-NH2 -NH2 (Amino)Introduces basic sites, increases polarity and H-bonding capacity.Minor decrease due to pore volume occupation.CO2 capture, base catalysis.[23]
H3BBC-NO2 -NO2 (Nitro)Increases pore polarity, provides a site for post-synthetic reduction to -NH2.Minor decrease due to pore volume occupation.Intermediate for further functionalization.
H3BBC-Br -Br (Bromo)Adds a reactive site for cross-coupling PSM reactions (e.g., Suzuki, Sonogashira).Minor decrease due to pore volume occupation.Platform for complex functionalization.[6]
H3BBC-(COOH)3 -COOH (Carboxylic Acid)Introduces acidic sites, potential for metal chelation.Moderate decrease due to significant pore filling.Proton conductivity, ion exchange.
Elongated H3BBC Extended phenyl armsIsoreticular expansion, leading to a larger pore diameter.Significant increase if interpenetration is avoided.Large molecule separations, drug delivery.[21]

References

  • Fine tuning of pore size in metal–organic frameworks for superior removal of U(vi) from aqueous solution. New Journal of Chemistry. [Link]

  • Construction of hierarchically porous metal–organic frameworks through linker labilization. Nature Communications. [Link]

  • Postsynthetic modification of metal-organic frameworks. Chemical Society Reviews. [Link]

  • How do solvents make influences to MOF structures?. ResearchGate. [Link]

  • Dependence of solvents, pH, molar ratio and temperature in tuning metal organic framework architecture. Arabian Journal of Chemistry. [Link]

  • Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments. [Link]

  • Best practices for the synthesis, activation, and characterization of metal−organic frameworks. Chemistry of Materials. [Link]

  • Increasing pore size in metal-organic frameworks. RSC Blogs. [Link]

  • Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks. JACS Au. [Link]

  • Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. Accounts of Chemical Research. [Link]

  • Solvents used in Synthesis of MOFs MOF synthesis process is affected by... ResearchGate. [Link]

  • Elongated and substituted triazine-based tricarboxylic acid linkers for MOFs. Beilstein Journal of Organic Chemistry. [Link]

  • Postsynthetic modification of metal-organic frameworks--a progress report. Dalton Transactions. [Link]

  • Postsynthetic Modification of Metal–Organic Frameworks. ResearchGate. [Link]

  • Metal–organic framework. Wikipedia. [Link]

  • Post-synthetic modification of metal-organic framework-based membranes for enhanced molecular separations. ResearchGate. [Link]

  • Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks. JACS Au. [Link]

  • Best Practices for the Synthesis, Activation, and Characterization of Metal–Organic Frameworks. OSTI.GOV. [Link]

  • Tuning pore size in a zirconium–tricarboxylate metal–organic framework. Semantic Scholar. [Link]

  • Study of the temperature and solvent content effects on the structure of Cu–BTC metal organic framework for hydrogen storage. RSC Publishing. [Link]

  • Solvent-derived defects suppress adsorption in MOF-74. Nature Communications. [Link]

  • Predicting Pore Limiting Diameter in Metal-Organic Frameworks Using Only Metal-Linker Building Blocks. ChemRxiv. [Link]

  • Pore Size Engineering of MOFs by Pore Edge Reaction: Tetrazine Click and Hydrogen Adsorption in Theory and Experiment. Journal of the American Chemical Society. [Link]

  • Synthesis of metal-organic frameworks (MOFs) from organic linkers and inorganic nodes. ResearchGate. [Link]

  • Different solvents used in MOF synthesis. ResearchGate. [Link]

  • Activation of metal–organic framework materials. Semantic Scholar. [Link]

  • Effect of Modulation and Functionalization of UiO-66 Type MOFs on Their Surface Thermodynamic Properties and Lewis Acid–Base Behavior. ResearchGate. [Link]

  • MOF Linkers with Carboxylic Acid Donor Ligands. Ascensupspec. [Link]

  • Tuning pore size in a zirconium–tricarboxylate metal–organic framework. ResearchGate. [Link]

  • Sabine Plummer: Synthesis and Characterization of MOF UPC-68. YouTube. [Link]

  • Combining Linker Design and Linker-Exchange Strategies for the Synthesis of a Stable Large-Pore Zr-Based Metal–Organic Framework. Berkeley Global Science Institute. [Link]

  • During MOF synthesis , pre calculation of organic linkers with metals selection should be done In ab initio method ?. ResearchGate. [Link]

  • Metal-Organic Framework (MOF) Defects under Control: Insights into the Missing Linker Sites and Their Implication in the Reactivity of Zirconium-Based Frameworks. Journal of the American Chemical Society. [Link]

  • Generation of Hierarchical Pores in Metal-Organic Frameworks by Introducing Rigid Modulator. ResearchGate. [Link]

  • Tuning the Pore Chemistry of Zr-MOFs for Efficient Metal Ion Capture from Complex Streams. ResearchGate. [Link]

  • Design, Functionalization, and Evolution of Metal-Organic Frameworks. eScholarship. [Link]

  • Sequential Pore Functionalization in MOFs for Enhanced Carbon Dioxide Capture. ACS Applied Materials & Interfaces. [Link]

  • Engineering of efficient functionalization in a zirconium-hydroxyl-based metal–organic framework for an ultra-high adsorption of Pb2+ ions from an aqueous medium: an elucidated uptake mechanism. RSC Publishing. [Link]

  • 6 Functionalization of MOFs. Pablo A. Araujo Granda. [Link]

  • Effect of the maximum furnace temperature on the THM growth process of GaInSb crystals with the mushy zone. ResearchGate. [Link]

  • Impact of Surface Functionalization and Deposition Method on Cu-BDC surMOF Formation, Morphology, Crystallinity, and Stability. Langmuir. [Link]

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Technical Support Center: Scaling Up the Synthesis of 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure a successful and scalable synthesis.

Introduction: The Scientific Rationale

This compound is a highly symmetrical, rigid, and multi-functional molecule. Its unique structure makes it a valuable building block in the development of metal-organic frameworks (MOFs), porous polymers, and other advanced materials. The synthesis of this compound on a large scale, however, presents several challenges that require careful control of reaction conditions and a thorough understanding of the underlying chemistry.

The core of this synthesis is a threefold Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.[1][2] This is followed by a hydrolysis step to convert the ester protecting groups to the final carboxylic acids. This guide will walk you through a reliable, two-step process, highlighting critical parameters and potential pitfalls at each stage.

Overall Synthetic Workflow

The synthesis is approached in two main stages to circumvent the challenges associated with the free carboxylic acid functionality during the Suzuki-Miyaura coupling. The carboxylic acid group is protected as a methyl ester, which is then deprotected in the final step.

Synthesis_Workflow Start Starting Materials: 1,3,5-Tribromobenzene Methyl 4-boronobenzoate Step1 Step 1: Suzuki-Miyaura Coupling (Formation of Tri-ester) Start->Step1 Intermediate Intermediate: 1,3,5-Tris(4'-(methoxycarbonyl) [1,1'-biphenyl]-4-yl)benzene Step1->Intermediate Step2 Step 2: Hydrolysis (Deprotection) Intermediate->Step2 Final_Product Final Product: 1,3,5-Tris(4'-carboxy [1,1'-biphenyl]-4-yl)benzene Step2->Final_Product

Figure 1: Overall synthetic workflow for this compound.

Part 1: Detailed Experimental Protocols

Step 1: Synthesis of 1,3,5-Tris(4'-(methoxycarbonyl)[1,1'-biphenyl]-4-yl)benzene (Tri-ester Intermediate)

This step involves the palladium-catalyzed Suzuki-Miyaura coupling of 1,3,5-tribromobenzene with methyl 4-boronobenzoate. The use of the methyl ester of the boronic acid is crucial to prevent interference of the acidic proton with the basic reaction conditions.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for a 10g scale of 1,3,5-tribromobenzene)Moles
1,3,5-Tribromobenzene314.7910.0 g0.0318
Methyl 4-boronobenzoate179.9918.3 g0.102
Palladium(II) acetate (Pd(OAc)₂)224.500.214 g0.000954 (3 mol%)
SPhos410.470.783 g0.00191 (6 mol%)
Potassium phosphate (K₃PO₄)212.2720.2 g0.0953
Toluene-200 mL-
Degassed Water-40 mL-

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 1,3,5-tribromobenzene (10.0 g, 0.0318 mol), methyl 4-boronobenzoate (18.3 g, 0.102 mol), palladium(II) acetate (0.214 g, 0.000954 mol), SPhos (0.783 g, 0.00191 mol), and potassium phosphate (20.2 g, 0.0953 mol).

  • Solvent Addition and Degassing: Add toluene (200 mL) and degassed water (40 mL) to the flask. Degas the reaction mixture by bubbling nitrogen through the solution for 30 minutes.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Separate the organic layer and wash it with water (3 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired tri-ester as a white to off-white solid.

Step 2: Synthesis of this compound (Final Product)

This step involves the hydrolysis of the tri-ester intermediate to the final tri-carboxylic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for a 15g scale of Tri-ester)Moles
1,3,5-Tris(4'-(methoxycarbonyl)[1,1'-biphenyl]-4-yl)benzene708.7915.0 g0.0212
Sodium Hydroxide (NaOH)40.005.08 g0.127
Tetrahydrofuran (THF)-150 mL-
Methanol (MeOH)-50 mL-
Water-50 mL-
Hydrochloric Acid (HCl), 1M-As needed for acidification-

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the tri-ester intermediate (15.0 g, 0.0212 mol) in a mixture of THF (150 mL), methanol (50 mL), and water (50 mL).

  • Hydrolysis: Add sodium hydroxide (5.08 g, 0.127 mol) to the solution and heat the mixture to reflux (approximately 70-80 °C). Stir for 12-24 hours, monitoring the reaction by TLC until the starting material is no longer visible.

  • Work-up and Precipitation: Cool the reaction mixture to room temperature. Remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water (200 mL). Acidify the solution to a pH of approximately 2 with 1M HCl. A white precipitate will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with copious amounts of water to remove any inorganic salts, followed by a wash with a small amount of cold ethanol. Dry the solid in a vacuum oven at 80 °C to obtain the final product, this compound, as a white to off-white powder.

Part 2: Troubleshooting Guide

This section addresses common issues that may arise during the synthesis and provides practical solutions.

Troubleshooting the Suzuki-Miyaura Coupling (Step 1)

Troubleshooting_Suzuki cluster_Start Low or No Conversion cluster_Incomplete Incomplete Reaction cluster_Side_Products Side Products Start Low or No Conversion of Starting Material Start_Catalyst Catalyst Inactivity Start->Start_Catalyst Start_Base Ineffective Base Start->Start_Base Start_Temp Insufficient Temperature Start->Start_Temp Incomplete Incomplete Reaction (Mono- and Di-substituted Products) Incomplete_Stoich Incorrect Stoichiometry Incomplete->Incomplete_Stoich Incomplete_Time Insufficient Reaction Time Incomplete->Incomplete_Time Incomplete_Mixing Poor Mixing Incomplete->Incomplete_Mixing Side_Products Formation of Side Products Side_Homo Homocoupling of Boronic Ester Side_Products->Side_Homo Side_Dehalo Dehalogenation of 1,3,5-Tribromobenzene Side_Products->Side_Dehalo

Figure 2: Troubleshooting decision tree for the Suzuki-Miyaura coupling step.

Q1: The reaction shows low or no conversion of the starting 1,3,5-tribromobenzene.

  • Possible Cause 1: Catalyst Inactivity. The palladium catalyst is sensitive to oxygen.

    • Solution: Ensure all solvents are thoroughly degassed before use. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. Use freshly opened or high-purity palladium precursors and ligands.

  • Possible Cause 2: Ineffective Base. The base is crucial for the transmetalation step.

    • Solution: Use a high-purity, anhydrous base. Potassium phosphate is often effective, but other bases like cesium carbonate can be screened. Ensure the base is finely powdered to maximize its surface area.

  • Possible Cause 3: Insufficient Temperature. The reaction may be too slow at lower temperatures.

    • Solution: Ensure the reaction mixture is heated to the specified temperature. For particularly stubborn reactions, a higher boiling point solvent like dioxane may be considered.

Q2: The reaction is incomplete, with significant amounts of mono- and di-substituted products observed.

  • Possible Cause 1: Incorrect Stoichiometry. An insufficient amount of the boronic ester will lead to incomplete substitution.

    • Solution: Use a slight excess of the methyl 4-boronobenzoate (at least 3.2 equivalents relative to 1,3,5-tribromobenzene) to drive the reaction to completion.

  • Possible Cause 2: Insufficient Reaction Time. The threefold coupling is sterically more demanding than a single coupling and may require longer reaction times.

    • Solution: Extend the reaction time and monitor the progress by TLC or LC-MS until the starting material and intermediates are consumed.

  • Possible Cause 3: Poor Mixing. In a heterogeneous mixture, inefficient stirring can lead to localized concentration gradients and incomplete reactions.

    • Solution: Ensure vigorous stirring throughout the reaction to maintain a well-mixed suspension.

Q3: Significant amounts of side products are observed.

  • Possible Cause 1: Homocoupling of the Boronic Ester. This can occur, especially in the presence of oxygen.

    • Solution: Meticulous degassing of the reaction mixture and maintaining an inert atmosphere are critical to minimize this side reaction.[3]

  • Possible Cause 2: Dehalogenation of 1,3,5-Tribromobenzene. This can be a competing pathway.

    • Solution: The choice of ligand is important. Bulky, electron-rich phosphine ligands like SPhos can promote the desired cross-coupling over dehalogenation.

Troubleshooting the Hydrolysis (Step 2)

Q1: The hydrolysis is incomplete, and the starting tri-ester remains.

  • Possible Cause 1: Insufficient Base. An inadequate amount of base will not fully hydrolyze all three ester groups.

    • Solution: Ensure at least 3 equivalents of sodium hydroxide per ester group are used. For a more robust reaction, a slight excess (e.g., 4 equivalents per ester group) can be employed.

  • Possible Cause 2: Poor Solubility. The tri-ester may not be fully dissolved, leading to a slow or incomplete reaction.

    • Solution: The use of a co-solvent system like THF/methanol/water is designed to improve solubility. Ensure the mixture is homogeneous at the reflux temperature. If solubility remains an issue, increasing the proportion of THF may help.

Q2: The final product is difficult to filter or appears gummy.

  • Possible Cause 1: Incomplete Acidification. If the pH is not sufficiently low, the product will remain partially as the carboxylate salt, which is more soluble in water.

    • Solution: Ensure the pH is brought down to approximately 2. Use a pH meter for accurate measurement.

  • Possible Cause 2: Residual Organic Solvents. The presence of THF or methanol can interfere with the precipitation.

    • Solution: Ensure the organic solvents are thoroughly removed by rotary evaporation before acidification.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the carboxylic acid group as a methyl ester?

The Suzuki-Miyaura coupling is performed under basic conditions. A free carboxylic acid would be deprotonated to a carboxylate, which can interfere with the catalytic cycle and potentially lead to poor yields or catalyst deactivation. The methyl ester is a stable protecting group that is easily removed in a subsequent step.

Q2: Can I use a different palladium catalyst or ligand?

Yes, other palladium sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can be used, often in combination with other bulky phosphine ligands like XPhos or RuPhos. However, the Pd(OAc)₂/SPhos system is a robust and commonly used combination for challenging Suzuki couplings. The optimal catalyst system may need to be determined empirically for your specific setup.

Q3: My final product has very low solubility. How can I purify it further if needed?

The final product, being a large, rigid, and polycarboxylic acid, is expected to have low solubility in most common organic solvents.

  • Recrystallization: If a suitable solvent can be found (e.g., hot DMF or DMSO), recrystallization can be an effective purification method.[4][5]

  • Acid-Base Purification: The product can be dissolved in a basic aqueous solution (e.g., dilute NaOH or NH₄OH), filtered to remove insoluble impurities, and then re-precipitated by the addition of acid. This can be a highly effective way to remove non-acidic impurities.

Q4: How can I confirm the identity and purity of my final product?

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the product. Due to its low solubility, a deuterated solvent like DMSO-d₆ may be required.

  • FT-IR Spectroscopy: The presence of a broad O-H stretch for the carboxylic acid and a C=O stretch should be observable.

  • Mass Spectrometry: This can be used to confirm the molecular weight of the product.

  • Melting Point: The product is expected to have a high melting point, likely above 300 °C.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 3, 2026, from [Link]

  • The Organic Chemistry Tutor. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube. [Link]

  • Fichou, D., et al. (2010). Synthesis and self-assembly of star-shaped trigonal 1,3,5-tris-(1,1-biphenyl-4-yl)-benzene derivatives. ResearchGate. Retrieved January 3, 2026, from [Link]

  • Maldonado-Ortega, U., et al. (2018). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. AmeliCA. Retrieved January 3, 2026, from [Link]

  • CUNY. (n.d.). Purification by Recrystallization. Retrieved January 3, 2026, from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved January 3, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 3, 2026, from [Link]

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Validation & Comparative

A Comparative Guide to Tritopic Carboxylic Acid Linkers: From H₃BTC to Next-Generation Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Tritopic Linkers in Engineering Porosity

Metal-Organic Frameworks (MOFs) have emerged as a frontier class of crystalline materials, distinguished by their exceptional porosity and tunable structures.[1] At the core of these materials is the interplay between metal-containing nodes and organic ligands, or "linkers." The geometry, rigidity, and dimensions of these linkers are primary determinants of the final framework's topology and properties.[2] Tritopic carboxylic acid linkers, possessing three carboxylate groups typically arranged in a 120° fashion, are foundational building blocks in reticular chemistry. Their C3 symmetry is ideal for forming stable, highly connected, and three-dimensional networks, which are crucial for applications ranging from high-capacity gas storage to heterogeneous catalysis and advanced drug delivery systems.[3]

This guide provides an in-depth comparison of several key tritopic carboxylic acid linkers, starting with the foundational molecules and extending to the complex, elongated structures used to construct some of the most porous materials known today. We will analyze 1,3,5-Benzenetricarboxylic acid (H₃BTC), 1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB), and the linker systems used in ultra-high porosity frameworks, using the record-breaking DUT-60 as a case study. While the specific linker 4,4',4''-(benzene-1,3,5-triyl-tris(benzene-4,1-diyl))tribenzoic acid (H₃BBC) represents a logical extension of this series, its application in reported MOF structures is not as prevalent. Therefore, we will focus on its close, well-documented analogues to draw meaningful, data-driven comparisons for researchers in the field.

Structural and Performance Comparison of Key Tritopic Linkers

The evolution from H₃BTC to more extended linkers is a clear strategy to increase the pore dimensions and overall porosity of the resulting MOFs. This expansion, however, must be balanced with the need to maintain framework stability and prevent the common issue of network interpenetration, where multiple independent frameworks grow through one another, occluding the pores.

H₃BTC (Trimesic Acid): The Archetype

H₃BTC is the quintessential tritopic linker, forming the basis for some of the most iconic MOFs. Its small size and rigidity lead to robust frameworks with micropores, making it a reliable choice for numerous applications.

  • Resulting MOF: HKUST-1 (also known as MOF-199), first reported in 1999, is constructed from copper paddlewheel clusters and BTC linkers.[4] It features a network of interconnected cages with accessible metal sites upon solvent removal, making it highly effective for gas storage and catalysis.[4]

  • Performance: HKUST-1 typically exhibits a Brunauer-Emmett-Teller (BET) surface area in the range of 1200-1800 m²/g and is thermally stable up to approximately 300-350 °C.[4][5] Its relatively modest pore size is suitable for the selective adsorption of small gas molecules.

H₃BTB (1,3,5-Tris(4-carboxyphenyl)benzene): The Extended Analogue

H₃BTB represents the first step in the "linker elongation" strategy. By inserting a phenyl group between the central core and each carboxylate, the linker's length is significantly increased, leading to frameworks with substantially larger pores and higher surface areas.

  • Resulting MOF: MOF-177 is a landmark material built from Zn₄O clusters and BTB linkers.[6] At the time of its discovery, it possessed one of the highest surface areas reported. Its large, open-channel structure demonstrates the power of using extended linkers to achieve exceptional porosity.[7]

  • Performance: MOF-177 boasts a very high BET surface area, often reported in the range of 4500-4900 m²/g.[8][9] This immense internal surface makes it an excellent candidate for storing larger molecules and for high-capacity gas storage, particularly hydrogen.[10]

H₃BBC and Ultra-Extended Linkers (e.g., in DUT-60)

Further extension of the linker arms, as exemplified by the hypothetical H₃BBC and the linkers used in advanced frameworks like DUT-60, pushes the boundaries of material porosity. DUT-60 (Dresden University of Technology) achieves its record-breaking porosity by combining a large, custom-designed tritopic linker with a ditopic one, creating a highly stable and non-interpenetrated structure.

  • Resulting MOF: DUT-60 was designed in silico before its synthesis to maximize pore volume while ensuring mechanical stability.[11] It uses Zn₄O clusters and a combination of 9,9'-[1,1':3',1''-terphenyl]-5',4,4''-tetrayltetrakis(ethyne-2,1-diyl)tetrakis-benzoic acid and 4,4'-biphenyldicarboxylic acid. The result is a framework with an unprecedented accessible pore volume.[11][12]

  • Performance: DUT-60 holds the record for the highest specific pore volume of any crystalline material at 5.02 cm³/g .[4][12] Its experimental BET surface area is approximately 7800 m²/g .[13] This ultra-high porosity makes it a benchmark material for applications requiring massive storage capacity, such as methane or hydrogen storage for mobile applications.

The structural progression of these linkers is visualized below.

Figure 1: Structural comparison of tritopic linkers.
Quantitative Data Summary

The table below summarizes the key performance metrics of MOFs derived from these linkers, illustrating the direct impact of linker design on the final material's properties.

LinkerAbbreviationResulting MOF ExampleBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Stability (TGA, N₂)
1,3,5-Benzenetricarboxylic acidH₃BTCHKUST-11200 - 1800[4][5]~0.8[5]~300 °C[14]
1,3,5-Tris(4-carboxyphenyl)benzeneH₃BTBMOF-1774500 - 4900[8][9]~1.6[15]~400 °C[16]
Mixed-Linker System*N/ADUT-60~7800[13]5.02 [4][12]~400 °C

*DUT-60 uses a combination of a large tritopic linker and a smaller ditopic linker to achieve its record-breaking porosity and stability.[11]

Experimental Protocols and Methodologies

The synthesis and characterization of these materials follow well-established procedures in materials chemistry. Adherence to these protocols is critical for achieving crystalline, porous materials with reproducible properties.

Protocol 1: Representative Synthesis of a Tritopic Linker

Polyphenyl-based carboxylic acid linkers like H₃BTB and H₃BBC are typically synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[17] This reaction efficiently forms carbon-carbon bonds between aryl halides and arylboronic acids.

Objective: To synthesize a tritopic polyphenyl carboxylic acid linker.

Reaction Scheme (Conceptual for H₃BTB): 1,3,5-Tribromobenzene + 3 eq. of 4-carboxyphenylboronic acid → 1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB)

Step-by-Step Methodology:

  • Reagent Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 1,3,5-tribromobenzene (1.0 eq) in a suitable solvent mixture (e.g., toluene and ethanol).

  • Addition of Boronic Acid: Add 4-carboxyphenylboronic acid (3.3 eq) to the flask.

  • Base and Catalyst Addition: Add an aqueous solution of a base, typically sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (approx. 6.0 eq). Degas the mixture thoroughly. Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: After cooling to room temperature, acidify the mixture with dilute HCl to precipitate the carboxylic acid product. Filter the solid, wash thoroughly with water to remove inorganic salts, and then with an organic solvent like acetone or ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., DMF/water).

Causality Note: The choice of a palladium catalyst is crucial for activating the aryl halide.[10] The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step in the catalytic cycle. Performing the reaction under an inert atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.

Protocol 2: General Solvothermal Synthesis of a MOF

Solvothermal synthesis is the most common method for producing high-quality, crystalline MOFs.[1] It involves heating the reactants in a sealed vessel to increase pressure and facilitate the crystallization process.

Objective: To synthesize a crystalline MOF (e.g., HKUST-1) from a metal salt and a tritopic linker.

Step-by-Step Methodology:

  • Solution A (Linker): Dissolve the tritopic linker (e.g., H₃BTC, 5 mmol) in a solvent mixture, such as 30 mL of ethanol.[5]

  • Solution B (Metal): Dissolve the metal salt precursor (e.g., Copper(II) Nitrate trihydrate, 9 mmol) in a separate solvent, such as 30 mL of deionized water.[5]

  • Mixing: Combine Solution A and Solution B in a Teflon-lined stainless-steel autoclave (100 mL capacity).

  • Reaction: Seal the autoclave and place it in a programmable oven. Heat to a specified temperature (e.g., 110-120 °C) for a set duration (e.g., 12-24 hours).[5]

  • Isolation: After cooling the autoclave naturally to room temperature, decant the mother liquor. Collect the crystalline product by filtration.

  • Washing/Purification: Wash the collected crystals multiple times with the synthesis solvent (e.g., ethanol/water mixture) to remove unreacted starting materials. This is typically done by soaking the crystals in fresh solvent for several hours or days, with periodic solvent replacement.

  • Activation: To achieve the final porous material, the solvent molecules occluded within the pores must be removed. This "activation" is a critical step, often performed by heating the purified MOF under a dynamic vacuum (e.g., 150-180 °C for HKUST-1) for several hours until the material is fully desolvated.

Causality Note: The solvothermal method utilizes elevated temperatures to increase the solubility of the reactants and the kinetics of framework formation, promoting the growth of large, well-ordered crystals. The sealed vessel maintains high pressure, keeping the solvent in a liquid or supercritical state above its boiling point. The activation step is non-negotiable for accessing the MOF's porosity; incomplete solvent removal will lead to drastically underestimated surface area and pore volume measurements.

Workflow and Characterization

A standard workflow for MOF synthesis and characterization is essential for validating the material's structure, purity, and performance.

MOF_Workflow cluster_synthesis Synthesis cluster_purification Purification & Activation cluster_characterization Characterization Linker Organic Linker (e.g., H₃BTB) Synth Solvothermal Reaction Linker->Synth Metal Metal Salt (e.g., Zn(NO₃)₂) Metal->Synth Solvent Solvent (e.g., DMF) Solvent->Synth Wash Solvent Washing Synth->Wash Activate Thermal Activation (Vacuum) Wash->Activate PXRD PXRD (Crystallinity, Phase Purity) Activate->PXRD TGA TGA (Thermal Stability) Activate->TGA BET Gas Adsorption (BET) (Surface Area, Porosity) Activate->BET Final Porous MOF Material PXRD->Final TGA->Final BET->Final

Figure 2: General workflow for MOF synthesis and characterization.

Key Characterization Techniques:

  • Powder X-Ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the synthesized MOF. The experimental diffraction pattern is compared to a simulated pattern from single-crystal X-ray data or a reference pattern to verify that the desired structure has been formed.[6]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a material as a function of temperature. For MOFs, it is used to determine the temperature at which coordinated solvent molecules are removed and the point at which the framework itself begins to decompose, thus establishing its thermal stability.[14]

  • Gas Adsorption (BET Analysis): Nitrogen or argon adsorption-desorption isotherms measured at 77 K are used to calculate the specific surface area (via the BET method), pore volume, and pore size distribution of the activated MOF, providing a quantitative measure of its porosity.[6]

Conclusion and Future Outlook

The choice of a tritopic carboxylic acid linker is a critical decision in the design of Metal-Organic Frameworks. While simple, compact linkers like H₃BTC produce robust, microporous materials suitable for many established applications, the rational design of extended linkers has pushed the boundaries of material science, leading to frameworks with unprecedented porosity. The progression from HKUST-1 to MOF-177 and ultimately to ultra-high surface area materials like DUT-60 clearly demonstrates a powerful structure-property relationship: linker elongation directly translates to increased pore size and volumetric capacity.

For researchers and drug development professionals, this tunability is paramount. Larger pores, as offered by H₃BTB, H₃BBC, and similar extended linkers, are essential for the encapsulation and delivery of large therapeutic molecules. Furthermore, the organic nature of these linkers provides a scaffold that can be functionalized with specific chemical groups to tailor host-guest interactions, control drug release kinetics, or introduce catalytic activity. As synthetic methods for these complex linkers become more refined, the ability to precisely engineer pore environments will continue to drive innovation in targeted drug delivery, high-density energy storage, and advanced separations.

References

  • Cambridge University Press. (2018, October 23). Most porous crystalline framework synthesized. Retrieved from [Link]

  • Coudert, F.-X. (2019). Balancing Mechanical Stability and Ultrahigh Porosity in Crystalline Framework Materials. ResearchGate. Retrieved from [Link]

  • TU Dresden. (2018, September 3). DUT-60. Chair of Inorganic Chemistry I. Retrieved from [Link]

  • Górka, J., & Stawowy, M. (2023). Insights into HKUST-1 Metal-Organic Framework's Morphology and Physicochemical Properties Induced by Changing the Copper(II) Salt Precursors. Materials, 16(2), 676. MDPI. Retrieved from [Link]

  • Kaskel, S. (2018, October 1). Chemists develop highly porous material, more precious than diamonds. ScienceDaily. Retrieved from [Link]

  • Liu, W., Zhou, X., Peng, L., & Mei, G. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research, 43(5-6), 184-189. Retrieved from [Link]

  • Jung, D. W., et al. (2014). Facile synthesis of MOF-177 by a sonochemical method using 1-methyl-2-pyrrolidinone as a solvent. Dalton Transactions, 43(3), 1353-1359. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Park, J. R., et al. (2014). Facile synthesis of MOF-177 by a sonochemical method using 1-methyl-2-pyrrolidinone as a solvent. ResearchGate. Retrieved from [Link]

  • Bull, O. S., Bull, I., Amadi, G. K., & Okpa, E. O. (2022). A Review on Metal- Organic Frameworks (MOFS), Synthesis, Activation, Characterisation, and Application. ResearchGate. Retrieved from [Link]

  • Saha, D., & Deng, S. (2010). Gas Adsorption and Storage in Metal−Organic Framework MOF-177. Langmuir, 26(10), 7124-7129. Retrieved from [Link]

  • Ullah, S., et al. (2019). Synthesis, and characterization of metal-organic frameworks -177 for static and dynamic adsorption behavior of CO2 and CH4. Microporous and Mesoporous Materials, 288, 109569. Retrieved from [Link]

  • Vasylets, G. B., et al. (2023). Atomistic structures of DUT-6, DUT-60, MOF-210, DUT-49, MOF-399, PCN-68 and NU-110. ResearchGate. Retrieved from [Link]

  • Ascensius Specialties. (2025, November 4). MOF Linkers with Carboxylic Acid Donor Ligands. Retrieved from [Link]

  • Di Niso, F. (2023). Synthesis of 4,4′,4″-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) Iodide. Molbank, 2023(4), M1742. Retrieved from [Link]

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  • Wang, S., et al. (2021). Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid. Organic & Biomolecular Chemistry, 19(2), 337-341. Retrieved from [Link]

  • Mondal, J., et al. (2020). Tunable Flexibility and Porosity of the Metal–Organic Framework DUT-49 through Postsynthetic Metal Exchange. Chemistry of Materials, 32(3), 1339-1346. Retrieved from [Link]

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  • Du, C., Wu, W., & Tian, G. (2012). 4,4′-[(5-Carboxy-1,3-phenylene)bis(oxy)]dibenzoic acid. ResearchGate. Retrieved from [Link]

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A Senior Application Scientist's Field Guide to Material Selection in Microporous Adsorbents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Gas Separation Performance: ZIF-8 vs. COF-1

In the landscape of advanced materials for gas separation, the precise selection of a microporous adsorbent is paramount to achieving desired purity and efficiency. This guide provides a comprehensive comparison between two seminal materials: Zeolitic Imidazolate Framework-8 (ZIF-8), a cornerstone of metal-organic frameworks (MOFs), and Covalent Organic Framework-1 (COF-1), a pioneering example of COFs. We will delve into their respective gas separation performances, the underlying scientific principles, and the experimental methodologies required for their evaluation.

Structural and Chemical Foundations: A Tale of Two Frameworks

The divergence in the performance of ZIF-8 and COF-1 is fundamentally rooted in their distinct structural and chemical compositions.

  • ZIF-8: This framework is constructed from zinc(II) ions coordinated to 2-methylimidazolate linkers. The resulting structure is sodalite-type, featuring a well-defined pore size of 11.6 Å and a narrow pore aperture of 3.4 Å. This "gatekeeping" aperture is a critical feature, playing a significant role in its separation capabilities. The coordination bonds between the metal nodes and organic linkers provide a robust, crystalline structure.

  • COF-1: In contrast, COF-1 is a purely organic, crystalline porous polymer. It is synthesized through the self-condensation of 1,4-benzenediboronic acid. The resulting structure is a 2D hexagonal layered framework with a pore size of approximately 15 Å. The layers are held together by strong covalent bonds, lending the material high thermal stability. The absence of metal nodes distinguishes it from MOFs like ZIF-8.

Gas Separation Performance: A Head-to-Head Comparison

The differing architectures of ZIF-8 and COF-1 lead to distinct advantages in gas separation applications. The following table summarizes their performance for key industrial gas pairs.

Gas Pair Material Permeability (Barrer) Selectivity Reference
CO₂/N₂ ZIF-8~2000~5
COF-1~100~15
CO₂/CH₄ ZIF-8~2000~7
COF-1~100~20
H₂/CO₂ ZIF-8~10000~0.2
COF-1~500~3
Propylene/Propane ZIF-8~50~30-200
COF-1N/AN/A

Key Insights from Performance Data:

  • ZIF-8 exhibits exceptionally high gas permeabilities, a direct consequence of its large pore volume. Its selectivity is primarily driven by a size-sieving mechanism, where the flexible 3.4 Å apertures effectively discriminate between gas molecules with different kinetic diameters. For instance, the kinetic diameter of CO₂ (3.3 Å) is very close to the aperture size, allowing it to pass through more readily than larger molecules like N₂ (3.64 Å) and CH₄ (3.8 Å). However, for gas pairs with similar kinetic diameters, such as H₂ (2.89 Å) and CO₂ (3.3 Å), the selectivity is low. The remarkable propylene/propane selectivity of ZIF-8 is attributed to a combination of size exclusion and favorable interactions with the framework.

  • COF-1 , while demonstrating lower permeability than ZIF-8, often displays superior selectivity for certain gas pairs like CO₂/N₂ and CO₂/CH₄. This enhanced selectivity arises from the specific interactions between the gas molecules and the polar boroxine linkages within the COF-1 structure. These interactions lead to a higher affinity for CO₂, which has a larger quadrupole moment, over the less polar N₂ and CH₄ molecules.

Experimental Protocols: From Synthesis to Separation

The reliable evaluation of these materials hinges on meticulous experimental procedures. Below are representative protocols for the synthesis and membrane fabrication of ZIF-8 and COF-1.

Synthesis of ZIF-8 Nanocrystals

This protocol outlines a standard room-temperature synthesis of ZIF-8 nanocrystals.

Step-by-Step Methodology:

  • Solution A Preparation: Dissolve 2.97 g of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in 100 mL of methanol.

  • Solution B Preparation: Dissolve 3.28 g of 2-methylimidazole in 100 mL of methanol.

  • Mixing and Crystallization: Rapidly pour Solution A into Solution B under vigorous stirring. A milky white suspension will form immediately.

  • Aging: Continue stirring the solution at room temperature for 1 hour to allow for crystal growth.

  • Purification: Centrifuge the suspension at 8000 rpm for 15 minutes to collect the ZIF-8 nanocrystals.

  • Washing: Wash the collected crystals three times with fresh methanol to remove any unreacted precursors.

  • Drying: Dry the purified ZIF-8 nanocrystals in a vacuum oven at 60 °C overnight.

Fabrication of a ZIF-8/Polymer Composite Membrane

This protocol describes the fabrication of a mixed-matrix membrane, a common approach for utilizing MOFs in gas separation.

Step-by-Step Methodology:

  • ZIF-8 Dispersion: Disperse the synthesized ZIF-8 nanocrystals in a solvent compatible with the chosen polymer (e.g., N-methyl-2-pyrrolidone for a polyimide matrix).

  • Polymer Dissolution: Separately dissolve the polymer in the same solvent to create a polymer solution.

  • Mixed-Matrix Dope Preparation: Add the ZIF-8 dispersion to the polymer solution and stir until a homogeneous mixture is obtained.

  • Casting: Cast the mixed-matrix dope onto a flat support (e.g., a glass plate) using a casting knife to achieve a uniform thickness.

  • Solvent Evaporation: Dry the cast film in an oven with a controlled temperature ramp to slowly evaporate the solvent and form the membrane.

  • Annealing: Anneal the membrane above its glass transition temperature to enhance its mechanical stability.

Mechanistic Underpinnings of Separation

The separation performance of ZIF-8 and COF-1 is governed by different dominant mechanisms, as illustrated in the diagram below.

cluster_0 Gas Separation Mechanisms ZIF8 ZIF-8 Molecular Sieving Permeate_ZIF8 CO₂-Rich Permeate ZIF8->Permeate_ZIF8 Smaller Molecules (CO₂) Pass Through Retentate_ZIF8 N₂-Rich Retentate ZIF8->Retentate_ZIF8 Larger Molecules (N₂) Retained COF1 COF-1 Adsorption Selectivity Permeate_COF1 CO₂-Rich Permeate COF1->Permeate_COF1 Strongly Adsorbing Gas (CO₂) Enriched Retentate_COF1 N₂-Rich Retentate COF1->Retentate_COF1 Weakly Adsorbing Gas (N₂) Passes Gas_Mixture Gas Mixture (e.g., CO₂/N₂) Gas_Mixture->ZIF8 Kinetic Diameter Difference Gas_Mixture->COF1 Differential Adsorption Affinity

Caption: Dominant gas separation mechanisms in ZIF-8 and COF-1.

  • ZIF-8: Molecular Sieving: The primary separation mechanism in ZIF-8 is molecular sieving. The effective aperture size of 3.4 Å acts as a gate, preferentially allowing smaller gas molecules to pass through while hindering the transport of larger ones. The flexibility of the imidazolate linkers can also play a role, allowing for some "breathing" of the framework that can influence transport.

  • COF-1: Adsorption Selectivity: In COF-1, with its larger pores, size exclusion is less dominant. Instead, separation is primarily driven by differences in the adsorption affinity of gas molecules to the framework. The polar B-O bonds in the boroxine rings of COF-1 interact more strongly with quadrupolar molecules like CO₂, leading to its preferential adsorption and transport through the membrane.

Experimental Workflow: A Validated Approach

The following diagram illustrates a self-validating workflow for the evaluation of microporous materials in gas separation applications.

Synthesis Material Synthesis (ZIF-8 or COF-1) Characterization1 Structural Characterization (XRD, SEM, BET) Synthesis->Characterization1 Verify Structure & Porosity Membrane_Fab Membrane Fabrication (e.g., Mixed-Matrix) Characterization1->Membrane_Fab Quality Control Characterization2 Membrane Characterization (Thickness, Morphology) Membrane_Fab->Characterization2 Verify Integrity Gas_Sep Gas Separation Testing (Permeation Cell) Characterization2->Gas_Sep Controlled Experiment Data_Analysis Data Analysis (Permeability, Selectivity) Gas_Sep->Data_Analysis Calculate Metrics Validation Performance Validation (Comparison to Literature) Data_Analysis->Validation Benchmark Validation->Synthesis Iterate/Optimize

A Senior Application Scientist's Guide to Metal-Organic Frameworks: A Structural Comparison of MOFs from H3BBC and Trimesic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rational design of Metal-Organic Frameworks (MOFs) is paramount for targeted applications. The choice of the organic linker is a critical determinant of the final architecture and, consequently, the material's properties. This guide provides an in-depth structural and performance comparison of MOFs synthesized from two tritopic carboxylate linkers: the compact trimesic acid (H3BTC) and the extended 4,4',4''-(benzene-1,3,5-triyl)tribenzoic acid (H3BBC).

Through a detailed analysis of their intrinsic differences and the resulting framework properties, supported by experimental data and protocols, this guide will illuminate the causal relationships between linker design and MOF performance. We will use the well-known HKUST-1 (from H3BTC) and MOF-177 (from H3BBC) as primary case studies to illustrate these principles.

The Organic Linker: A Tale of Two Geometries

The foundation of any MOF is the organic linker, which dictates the framework's topology and porosity. Both trimesic acid (H3BTC) and H3BBC are trigonal planar linkers, predisposing them to form highly symmetric and porous networks. However, their significant size difference is the primary driver of the divergent properties of the resulting MOFs.

  • Trimesic Acid (H3BTC): Also known as benzene-1,3,5-tricarboxylic acid, H3BTC is a relatively small and rigid aromatic tricarboxylic acid.[1][2][3] Its compact nature generally leads to MOFs with smaller pore sizes.

  • 4,4',4''-(benzene-1,3,5-triyl)tribenzoic acid (H3BBC): This linker is an expanded version of H3BTC, with benzoic acid groups extending from a central benzene ring. This significant increase in length results in MOFs with much larger pores and, consequently, higher surface areas.

Below is a visual comparison of the two linker structures.

Linker_Comparison cluster_H3BTC Trimesic Acid (H3BTC) cluster_H3BBC H3BBC H3BTC Benzene-1,3,5-tricarboxylic acid BTC_formula C₉H₆O₆ H3BBC 4,4',4''-(benzene-1,3,5-triyl)tribenzoic acid BBC_formula C₂₇H₁₈O₆ HKUST1_Synthesis start Start prep_sol_A Prepare Copper Salt Solution (A) start->prep_sol_A prep_sol_B Prepare Trimesic Acid Solution (B) start->prep_sol_B combine Combine Solutions A & B prep_sol_A->combine prep_sol_B->combine heat Solvothermal Reaction (80-110°C, >3h) combine->heat cool Cool to Room Temperature heat->cool collect Collect Crystals cool->collect wash Wash with Ethanol collect->wash dry Dry HKUST-1 wash->dry end End dry->end

Caption: Experimental workflow for the synthesis of HKUST-1.

Synthesis of MOF-177

This protocol is based on a reported hydrothermal synthesis method. [4] Materials:

  • 4,4',4''-(benzene-1,3,5-triyl)tribenzoic acid (H3BBC)

  • Zinc salt (e.g., zinc nitrate)

  • Solvent (e.g., a mixture of N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP))

Procedure:

  • In a hydrothermal bomb or a sealed Pyrex tube, dissolve H3BBC and the zinc salt in the chosen solvent mixture.

  • Seal the reaction vessel securely.

  • Heat the vessel in an oven at a specific temperature (e.g., 85-100 °C) for a designated period (e.g., 24-48 hours).

  • Allow the vessel to cool down to room temperature slowly.

  • Collect the resulting crystals.

  • Wash the crystals thoroughly with a solvent like DMF to remove impurities.

  • Activate the MOF by solvent exchange and heating under vacuum to remove guest molecules from the pores.

MOF177_Synthesis start Start dissolve Dissolve H3BBC & Zinc Salt in Solvent start->dissolve seal Seal Reaction Vessel dissolve->seal heat Hydrothermal Reaction (85-100°C, 24-48h) seal->heat cool Slow Cooling heat->cool collect Collect Crystals cool->collect wash Wash with DMF collect->wash activate Activate under Vacuum wash->activate end End activate->end

Caption: Experimental workflow for the synthesis of MOF-177.

Conclusion: Designing MOFs with Purpose

The comparison between MOFs derived from H3BTC and H3BBC clearly demonstrates the profound impact of organic linker selection on the final material's properties. The shorter, more compact trimesic acid leads to MOFs like HKUST-1 with respectable porosity and accessible metal sites, making them suitable for applications in catalysis and the separation of small molecules. In contrast, the extended H3BBC linker gives rise to MOFs such as MOF-177, which boast exceptionally high surface areas and large pore volumes, positioning them as leading candidates for high-capacity gas storage.

As a senior application scientist, my recommendation is to select the linker based on the desired application. For applications demanding ultra-high porosity, such as hydrogen or methane storage, an expanded linker like H3BBC is the superior choice. For applications where specific pore dimensions and catalytic activity are paramount, a more compact and functionalizable linker like trimesic acid may be more appropriate. The principles of reticular chemistry, exemplified by the comparison of these two systems, provide a powerful toolkit for the rational design of next-generation porous materials.

References

  • Insights into HKUST-1 Metal-Organic Framework's Morphology and Physicochemical Properties Induced by Changing the Copper(II) Salt Precursors. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Characterization of an SWCNT@HKUST-1 Composite: Enhancing the CO2 Adsorption Properties of HKUST-1. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Characterization of an SWCNT@HKUST-1 Composite: Enhancing the CO2 Adsorption Properties of HKUST-1. (2019). ACS Omega. Retrieved from [Link]

  • Direct Synthesis of HKUST-1 onto Cotton Fabrics and Properties. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • One-pot synthesis of HKUST-1 monolith for CO 2 adsorption. (n.d.). Oxford Academic. Retrieved from [Link]

  • Gas Adsorption and Storage in Metal−Organic Framework MOF-177. (n.d.). Langmuir. Retrieved from [Link]

  • A study on metal organic framework (MOF-177) synthesis, characterization and hydrogen adsorption -desorption cycles. (2013). ETDEWEB. Retrieved from [Link]

  • What is MOF-177?. (n.d.). CD Bioparticles. Retrieved from [Link]

  • A study on metal organic framework (MOF-177) synthesis, characterization and hydrogen adsorption. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, and characterization of metal-organic frameworks -177 for static and dynamic adsorption behavior of CO2 and CH4. (2019). Scilit. Retrieved from [Link]

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  • Luminescence properties of mechanochemically synthesized lanthanide containing MIL-78 MOFs. (2018). Dalton Transactions. Retrieved from [Link]

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  • MOFs for Chemists and Researchers. (n.d.). Scribd. Retrieved from [Link]

  • Structures and magnetic properties of transition metal complexes of 1,3,5-benzenetricarboxylic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • A Thorium Metal‐Organic Framework with Outstanding Thermal and Chemical Stability. (2019). Wiley Online Library. Retrieved from [Link]

  • Kinetic stability of metal–organic frameworks for corrosive and coordinating gas capture. (n.d.). Nature. Retrieved from [Link]

  • The tritopic carboxylate ligands of H3BTB, H3BBC, and H3BTE.. (n.d.). ResearchGate. Retrieved from [Link]

  • Investigation of Gas Adsorption Performances and H2 Affinities of Porous Metal-Organic Frameworks with Different Entatic Metal C. (n.d.). Ma Research Group. Retrieved from [Link]

  • Trimesic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis of MOF-Derived Mono-, Bi- and Trimetallic Fe, Zn and Cu Oxides for Microwave-Assisted Benzyl Alcohol Oxidation. (n.d.). MDPI. Retrieved from [Link]

  • (a) Digital images of the trimesic acid-based MOFs with (1) Co(II), (2).... (n.d.). ResearchGate. Retrieved from [Link]

  • Isoreticular Expansion of Metal Organic Frameworks with Triangular and Square Building Units and the Lowest Calculated Density f. (2011). Omar Yaghi. Retrieved from [Link]

  • Benign Preparation of Metal–Organic Frameworks of Trimesic Acid and Cu, Co or Ni for Potential Sensor Applications. (n.d.). ResearchGate. Retrieved from [Link]

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A Senior Scientist's Guide to Validating Porosity in TCBPB-Based MOFs via BET Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in materials science and drug development, the precise characterization of porous materials is paramount. Metal-Organic Frameworks (MOFs), particularly those constructed from expansive organic linkers like tetrakis(4-carboxyphenyl)biphenyl (TCBPB), are renowned for their exceptionally high internal surface areas and tunable porosity.[1] These characteristics are central to their performance in applications ranging from gas storage to targeted drug delivery.[2][3]

This guide provides an in-depth comparison of TCBPB-based MOFs against other common frameworks and presents a rigorous, field-proven protocol for validating their porosity using Brunauer-Emmett-Teller (BET) analysis. Our focus is on ensuring scientific integrity by explaining the causality behind experimental choices and embedding self-validating checks within the workflow.

The Critical Role of Porosity in Advanced MOFs

The defining feature of a MOF is its porosity.[2] This is not a simple void space but a highly ordered, three-dimensional network of pores and channels.[3] We quantify this porosity using three key metrics derived from gas physisorption experiments:

  • BET Surface Area (m²/g): This is the most common metric, representing the total accessible internal surface area per gram of material.[4] For MOFs, this value can vastly exceed those of traditional porous materials like zeolites and activated carbons.[1]

  • Pore Volume (cm³/g): This measures the total empty space within the material, critical for determining its storage capacity for guest molecules.

  • Pore Size Distribution: This reveals the range and prevalence of different pore sizes within the framework, which is crucial for applications involving molecular sieving or size-selective catalysis.

The International Union of Pure and Applied Chemistry (IUPAC) provides a classification system for pores: micropores (≤2 nm), mesopores (2-50 nm), and macropores (>50 nm).[5][6] MOFs can be designed to have porosity in any of these ranges, but many high-performance materials are predominantly microporous.[7]

TCBPB-Based MOFs: Engineering Ultrahigh Porosity

The choice of the organic linker is a primary determinant of a MOF's final structure and properties.[2] The TCBPB linker, tetrakis(4-carboxyphenyl)biphenyl, is a large, rigid, and symmetric molecule. Its geometry is ideal for constructing frameworks with expansive, open structures, leading to MOFs with ultrahigh porosity. One such example is Al-TCBPB, which has a reported BET surface area of 2311 m²/g and a total pore volume of 0.80 cm³/g.[8] This high surface area makes TCBPB-based MOFs exceptional candidates for applications requiring high adsorption capacity.

Comparative Porosity Analysis: Benchmarking TCBPB-MOFs

To appreciate the performance of TCBPB-based MOFs, it is essential to compare their porosity metrics with those of other well-established MOF families. The following table summarizes experimental data for Al-TCBPB and other common MOFs.

MOF NameMetal NodeOrganic LinkerBET Surface Area (m²/g)Pore Volume (cm³/g)
Al-TCBPB AluminumTetrakis(4-carboxyphenyl)biphenyl2311[8]0.80[8]
UiO-66(Zr) Zirconium1,4-Benzenedicarboxylic acid~1100 - 1400[9]~0.50
HKUST-1 CopperBenzene-1,3,5-tricarboxylic acid~1500 - 2100~0.80
MOF-5 (IRMOF-1) Zinc1,4-Benzenedicarboxylic acid~2500 - 3000~1.00
MIL-101(Cr) Chromium1,4-Benzenedicarboxylic acid~3000 - 4500~2.00[10]

Note: Values for UiO-66, HKUST-1, and MOF-5 are typical ranges from literature and can vary based on synthesis and activation conditions.

This comparison highlights that while classic MOFs like MOF-5 and MIL-101 can achieve higher surface areas, TCBPB-based MOFs are highly competitive and demonstrate the successful use of expanded linkers to create significant porosity.

The Workflow of Porosity Validation

A successful BET analysis is more than just the measurement itself; it is a multi-stage process where each step is critical for the integrity of the final data. The following workflow diagram illustrates the logical progression from a newly synthesized MOF to a validated porosity report.

BET_Workflow cluster_prep Sample Preparation cluster_measurement Instrumental Analysis cluster_analysis Data Interpretation & Validation synthesis 1. MOF Synthesis (e.g., Al-TCBPB) exchange 2. Solvent Exchange (e.g., with Acetone/DCM) synthesis->exchange Removes high-boiling synthesis solvent activation 3. Activation (Degassing) (Thermal, under vacuum) exchange->activation Removes volatile solvent from pores measurement 4. N2 Physisorption (Measurement at 77 K) activation->measurement Activated sample is transferred isotherm 5. Isotherm Generation (Plot of uptake vs. P/P₀) measurement->isotherm bet_plot 6. BET Plot Construction (Linearization of isotherm) isotherm->bet_plot validation 7. Data Validation (Check C-Constant, R² value) bet_plot->validation Ensures model applicability report 8. Porosity Report (Surface Area, Pore Volume) validation->report Trustworthy Results

Caption: End-to-end workflow for validating MOF porosity using BET analysis.

Detailed Experimental Protocol for BET Analysis

This protocol is designed for TCBPB-based MOFs and other microporous materials. It incorporates best practices recommended by IUPAC to ensure data reliability.[5][11]

5.1: Sample Preparation and Activation (The Critical First Step)

Causality: The as-synthesized MOF pores are filled with solvent molecules (e.g., DMF). If not removed, these molecules will block nitrogen from accessing the internal surface, leading to a drastic underestimation of the true surface area. Activation is the process of carefully removing these guest molecules without causing the framework to collapse.[12]

Protocol:

  • Solvent Exchange:

    • Place ~50-100 mg of the as-synthesized TCBPB-MOF powder in a vial.

    • Submerge the powder in a volatile, low-surface-tension solvent (e.g., dichloromethane or acetone).

    • Allow the sample to soak for 24 hours, then decant the solvent and replenish with fresh solvent. Repeat this process 3-4 times. This step is crucial to replace high-boiling synthesis solvents with a more easily removable one.

  • Sample Loading:

    • Accurately weigh an empty BET sample tube with its filler rod (if used). Record the mass.

    • Carefully transfer 30-50 mg of the solvent-exchanged MOF into the sample tube.[12]

    • Re-weigh the tube with the sample and record the mass. The difference is the initial sample mass.

  • Activation (Degassing):

    • Attach the sample tube to the degassing port of the physisorption analyzer.

    • Begin applying a high vacuum (<1 Pa is recommended for microporous materials).[5]

    • Slowly ramp the temperature to the activation temperature (e.g., 120-150 °C for many MOFs; this must be below the material's decomposition temperature, which should be determined by TGA).

    • Hold under vacuum at this temperature for at least 8-12 hours. This combination of heat and vacuum provides the energy for solvent molecules to desorb and be removed from the system.

    • After degassing, cool the sample to room temperature under vacuum.

    • Weigh the sample tube again. Any mass loss is due to removed solvent. Use this final mass for all calculations.

5.2: Physisorption Measurement

Causality: The measurement relies on quantifying the amount of nitrogen gas that physically adsorbs onto the MOF's surface at cryogenic temperature (77 K, the boiling point of liquid nitrogen). By measuring the adsorbed volume at various pressures, an adsorption isotherm is constructed.[6]

Protocol:

  • Instrument Setup:

    • Ensure the liquid nitrogen dewar is full and properly positioned.

    • Perform a leak test on the analysis port with the sample tube attached.

  • Void Volume Determination:

    • The instrument will first measure the "dead space" or void volume in the sample tube using a non-adsorbing gas like helium.[5] This is a critical calibration step to differentiate the gas in the tube from the gas adsorbed on the sample.

  • Isotherm Collection:

    • The instrument will begin dosing known amounts of nitrogen gas into the sample tube and measuring the equilibrium pressure after each dose.

    • For a full analysis, collect at least 40 points for adsorption (increasing pressure) and 40 points for desorption (decreasing pressure) over a relative pressure (P/P₀) range from ~1x10⁻⁶ to 0.995.

5.3: Data Analysis and Self-Validation

Causality: The BET theory models the adsorption isotherm to calculate the amount of gas required to form a perfect monolayer on the surface. From this value and the known cross-sectional area of a nitrogen molecule, the total surface area is calculated.[13] However, the BET model is based on assumptions that must be validated for the result to be trustworthy.[14][15]

Protocol:

  • Isotherm Type Identification:

    • Plot the generated isotherm (volume adsorbed vs. P/P₀). For most microporous MOFs like TCBPB-based materials, a "Type I" isotherm is expected, characterized by a sharp uptake at very low relative pressures.[16]

  • BET Calculation and Validation:

    • Select a linear region of the BET plot, typically in the P/P₀ range of 0.05 to 0.30.

    • Self-Validation Check 1 (C-Constant): The C-constant derived from the BET equation, which relates to the enthalpy of adsorption, must be positive . A negative C-constant indicates the BET model is not applicable to the chosen data range.[17] A value greater than 80 is generally considered good.

    • Self-Validation Check 2 (Linearity): The data points in the chosen range must form a straight line with a high correlation coefficient (R² > 0.999).

    • Self-Validation Check 3 (Rouquerol Rule): Ensure that the value of the amount adsorbed multiplied by (1 - P/P₀) continuously increases within the selected P/P₀ range. This confirms that you are in the monolayer formation region.

  • Pore Volume and Size Distribution:

    • The total pore volume is typically calculated from the amount of gas adsorbed at a high relative pressure (e.g., P/P₀ = 0.99).

    • Pore size distribution can be calculated using methods like Density Functional Theory (DFT) or Barrett-Joyner-Halenda (BJH), though DFT is generally more reliable for microporous materials.[11]

Conclusion

Validating the porosity of advanced materials like TCBPB-based MOFs is a meticulous process that underpins their successful application. The high surface areas achievable with these frameworks are remarkable, but the reported values are only meaningful if obtained through a rigorous and self-validating experimental protocol. By understanding the causality behind each step—from the critical importance of sample activation to the necessary validation checks on the BET model—researchers can ensure the accuracy and reproducibility of their characterization data, paving the way for further innovation in drug development and materials science.

References

  • Thommes, M., et al. (2015). Physisorption of gases, with special reference to the evaluation of surface area and pore size distribution (IUPAC Technical Report). Pure and Applied Chemistry, 87(9-10), 1051-1069. [Link]

  • Sing, K. S. W., et al. (1985). Reporting physisorption data for gas/solid systems with special reference to the determination of surface area and porosity. Pure and Applied Chemistry, 57(4), 603-619. [Link]

  • AIChE. (n.d.). Hydrogen Adsorption Properties of Metal-Organic Framework Al-Tcbpb. AIChE Annual Meeting 2011. [Link]

  • 3P Instruments. (n.d.). Physisorption of Gases, with Special Reference to the Evaluation of Surface Area and Pore Size Distribution (IUPAC Technical Report). [Link]

  • IUPAC. (2014). Final Report of the IUPAC Taskgroup PHYSISORPTION OF GASES, WITH SPECIAL REFERENCE TO THE EVALUATION OF SURFACE AREA AND PORE SIZE DISTRIBUTION. [Link]

  • Walton, K. S., Frost, H., & Snurr, R. Q. (2006). Applicability of the B.E.T Method for Obtaining Surface Areas in Metal-Organic Frameworks. AIChE Annual Meeting 2006. [Link]

  • ResearchGate. (2010). BET Standard Operation Procedure (SOP). [Link]

  • MDPI. (2023). Porosity Tunable Metal-Organic Framework (MOF)-Based Composites for Energy Storage Applications: Recent Progress. Molecules, 28(2), 735. [Link]

  • Innovation.world. (n.d.). MOFs Exceptional Porosity And Surface Area. [Link]

  • Lamberti, M. J., et al. (2024). Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks. Journal of Visualized Experiments, (205), e65716. [Link]

  • ChemRxiv. (2019). Systematic analysis of porosities in metal-organic frameworks. [Link]

  • NanoDefine. (2016). Standard Operating Procedure: Specific surface area by Brunauer-Emmett-Teller (BET) theory. [Link]

  • Wikipedia. (n.d.). Metal–organic framework. [Link]

  • Bae, Y.-S., Yazaydin, A., & Snurr, R. Q. (2010). Applicability of the BET Method for Determining Surface Areas of Microporous Metal−Organic Frameworks. Langmuir, 26(8), 5475-5483. [Link]

  • Chen, Y., et al. (2023). Screening the Specific Surface Area for Metal-Organic Frameworks by Cataluminescence. Chemosensors, 11(5), 292. [Link]

  • Lamberti, M. J., et al. (2024). Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks. PubMed, 38546371. [Link]

  • Ambrož, F., et al. (2018). Evaluation of the BET Theory for the Characterization of Meso and Microporous MOFs. Small Methods, 2(10), 1800173. [Link]

  • ResearchGate. (2018). Evaluation of the BET Theory for the Characterization of Meso and Microporous MOFs. [Link]

  • Ambrož, F., et al. (2018). Evaluation of the BET theory for the characterization of meso and microporous MOFs. Spiral, Imperial College London. [Link]

  • Wiley Online Library. (2018). Evaluation of the BET Theory for the Characterization of Meso and Microporous MOFs. Small Methods, 2(10). [Link]

  • ResearchGate. (2010). Applicability of the BET Method for Determining Surface Areas of Microporous Metal−Organic Frameworks. [Link]

  • Hirscher, M., et al. (2008). BET specific surface area and pore structure of MOFs determined by hydrogen adsorption at 20 K. Physical Chemistry Chemical Physics, 10(23), 3383-3386. [Link]

  • ResearchGate. (n.d.). B.E.T. surface area and total pore volume of synthesized MOFs. [Link]

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Bridging the Angstrom Gap: A Comparative Guide to Validating H3BBC Crystal Structures with DFT Simulations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex world of molecular architecture, the precise characterization of novel compounds is paramount. The synthesis of intricate structures like hexa-peri-hexabenzocoronene (HBC) and its derivatives—a class of nanographenes with significant potential in organic electronics and materials science—presents a formidable challenge in structural validation.[1][2] While experimental techniques such as single-crystal X-ray diffraction provide a detailed snapshot of the molecular arrangement in the solid state, they are not without limitations.[3][4] Herein, we present an in-depth technical guide on leveraging Density Functional Theory (DFT) simulations to corroborate and enrich experimental findings for H3BBC structures. This synergistic approach not only validates experimental data but also provides a deeper understanding of the electronic properties and energetic landscape of these complex molecules.[5][6]

This guide eschews a rigid template, instead adopting a narrative that mirrors the scientific process itself. We will begin by exploring the experimental determination of an H3BBC derivative's crystal structure, followed by a detailed protocol for performing a corroborative DFT simulation. The core of this guide lies in the direct comparison of the data generated from both methodologies, providing a clear framework for validation.

The Experimental Benchmark: Unveiling the Crystal Structure of a Helical H3BBC Derivative

The journey of structural validation begins in the laboratory. The synthesis of complex polycyclic aromatic hydrocarbons (PAHs) like H3BBC derivatives often involves multi-step processes.[7] A notable example is the synthesis of a twisted nanographene based on the H3BBC motif, where a[8]helical unit is introduced through sterically demanding substituents.[9] The culmination of a successful synthesis is the growth of single crystals suitable for X-ray diffraction analysis.

The resulting crystal structure provides a wealth of information, including precise bond lengths, bond angles, and the overall molecular conformation. For instance, in the case of the helical H3BBC derivative, X-ray crystallography confirmed its formation and provided detailed insights into its solid-state packing.[9] This experimental data serves as the crucial benchmark against which our computational model will be validated.

Key Experimental Techniques for H3BBC Structure Elucidation

While single-crystal X-ray diffraction is the gold standard for determining molecular structures with atomic resolution, a comprehensive characterization often involves a suite of spectroscopic and analytical methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the connectivity and chemical environment of atoms.[9]

  • Mass Spectrometry: Determines the molecular weight and fragmentation patterns of the compound.[9]

  • UV-Vis and Fluorescence Spectroscopy: Probe the electronic transitions and photophysical properties of the molecule.[9]

The convergence of data from these techniques provides a high degree of confidence in the proposed molecular structure before proceeding to computational validation.

The Computational Counterpart: A Step-by-Step Protocol for DFT Simulation of an H3BBC Derivative

Density Functional Theory has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost that is well-suited for large molecules like H3BBC.[6][10] By solving the Schrödinger equation within the DFT framework, we can predict the equilibrium geometry and various electronic properties of a molecule. The congruence of these predictions with experimental data provides strong evidence for the validity of the experimental structure.[11][12]

Here, we outline a detailed protocol for performing a DFT geometry optimization of a helical H3BBC derivative, using the experimentally determined crystal structure as the starting point.

Experimental Protocol: DFT Geometry Optimization
  • Input Structure Preparation:

    • Obtain the crystallographic information file (.cif) for the helical H3BBC derivative (e.g., from the Cambridge Crystallographic Data Centre, CCDC Deposition Number 1990061).[9]

    • Import the .cif file into a molecular modeling software package (e.g., Gaussian, ORCA, VASP).

    • Isolate a single molecule from the crystal lattice to perform a gas-phase calculation.

  • Computational Method Selection:

    • Functional: The choice of the exchange-correlation functional is critical. For PAHs, hybrid functionals often provide a good balance of accuracy. The B3LYP functional is a widely used and well-validated choice for such systems.[1][5][13]

    • Basis Set: The basis set describes the atomic orbitals used in the calculation. The 6-31G* (also denoted as 6-31G(d)) basis set is a suitable starting point, providing a good compromise between accuracy and computational expense for molecules of this size.[5][13] For higher accuracy, larger basis sets with diffuse functions (e.g., 6-31+G*) can be employed.[1][6]

    • Dispersion Correction: For large PAHs where π-stacking and van der Waals interactions are significant, especially in solid-state simulations, empirical dispersion corrections (e.g., Grimme's D3) are crucial for accurate results.[8]

  • Calculation Execution:

    • Set up a geometry optimization calculation. This will iteratively adjust the atomic positions to find the lowest energy conformation of the molecule.

    • Specify convergence criteria to ensure the optimization reaches a true energy minimum.

    • Run the calculation on a high-performance computing cluster, as DFT calculations on large molecules can be computationally intensive.

  • Post-Processing and Analysis:

    • Once the optimization is complete, extract the optimized Cartesian coordinates.

    • Calculate key geometric parameters, including bond lengths and bond angles, from the optimized structure.

    • Visualize the optimized geometry and compare it qualitatively with the experimental structure.

    • Calculate other properties of interest, such as the HOMO-LUMO gap, to compare with experimental spectroscopic data.[14]

DFT_Workflow cluster_exp Experimental Data cluster_dft DFT Simulation cluster_validation Validation Exp_CIF Experimental Crystal Structure (.cif) [3] Input_Prep 1. Input Preparation (Isolate Single Molecule) Exp_CIF->Input_Prep Comparison Comparative Analysis Exp_CIF->Comparison Method_Select 2. Method Selection (Functional: B3LYP Basis Set: 6-31G*) [1, 17] Input_Prep->Method_Select Run_Calc 3. Geometry Optimization Method_Select->Run_Calc Post_Process 4. Post-Processing & Analysis Run_Calc->Post_Process Post_Process->Comparison

Caption: Workflow for DFT validation of an experimental crystal structure.

Head-to-Head: A Comparative Analysis of Experimental and DFT-Derived Data

The crux of the validation process lies in the direct comparison of the experimental and computationally derived data. Discrepancies between the two can highlight potential inaccuracies in the experimental model or limitations of the computational approach.[15]

Quantitative Data Comparison

A powerful way to present this comparison is through a structured table that lists key geometric parameters from both the X-ray crystal structure and the DFT-optimized geometry.

ParameterExperimental (X-ray)DFT (B3LYP/6-31G*)% Difference
Bond Lengths (Å)
C1-C21.3851.3900.36
C2-C31.4211.4250.28
C-C (average aromatic)1.4101.4150.35
Bond Angles (°) **
C1-C2-C3120.5120.3-0.17
C2-C3-C4119.8119.90.08
Dihedral Angle (°) **
C1-C2-C3-C415.214.9-1.97

Note: The values presented in this table are illustrative and would be populated with specific data from the chosen H3BBC derivative.

A small percentage difference between the experimental and theoretical values, typically within a few percent for bond lengths and angles, provides strong support for the accuracy of the experimental structure determination.

Validation_Logic Exp Experimental Findings (e.g., X-ray Structure) Comp Comparative Analysis (Bond Lengths, Angles) Exp->Comp DFT DFT Simulation (e.g., Geometry Optimization) DFT->Comp Valid Validated Structure Comp->Valid Good Agreement Discrepancy Investigate Discrepancies Comp->Discrepancy Significant Deviation

Caption: Logical relationship between experimental and DFT validation.

Causality and Self-Validation: The Power of a Synergistic Approach

The true strength of this combined experimental and computational approach lies in its self-validating nature. An experimental structure that can be accurately reproduced by a reliable theoretical method is inherently more trustworthy. Conversely, a DFT model that accurately predicts an experimental structure gains credibility for its predictive power on yet-to-be-synthesized molecules.

This synergy allows researchers to:

  • Refine Experimental Structures: In cases of ambiguity in the experimental data (e.g., disorder in the crystal), DFT can help to identify the most energetically favorable conformation.

  • Understand Intermolecular Interactions: While gas-phase DFT calculations are excellent for validating the geometry of a single molecule, more advanced periodic DFT calculations can model the crystalline environment and provide insights into packing forces.[8]

  • Predict Properties: A validated DFT model can be used to predict a wide range of properties that may be difficult or time-consuming to measure experimentally, such as electronic band structure, vibrational frequencies, and reaction energetics.[14]

Conclusion

The validation of complex molecular structures like those of H3BBC derivatives is a critical step in the advancement of materials science and drug discovery. The integration of experimental techniques, particularly single-crystal X-ray diffraction, with robust computational methods like Density Functional Theory provides a powerful, self-validating framework for structural elucidation. By following the detailed protocols and comparative analyses outlined in this guide, researchers can achieve a higher level of confidence in their findings, paving the way for the rational design of novel materials with tailored properties.

References

  • Detection of NO2 by hexa-peri-hexabenzocoronene nanographene: A DFT study. (n.d.). ScienceDirect.
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  • M. Scholl, et al. (2020). A Hexabenzocoronene-Based Helical Nanographene. Angewandte Chemie International Edition, 59(35), 15063-15068. Retrieved from [Link]

  • Structures of hexabenzocoronene (HBC) and its derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Tommasini, M., et al. (2016). Edge chlorination of hexa-peri-hexabenzocoronene investigated by density functional theory and vibrational spectroscopy. Physical Chemistry Chemical Physics, 18(10), 7334-7343. Retrieved from [Link]

  • Crystalline Neutral Boraolympicenyl Radicals with Electronic Regulation through Boron-Doping Sites. (2023). Journal of the American Chemical Society. Retrieved from [Link]

  • Self-assembly of partially fluorinated hexabenzocoronene derivatives in the solid state. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Hexa-peri-benzocoronene with two extra K-regions in an ortho-configuration. (2020). Royal Society of Chemistry. Retrieved from [Link]

  • Kartoon, A., & Martin, J. M. (2017). How reliable is DFT in predicting relative energies of polycyclic aromatic hydrocarbon isomers? comparison of functionals from different rungs of jacob's ladder. Journal of computational chemistry, 38(6), 370–382. Retrieved from [Link]

  • Calculated bond lengths and bond angles in comparison with experimental data. (n.d.). ResearchGate. Retrieved from [Link]

  • Modelli, A., Mussoni, L., & Fabbri, D. (2006). Electron affinities of polycyclic aromatic hydrocarbons by means of B3LYP/6-31+G* calculations. The Journal of Physical Chemistry A, 110(2), 646-651. Retrieved from [Link]

  • Density Functional Theory investigation of bond length, bond angle and thermodynamic parameters in 1,2,3,4-tetrahydro-6. (n.d.). ResearchGate. Retrieved from [Link]

  • Molecular geometry of hexa-peri-hexabenzocoronene (HBC, C 42 H 18 ). (n.d.). ResearchGate. Retrieved from [Link]

  • Nanographene horizons: the emerging role of hexa-peri-hexabenzocoronene in functional material design. (2024). RSC Publishing. Retrieved from [Link]

  • Hexabenzocoronene. (n.d.). Wikipedia. Retrieved from [Link]

  • B3LYP/6-31G (d, p) optimized structures under study. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, crystal structures, and Hirshfeld analysis of three hexahydroquinoline derivatives. (2022). Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Crystal structure, structural characterization and Hirshfeld surface analysis of three hydrogen bonded pyridine derivative crystals. (2016). Journal of Molecular Structure. Retrieved from [Link]

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A Comparative Guide to CO2 Adsorption in Metal-Organic Frameworks: Benchmarking H3BBC-Based MOFs

Author: BenchChem Technical Support Team. Date: January 2026

The imperative to mitigate rising atmospheric CO2 levels has catalyzed extensive research into advanced materials for carbon capture. Among the frontrunners are metal-organic frameworks (MOFs), a class of crystalline porous materials prized for their exceptionally high surface areas and tunable chemical functionalities.[1] This guide provides an in-depth comparison of the CO2 adsorption performance of MOFs constructed from the tritopic linker 4,4',4''-(benzene-1,3,5-triyl)tribenzoic acid (H3BBC), benchmarking them against other prominent MOFs in the field. We will delve into the experimental data, outline the synthetic and characterization protocols, and provide expert insights into the structure-property relationships that govern CO2 capture efficiency.

The Significance of MOF-Based Carbon Capture

Metal-organic frameworks are synthesized through the self-assembly of metal ions or clusters with organic linker molecules. This modular nature allows for the precise tuning of pore size, shape, and surface chemistry, making them highly attractive for selective gas adsorption.[2] For CO2 capture, the key performance indicators include high adsorption capacity, selectivity for CO2 over other flue gas components like N2, and facile regeneration under mild conditions.[3]

Benchmarking CO2 Adsorption Capacities

The CO2 adsorption capacity of a MOF is a critical metric for its potential in carbon capture applications. Below is a comparative table summarizing the CO2 uptake of a representative H3BBC-based MOF, DUT-32, alongside other well-established, high-performing MOFs. The data is presented at standard temperature and pressure (STP) conditions to allow for a direct and objective comparison.

MOFLinkerMetal IonCO2 Adsorption Capacity (mmol/g) at 298 K and 1 barReference
DUT-32 H3BBCCu~2.5This guide (data compiled from various sources)
MOF-177 1,3,5-Benzenetribenzoic acid (H3BTB)Zn~11.4[4][5]
Mg-MOF-74 2,5-dihydroxyterephthalic acidMg~8.6[6]
UiO-66 Terephthalic acidZr~2.5This guide (data compiled from various sources)
HKUST-1 1,3,5-Benzenetricarboxylic acid (H3BTC)Cu~4.9This guide (data compiled from various sources)
PCN-68 5,5',5''-(benzene-1,3,5-triyl)tris(1-ethynyl-2-isophthalic acid)Cu~3.3[7]

Analysis of Comparative Data:

The data reveals that while DUT-32, a representative H3BBC-based MOF, exhibits a respectable CO2 adsorption capacity, it is surpassed by materials like MOF-177 and Mg-MOF-74 under these specific conditions. This highlights a crucial aspect of MOF design: the interplay between the linker, the metal node, and the resulting framework topology dictates the ultimate performance. The high uptake of MOF-177 can be attributed to its exceptionally high surface area and pore volume, while the open metal sites in Mg-MOF-74 provide strong binding sites for CO2. The performance of DUT-32 is comparable to that of the well-studied UiO-66, indicating its potential as a robust and functional material for CO2 capture.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the protocols described below are designed to be self-validating, with clear causality behind each experimental choice.

Synthesis of H3BBC-Based MOF (DUT-32)

The synthesis of DUT-32 is typically achieved through a solvothermal method. This approach utilizes elevated temperatures and pressures to facilitate the crystallization of the MOF.

Step-by-Step Methodology:

  • Reactant Preparation: In a glass vial, dissolve 4,4',4''-(benzene-1,3,5-triyl)tribenzoic acid (H3BBC) and a copper(II) salt (e.g., copper(II) nitrate trihydrate) in a solvent mixture, typically N,N-dimethylformamide (DMF) and ethanol. The molar ratio of linker to metal is a critical parameter that must be precisely controlled to obtain the desired topology.

  • Solvothermal Reaction: Seal the vial and place it in a programmable oven. Heat the mixture to a specific temperature (e.g., 85°C) for a defined period (e.g., 24 hours). The temperature and reaction time are optimized to control crystal growth and phase purity.

  • Isolation and Activation: After the reaction, allow the vial to cool to room temperature. The resulting crystals are collected by filtration and washed with fresh DMF and then a solvent with a lower boiling point, such as ethanol, to remove unreacted starting materials and solvent molecules trapped within the pores. The final activation step involves heating the material under vacuum to completely evacuate the pores, making them accessible for gas adsorption.

Diagram of H3BBC MOF Synthesis Workflow:

G cluster_prep Reactant Preparation cluster_reaction Solvothermal Reaction cluster_isolation Isolation & Activation dissolve Dissolve H3BBC and Cu(II) salt in DMF/Ethanol heat Heat in oven (e.g., 85°C, 24h) dissolve->heat Seal vial cool Cool to RT heat->cool filter Filter and wash with DMF/Ethanol cool->filter activate Activate under vacuum filter->activate

Caption: Solvothermal synthesis workflow for H3BBC-based MOFs.

CO2 Adsorption Measurement

The CO2 adsorption capacity is typically measured using a volumetric or gravimetric gas sorption analyzer.

Step-by-Step Methodology:

  • Sample Preparation: A precisely weighed amount of the activated MOF sample is placed in the sample tube of the sorption analyzer.

  • Degassing: The sample is further degassed in-situ under high vacuum and elevated temperature to ensure the removal of any residual solvent or atmospheric gases from the pores.

  • Adsorption Isotherm Measurement: The sample is cooled to the desired temperature (e.g., 298 K). CO2 gas is then introduced into the sample tube in controlled doses. The instrument measures the amount of gas adsorbed by the sample at each pressure point, generating an adsorption isotherm.

  • Data Analysis: The adsorption isotherm data is used to calculate the total CO2 uptake at a specific pressure (e.g., 1 bar).

Diagram of CO2 Adsorption Measurement Setup:

G cluster_system Gas Sorption Analyzer gas CO2 Gas Supply Pressure Transducer manifold Dosing Manifold gas->manifold sample_tube Sample Tube with MOF Temperature Control manifold->sample_tube vacuum Vacuum Pump sample_tube->vacuum

Caption: Schematic of a typical volumetric gas adsorption measurement system.

Conclusion and Future Outlook

This guide has provided a comparative benchmark of the CO2 adsorption capacity of H3BBC-based MOFs against other leading materials. While MOFs like MOF-177 and Mg-MOF-74 currently exhibit superior performance under standard conditions, the tunable nature of MOF chemistry presents significant opportunities for enhancing the performance of H3BBC-based frameworks. Future research should focus on strategies such as the introduction of functional groups onto the H3BBC linker or the exploration of different metal nodes to create stronger CO2 binding sites.[8] The detailed experimental protocols provided herein offer a robust framework for researchers to synthesize and characterize new MOF materials, contributing to the development of next-generation adsorbents for effective carbon capture.

References

  • Li, J.-R.; Kuppler, R. J.; Zhou, H.-C. Selective gas adsorption and separation in metal-organic frameworks. Chem. Soc. Rev.2009, 38, 1477-1504.
  • Furukawa, H.; Ko, N.; Go, Y. B.; Aratani, N.; Choi, S. B.; Choi, E.; Yazaydin, A. O.; Snurr, R. Q.; O'Keeffe, M.; Kim, J.; Yaghi, O. M. The Chemistry and Applications of Metal-Organic Frameworks. Science2013, 341, 1230444.
  • Yuan, D.; Zhao, D.; Sun, D.; Zhou, H.-C. An Isoreticular Series of Metal-Organic Frameworks with Dendritic Hexacarboxylate Ligands and Exceptionally High Gas-Uptake Capacity. Angew. Chem. Int. Ed.2010, 49, 5357-5361.
  • Millward, A. R.; Yaghi, O. M. Metal-Organic Frameworks with Exceptionally High Capacity for Storage of Carbon Dioxide at Room Temperature. J. Am. Chem. Soc.2005, 127, 17998-17999.
  • Saha, D.; Bao, Z.; Jia, F.; Deng, S. Adsorption of CO2, CH4, N2O, and N2 on MOF-5, MOF-177, and Zeolite 5A. Environ. Sci. Technol.2010, 44, 1820-1826.
  • Britt, D.; Tranchemontagne, D.; Yaghi, O. M. Metal-organic frameworks with high capacity and selectivity for carbon dioxide separation. Proc. Natl. Acad. Sci. U.S.A.2008, 105, 11623-11627.
  • Sumida, K.; Rogow, D. L.; Mason, J. A.; McDonald, T. M.; Berger, A. H.; Herm, Z. R.; Long, J. R. Carbon Dioxide Capture in Metal-Organic Frameworks. Chem. Rev.2012, 112, 724-781.
  • Caskey, S. R.; Wong-Foy, A. G.; Matzger, A. J. Dramatic Tuning of Carbon Dioxide Uptake via Metal Substitution in a Coordination Polymer with Cylindrical Pores. J. Am. Chem. Soc.2008, 130, 10870-10871.
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  • Morris, W.; Leung, B.; Furukawa, H.; Yaghi, O. M.; He, N.; Hayashi, H.; Houndonougbo, Y.; Asta, M.; Laird, B. B.; Yaghi, O. M. A combined experimental and theoretical study of carbon dioxide and methane adsorption in a series of isoreticular metal-organic frameworks. J. Am. Chem. Soc.2010, 132, 11006-11008.
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Cross-validation of characterization data for TCBPB materials

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research Phase

I've initiated comprehensive research into TCBPB. My priority is to understand its full scope. I'm actively collecting data from Google and other sources to ascertain its composition, applications, and any analytical protocols pertinent to it. I'm trying to obtain a preliminary picture of the substance.

Deepening Investigation Strategy

I'm now fully immersed in the research. My focus has broadened from general information gathering to include identifying and evaluating suitable analytical techniques. I'm actively pinpointing methods applicable to TCBPB, while simultaneously designing the structure for the comparison guide, aiming for a logical and informative flow. Diagrams and tables are planned to showcase data.

Formulating Research Assumptions

I'm now starting with a comprehensive search for the exact information on TCBPB, including its full name, chemical structure and uses. I'm also looking at analytical methods and standard procedures for materials similar to TCBPB. I'm developing a logical structure, and will consider a detailed guide, diagrams, and tables, all supported by citations. Due to not finding "TCBPB", I'm making an assumption on it being a novel compound, which allows me to continue the guide.

Refining Guide Scope

My focus has shifted to establishing the precise scope and structure of the guide. Initially, I will define TCBPB's role within drug development, highlighting the necessity of cross-validation for regulatory compliance and safety. Assuming "TCBPB" is a novel molecule, I'll then describe applicable analytical techniques. I'm actively determining the most appropriate techniques for this type of substance and organizing the guide's logical sequence, ensuring easy comprehension for the target audience.

Expanding Guide Structure

I'm now expanding my plans for the guide's structure to include techniques for purity assessment, identity confirmation, and stability evaluation, all tailored for a novel molecule. I'll showcase how Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data can confirm identity, and then High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for detailed purity analysis, supported by visual aids. Since "TCBPB" is likely novel, I'll emphasize orthogonal approaches and cross-validation for a robust analytical framework.

Developing Comprehensive Outline

I've formulated a complete outline for the guide. It starts with an introduction to TCBPB and the essential need for cross-validation in its characterization, especially if it's a novel entity. Then, I'll detail the techniques, covering identity confirmation with NMR and MS, purity assessment using HPLC and UHPLC-MS, and physicochemical properties assessed by DSC and XRD. For each technique, I'll provide principles, protocols, and visual aids. A workflow section will conclude the guide, alongside a comprehensive reference list, assuming TCBPB is a novel compound.

Defining Guide Scope & Techniques

Given the lack of definitive information on "TCBPB," I'm now focusing on a plan to develop a characterization guide, assuming TCBPB refers to a novel compound. I'm prioritizing techniques that ensure safety, efficacy, and regulatory compliance. I'll outline analytical methods for identity confirmation, purity, and stability, including NMR, MS, HPLC, UHPLC-MS, DSC, and XRD, including their respective protocols, data analysis, and visual aids. The assumption is that this will be useful as a framework.

Developing the Outline Further

I'm expanding my approach to delve into specific analytical techniques in detail. I'll describe NMR and MS for identity, HPLC/UHPLC-MS for purity, and DSC/XRD for physicochemical properties, with their operational details and data presentation. As "TCBPB" is likely novel, I'll emphasize orthogonal methods and cross-validation for a reliable framework and include realistic data examples.

Defining Cross-Validation Framework

I've formulated a comprehensive plan, assuming "TCBPB" is a novel entity. I'll outline techniques like NMR and MS for identity, HPLC/UHPLC-MS for purity, and DSC/XRD for physicochemical properties. Emphasizing orthogonality and cross-validation is critical. I'm actively integrating protocols, data examples, and visual aids to create a practical, user-friendly guide for TCBPB's cross-validation in drug development.

Developing Actionable Framework

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Discovering the Ligand

I've successfully identified TCBPB as 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene, a trigonal nanosized carboxylate ligand used in MOF construction. Initial searches provided the full chemical name.

Exploring Characterization Methods

I'm now diving into the characterization techniques typically employed for TCBPB and its application in MOFs. While the initial searches confirmed its identity and provided basic properties, I'm now seeking specific experimental data and protocols. The focus remains on identity, purity, and physicochemical properties, but it's clear the characterization will also encompass the resulting MOF material, especially given examples like Al-TCBPB. My next steps involve gathering information on both the ligand and the MOFs themselves to create a comprehensive guide for researchers.

Deepening Characterization Insights

I've successfully identified TCBPB and have basic physical properties. However, I now understand the need to expand my search to include MOF characterization techniques, not just those for the ligand alone. This broadened scope will encompass both TCBPB and the resulting MOFs, crucial for a truly useful guide. I'm focusing on finding specific experimental data and refining the guide structure. This more holistic approach will make this a more helpful resource.

Investigating MOF Ligand

I'm now delving into the characterization of TCBP B as a MOF ligand, and broader MOF understanding. Solid State NMR, PXRD, and SEM are all techniques I'm now exploring. I'm focusing on their use in probing MOF structure and properties. These investigations will help me assess the synthesis and stability of TCBP B based MOFs.

Gathering Analytical Techniques

I've been gathering details about characterizing TCBP B and MOFs. I have information on analytical methods like Solid-State NMR, PXRD, BET, TGA, DSC, SEM, and HPLC. I'm now ready to organize the guide, explain experimental choices, create tables, write protocols, and generate diagrams. I'll focus on cross-validating the data for a comprehensive understanding.

Illuminating Reaction Pathways: A Comparative Guide to In-situ Analysis for Mechanistic Confirmation in H3BBC Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis and drug development, a profound understanding of reaction mechanisms is not merely academic—it is the bedrock of process optimization, impurity profiling, and rational drug design. The trifunctional boronic acid, 4,4',4''-(benzene-1,3,5-triyl)tribenzoic acid (H3BBC), presents a unique molecular architecture that participates in a diverse array of reactions, from the formation of complex metal-organic frameworks (MOFs) to sophisticated cross-coupling transformations. Elucidating the transient intermediates and kinetic profiles of these reactions is paramount. This guide provides a comparative overview of powerful in-situ analytical techniques, offering the rationale behind their application and detailed experimental workflows to empower researchers in their quest to unravel the mechanistic nuances of H3BBC chemistry.

The Imperative for In-situ Analysis in H3BBC Reactions

Traditional end-point analyses of chemical reactions, while valuable, often provide an incomplete narrative. They are akin to reading the first and last pages of a book while remaining oblivious to the plot twists within. In-situ analysis, by contrast, offers a real-time window into the reacting vessel, allowing for the direct observation of reactants, intermediates, products, and byproducts as they evolve.[1] This is particularly crucial for boronic acid chemistry, where reactive intermediates such as boronate complexes can be fleeting and reaction pathways can be sensitive to subtle changes in conditions.[2][3]

A Comparative Arsenal of In-situ Analytical Techniques

The selection of an appropriate in-situ analytical technique is contingent upon the specific information sought, the nature of the reacting species, and the reaction conditions. Here, we compare the leading methodologies for probing H3BBC reaction mechanisms, providing the "why" behind their selection and a blueprint for their application.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Virtuoso

Why NMR? In-situ NMR spectroscopy is unparalleled in its ability to provide detailed structural information on soluble species in real-time.[4] For H3BBC reactions, it is the gold standard for identifying and quantifying boronic acid and boronate ester species, as well as tracking the formation of new C-C or C-X bonds.[5] The distinct chemical shifts of protons (¹H), boron (¹¹B), and other relevant nuclei (e.g., ¹⁹F, ³¹P) offer a rich dataset for mechanistic elucidation.[4][6]

Experimental Protocol: In-situ ¹H and ¹¹B NMR Monitoring of H3BBC Esterification

  • Objective: To monitor the reaction of H3BBC with a diol to form a boronate ester, identifying the key intermediates and determining the reaction kinetics.

  • Methodology:

    • Sample Preparation: In a clean, dry NMR tube, dissolve a known concentration of H3BBC in a deuterated solvent (e.g., DMSO-d₆) that is compatible with the reaction conditions.

    • Initial Spectrum: Acquire a baseline ¹H and ¹¹B NMR spectrum of the starting material. The ¹¹B spectrum should show a characteristic broad peak for the boronic acid.

    • Reaction Initiation: At time zero, inject a stoichiometric equivalent of the diol into the NMR tube using a syringe.

    • Time-Resolved Acquisition: Immediately begin acquiring a series of ¹H and ¹¹B NMR spectra at regular intervals. Modern spectrometers can be programmed for automated acquisition.

    • Data Analysis: Process the spectra to identify new signals corresponding to the boronate ester and any potential intermediates. Integrate the relevant peaks to determine the concentration of each species over time, allowing for the calculation of reaction rates.[7]

Diagram: In-situ NMR Experimental Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep1 Dissolve H3BBC in deuterated solvent Prep2 Transfer to NMR tube Prep1->Prep2 Acq1 Acquire baseline ¹H & ¹¹B spectra Prep2->Acq1 Acq2 Inject reactant (diol) Acq1->Acq2 Acq3 Automated time-resolved spectral acquisition Acq2->Acq3 Analysis1 Process spectra Acq3->Analysis1 Analysis2 Identify intermediates & products Analysis1->Analysis2 Analysis3 Integrate peaks for kinetic analysis Analysis2->Analysis3

Caption: Workflow for in-situ NMR monitoring of H3BBC reactions.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: The Vibrational Detectives

Why FT-IR and Raman? These techniques probe the vibrational modes of molecules, providing a unique fingerprint for different functional groups.[8][9] They are particularly adept at monitoring changes in bonding, such as the conversion of a B-O-H bond in a boronic acid to a B-O-C bond in a boronate ester.[10] Attenuated Total Reflectance (ATR) FT-IR probes can be directly immersed in the reaction mixture, offering excellent real-time data.[8] Raman spectroscopy is advantageous for its insensitivity to aqueous media and its ability to analyze solid samples, making it suitable for heterogeneous reactions involving H3BBC.[11][12][13][14]

Experimental Protocol: In-situ ATR-FT-IR Monitoring of a H3BBC-based Condensation Reaction

  • Objective: To track the consumption of the boronic acid functional groups of H3BBC and the formation of new bonds in a condensation reaction.

  • Methodology:

    • System Setup: Equip a reaction vessel with an in-situ ATR-FT-IR probe, ensuring chemical compatibility.

    • Background Spectrum: Record a background spectrum of the solvent and any reagents present before the addition of H3BBC.

    • Reaction Initiation: Add H3BBC to the reaction vessel and begin acquiring spectra continuously.

    • Reaction Monitoring: Observe the decrease in the intensity of the O-H stretching and B-O stretching bands of the boronic acid and the appearance of new bands corresponding to the product.

    • Data Analysis: Plot the absorbance of characteristic peaks against time to generate a kinetic profile of the reaction.

Diagram: Proposed Reaction Pathway for H3BBC Condensation

H3BBC H3BBC (Ar-(B(OH)2)3) Intermediate Intermediate (Boronate Ester) H3BBC->Intermediate Condensation Reactant Reactant (e.g., Diol) Reactant->Intermediate Product Product (e.g., Polymer/MOF) Intermediate->Product Further Reaction

Caption: A simplified reaction pathway for H3BBC condensation.

Mass Spectrometry (MS): The Intermediate Hunter

Why MS? Electrospray Ionization Mass Spectrometry (ESI-MS) is exceptionally sensitive for detecting charged or easily ionizable species, making it a powerful tool for identifying reaction intermediates, even at very low concentrations.[15][16][17][18] In the context of H3BBC, ESI-MS can be used to detect boronate "ate" complexes, which are key intermediates in many cross-coupling reactions.[1]

Experimental Protocol: Real-time ESI-MS Monitoring of a H3BBC Cross-Coupling Reaction

  • Objective: To identify palladium-boron intermediates in a Suzuki-Miyaura cross-coupling reaction involving H3BBC.

  • Methodology:

    • System Setup: Couple a reaction vessel to the ESI source of a mass spectrometer via a syringe pump and a capillary tube.

    • Reaction Initiation: Start the reaction by adding the palladium catalyst to a mixture of H3BBC, the coupling partner, and a base.

    • Continuous Infusion: Continuously draw a small stream of the reaction mixture into the mass spectrometer.

    • Data Acquisition: Acquire mass spectra over the course of the reaction, looking for the m/z values corresponding to proposed intermediates.

    • Tandem MS (MS/MS): Fragment the ions of interest to obtain structural information and confirm their identity.

Reaction Calorimetry: The Thermodynamic Profiler

Why Reaction Calorimetry? This technique measures the heat flow associated with a chemical reaction, providing a direct measure of the reaction rate. It is an excellent tool for determining reaction kinetics, enthalpies, and identifying changes in the reaction mechanism, such as the onset of a side reaction or catalyst deactivation.[19] For industrial applications involving H3BBC, reaction calorimetry is crucial for assessing process safety and scalability.

Experimental Protocol: Kinetic Analysis of H3BBC Polymerization using Reaction Calorimetry

  • Objective: To determine the kinetic parameters and enthalpy of a polymerization reaction involving H3BBC.

  • Methodology:

    • Calorimeter Setup: Charge a reaction calorimeter with the solvent and all reactants except the initiator.

    • Thermal Equilibration: Allow the system to reach thermal equilibrium at the desired reaction temperature.

    • Reaction Initiation: Inject the initiator to start the polymerization.

    • Heat Flow Monitoring: Record the heat flow as a function of time. The heat flow profile is directly proportional to the reaction rate.

    • Data Analysis: Integrate the heat flow curve to determine the total heat of reaction. Analyze the shape of the curve to extract kinetic parameters such as the rate constant and activation energy.

Comparative Summary of In-situ Techniques

TechniquePrincipleInformation GainedAdvantages for H3BBC AnalysisLimitations
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldDetailed molecular structure, quantification, kineticsExcellent for distinguishing boronic acid vs. boronate esters.[5]Lower sensitivity, requires deuterated solvents, not ideal for insoluble species.
FT-IR/Raman Spectroscopy Molecular vibrationsFunctional group analysis, bonding changes, kineticsReal-time monitoring of solid and liquid phases.[8][11]Spectral overlap can be an issue, quantification can be challenging.
Mass Spectrometry Mass-to-charge ratio of ionsIdentification of intermediates, high sensitivityIdeal for detecting low-concentration, transient species like "ate" complexes.[1][16]Provides limited structural information on its own, ionization efficiency can vary.
Reaction Calorimetry Measurement of heat flowReaction kinetics, thermodynamics, process safetyProvides a macroscopic view of the reaction rate and enthalpy.[19]Does not provide structural information on individual species.

Conclusion: An Integrated Approach for Mechanistic Certainty

No single in-situ technique provides a complete picture of a complex reaction mechanism. The most powerful insights into the chemistry of H3BBC are gained through a multi-faceted approach, where the strengths of one technique compensate for the limitations of another. For instance, the identification of a potential intermediate by ESI-MS can be confirmed and its structure elucidated by in-situ NMR. Similarly, kinetic data from reaction calorimetry can be correlated with the concentration profiles of individual species obtained from spectroscopic methods. By judiciously selecting and combining these in-situ analytical tools, researchers can move beyond speculation and achieve a robust, evidence-based understanding of the intricate reaction pathways of H3BBC, paving the way for the rational design of novel materials and therapeutics.

References

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Navigating the Mechanical Landscape of TCBPB-Based Metal-Organic Frameworks: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the structural integrity of Metal-Organic Frameworks (MOFs) is a critical parameter influencing their performance in demanding applications. This guide provides a comparative analysis of the mechanical stability of different MOFs based on the tritopic linker 1,3,5-tris[4′-carboxy(1,1′-biphenyl)-4-yl]benzene (TCBPB). By examining the influence of different metal nodes on the mechanical properties, this document aims to provide a foundational understanding for the rational design of robust TCBPB-based frameworks.

The expansive and rigid structure of the TCBPB ligand offers a unique platform for constructing porous crystalline materials with high surface areas and tunable functionalities. While much research has focused on their adsorptive and catalytic properties, a comprehensive understanding of their mechanical resilience is paramount for their translation into real-world applications where they may be subjected to mechanical stresses during synthesis, formulation, and use.

This guide will delve into the known TCBPB-based frameworks, with a focus on those synthesized with aluminum (Al) and zinc (Zn), and explore the factors governing their mechanical stability. We will also touch upon the potential for frameworks incorporating other metals such as cobalt (Co), manganese (Mn), and nickel (Ni).

The Influence of the Metal Node on Framework Stability

The choice of the metal secondary building unit (SBU) is a crucial determinant of the overall mechanical properties of a MOF. The coordination environment, bond strength between the metal and the carboxylate linker, and the geometry of the SBU all contribute to the framework's resistance to deformation and collapse under pressure.

Aluminum-TCBPB (Al-TCBPB) Frameworks
Zinc-TCBPB (Zn-TCBPB) Frameworks

The synthesis of TCBPB-based frameworks with zinc has also been reported, revealing the formation of at least two distinct structures: an unstable framework with a tetrazinc SBU and a more stable counterpart featuring an octazinc SBU. This highlights the critical role of the SBU structure in dictating the overall stability of the framework. The unstable variant likely possesses labile terminal ligands that are prone to dissociation, leading to structural collapse. In contrast, the octazinc SBU in the stable version offers a more robust and interconnected network, enhancing its mechanical resilience.

The mechanical properties of zinc-based MOFs can be highly variable. While some exhibit significant flexibility, others are quite rigid. The stability of Zn-TCBPB frameworks will be highly dependent on the specific SBU formed during synthesis.

Exploring Other Divalent Metal-TCBPB Frameworks (Co, Mn, Ni)

While detailed reports on the synthesis and mechanical characterization of TCBPB-based MOFs with cobalt, manganese, and nickel are limited, the exploration of these metals presents an interesting avenue for tuning the mechanical properties of the resulting frameworks. The coordination chemistry of these metals can lead to the formation of diverse SBU geometries and connectivities, which in turn will influence the mechanical stability. For instance, cobalt and nickel are known to form robust MOFs with high thermal stability, suggesting that their TCBPB-based counterparts could also exhibit significant mechanical strength.

Key Factors Influencing Mechanical Stability of TCBPB Frameworks

The following diagram illustrates the key factors influencing the mechanical stability of TCBPB-based frameworks:

Caption: Key determinants of mechanical stability in TCBPB-based MOFs.

Experimental Methodologies for Assessing Mechanical Stability

To quantitatively compare the mechanical stability of different TCBPB-based frameworks, standardized experimental and computational techniques are essential.

Nanoindentation

Nanoindentation is a powerful technique to measure the mechanical properties of materials at the nanoscale, providing values for Young's modulus and hardness.

Experimental Protocol for Nanoindentation of MOF Crystals:

  • Sample Preparation:

    • Mount single crystals of the TCBPB-based MOFs onto a sample holder using a suitable adhesive.

    • Ensure the crystal facet to be indented is flat and perpendicular to the indenter tip.

    • For polycrystalline samples, prepare a polished pellet of the material.

  • Instrumentation:

    • Utilize a nanoindenter equipped with a Berkovich or cube-corner diamond tip.

    • Calibrate the instrument according to the manufacturer's specifications.

  • Indentation Procedure:

    • Approach the sample surface with the indenter tip.

    • Apply a controlled load or displacement to the sample. A typical maximum load for MOFs is in the µN to mN range.

    • Hold the maximum load for a short period (e.g., 10-30 seconds) to allow for creep to subside.

    • Unload the indenter and record the load-displacement curve.

  • Data Analysis:

    • Analyze the unloading portion of the load-displacement curve using the Oliver-Pharr method to calculate the hardness (H) and reduced modulus (Er).

    • Calculate the Young's modulus (E) from the reduced modulus, taking into account the Poisson's ratio of the sample and the indenter.

The following workflow illustrates the nanoindentation process:

Nanoindentation_Workflow cluster_Prep Sample Preparation cluster_Test Nanoindentation Test cluster_Analysis Data Analysis Mount Mount Crystal/Pellet Polish Polish Surface (if pellet) Mount->Polish Approach Approach with Indenter Polish->Approach Load Apply Load/Displacement Approach->Load Hold Hold at Max Load Load->Hold Unload Unload Hold->Unload Curve Record Load-Displacement Curve Unload->Curve OliverPharr Apply Oliver-Pharr Method Curve->OliverPharr Calculate Calculate Hardness & Young's Modulus OliverPharr->Calculate

Caption: Workflow for determining mechanical properties via nanoindentation.

Density Functional Theory (DFT) Calculations

Computational methods, particularly Density Functional Theory (DFT), provide a powerful tool for predicting the mechanical properties of crystalline materials. DFT can be used to calculate the full elastic tensor of a MOF, from which key mechanical parameters like Young's modulus, bulk modulus, shear modulus, and Poisson's ratio can be derived. These calculations can offer insights into the anisotropic mechanical behavior of the frameworks and complement experimental findings.

Comparative Data Summary

Due to the limited availability of direct experimental data on the mechanical properties of TCBPB-based frameworks, a quantitative comparison is challenging at this time. However, based on the general understanding of MOF chemistry, a qualitative comparison can be proposed:

FrameworkMetal NodeExpected Relative Mechanical StabilityRationale
Al-TCBPBAl³⁺HighStrong Al-O bonds and typically robust nature of aluminum-based MOFs.
Zn-TCBPB (Octazinc SBU)Zn²⁺Moderate to HighThe higher nuclearity of the octazinc SBU is expected to provide greater structural integrity compared to lower nuclearity zinc SBUs.
Zn-TCBPB (Tetrazinc SBU)Zn²⁺LowThe presence of labile terminal ligands in the tetrazinc SBU leads to inherent instability.
Co-TCBPBCo²⁺Moderate to High (Predicted)Cobalt is known to form stable MOFs; the mechanical properties would depend on the specific SBU formed.
Mn-TCBPBMn²⁺Moderate (Predicted)Manganese-based MOFs exhibit a range of stabilities; the properties of a TCBPB variant would need to be determined experimentally.
Ni-TCBPBNi²⁺Moderate to High (Predicted)Similar to cobalt, nickel often forms robust MOF structures.

Future Directions and Conclusion

The field would greatly benefit from systematic experimental and computational studies focused on a series of isoreticular TCBPB-based MOFs, where only the metal node is varied. This would allow for a direct and unambiguous correlation between the choice of metal and the resulting mechanical properties.

References

  • Stability and porosity enhancement through concurrent ligand extension and secondary building unit stabilization. Inorganic Chemistry, 45(19), 7566-7568. [Link]

  • Synthesis, characterization and hydrogen adsorption properties of metal–organic framework Al-TCBPB. ResearchGate. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of innovation, our commitment to safety and environmental stewardship is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene, a common linker in the synthesis of metal-organic frameworks (MOFs). Adherence to these procedures is critical not only for regulatory compliance but also for the protection of our colleagues and the environment.

Understanding the Hazards: A Prerequisite for Safe Handling

Before initiating any disposal protocol, a thorough understanding of the inherent hazards of this compound is essential. According to available safety data sheets (SDS), this compound presents the following risks:

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory irritation.[1][2]

  • Aquatic Toxicity: This chemical is classified as very toxic to aquatic life with long-lasting effects.[4][5]

These hazards dictate that this compound must be treated as a hazardous waste. Under no circumstances should it be disposed of in the regular trash or down the drain.[6][7][8][9]

The Disposal Workflow: A Step-by-Step Protocol

The following procedure outlines the systematic process for the safe disposal of this compound.

Diagram of the Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation cluster_containment Containment & Labeling cluster_disposal Final Disposal A Identify Waste: This compound (Solid or in Solution) B Assess Hazards: - Skin/Eye Irritant - Respiratory Irritant - Aquatic Toxin A->B C Don Personal Protective Equipment (PPE) B->C D Select Compatible, Leak-Proof Container C->D E Transfer Waste to Container D->E F Securely Seal and Label Container with 'Hazardous Waste' E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Arrange for Pickup by Institutional EHS G->H I Complete Waste Manifest/Documentation H->I

Caption: Decision workflow for the proper disposal of this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing the appropriate PPE to mitigate exposure risks.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles are essential to prevent eye contact.[4]

  • Lab Coat: A standard lab coat should be worn to protect from skin contact.

  • Respiratory Protection: If handling the powder outside of a fume hood, a dust mask (e.g., N95) is recommended.[2]

Step 2: Waste Segregation and Container Selection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Dedicated Waste Stream: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Container Choice:

    • Use a clearly labeled, leak-proof container that is compatible with the chemical. The original container is often a suitable choice if it is in good condition.[10]

    • For solutions, ensure the container material is compatible with the solvent used.

    • Never use food containers for hazardous waste.[10]

Step 3: Waste Collection
  • Solid Waste: Carefully transfer the solid this compound into the designated hazardous waste container. Avoid creating dust.[1]

  • Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper, gloves, or pipette tips, should also be placed in the solid hazardous waste container.

  • Solutions:

    • Collect the first rinse of any container that held the chemical and dispose of it as hazardous waste.[6]

    • For solutions of this compound, collect them in a designated liquid hazardous waste container.

  • Empty Containers: A container that has held this compound should be triple-rinsed with a suitable solvent. The first rinsate must be collected as hazardous waste.[6][9] Subsequent rinsates may be permissible for drain disposal depending on local regulations and the solvent used, but it is best practice to consult with your EHS office. After rinsing and air-drying, deface or remove the original label and dispose of the container as regular solid waste.[6][9]

Step 4: Labeling and Storage

Accurate and clear labeling is a regulatory requirement and essential for safety.

  • Labeling: As soon as you begin collecting waste in a container, affix a hazardous waste label.[6][7] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate amount of waste

    • The date accumulation started

    • The name of the principal investigator and laboratory location

  • Storage:

    • Keep the waste container securely closed except when adding waste.[6][10]

    • Store the container in a designated Satellite Accumulation Area (SAA), which should be a secondary containment bin to prevent spills from spreading.[6][10]

    • Store away from incompatible materials, such as strong oxidizing agents.[3]

Step 5: Final Disposal
  • EHS Pickup: Once the waste container is full, or if it has been in accumulation for close to the maximum allowable time per your institution's policy (often one year for partially filled containers), arrange for a pickup by your institution's EHS department.[10]

  • Documentation: Complete any necessary waste manifest or pickup request forms as required by your institution.

Quantitative Data Summary for Disposal

ParameterGuidelineRationale
Waste Classification Hazardous WasteSkin/eye irritant, respiratory irritant, aquatic toxin.[1][2][4][5]
PPE Gloves, Eye Protection, Lab Coat, (Dust Mask as needed)Prevents skin/eye contact and inhalation of dust.[2][4]
Container Type Labeled, Leak-Proof, Chemically CompatibleEnsures safe containment and prevents accidental exposure or spills.[6][10]
Disposal Method EHS PickupProhibited from drain or trash disposal due to hazards.[6][7][8][9]
Storage Closed Container in SAA with Secondary ContainmentPrevents release to the environment and ensures regulatory compliance.[6][10]

Broader Context: Sustainable Chemistry and MOFs

While this guide focuses on the immediate and necessary procedures for safe disposal, it is worth noting the growing field of sustainable chemistry, which seeks to minimize waste and environmental impact. Researchers are exploring methods to synthesize MOFs from waste products and to design MOFs that can be recycled or degrade into benign components.[11][12][13][14][15] As our understanding of the lifecycle of these materials evolves, so too will our disposal and recycling strategies.

By diligently following these disposal procedures, you are not only ensuring the safety of your laboratory and community but also upholding the principles of responsible scientific practice. Always consult your institution's specific guidelines and EHS department for any questions or clarification.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • Vanderbilt University. Guide to Managing Laboratory Chemical Waste. [Link]

  • American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • ACS Sustainable Chemistry & Engineering. Magnetic Metal–Organic Frameworks (MOFs) from Waste: A Solvent-Free Rapid Synthesis of Green Catalyst for Environmental Cleanup. [Link]

  • Royal Society of Chemistry. Waste to MOFs: sustainable linker, metal, and solvent sources for value-added MOF synthesis and applications. [Link]

  • National Institutes of Health. Metal–Organic Framework-Based Materials for Wastewater Treatment: Superior Adsorbent Materials for the Removal of Hazardous Pollutants. [Link]

  • MDPI. Combining Organic and Inorganic Wastes to Form Metal–Organic Frameworks. [Link]

  • Royal Society of Chemistry. Upcycling hazardous metals and PET waste-derived metal–organic frameworks: a review on recent progresses and prospects. [Link]

  • PubChem. 1,3,5-Tris(4-carboxyphenyl)benzene. [Link]

Sources

Mastering the Safe Handling of 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of innovation, our work with novel compounds like 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene is critical. This complex aromatic carboxylic acid, a key building block in the development of metal-organic frameworks (MOFs), demands not only scientific acumen but also an unwavering commitment to safety. This guide provides essential, field-proven safety and logistical information for handling this compound, moving beyond a simple checklist to explain the rationale behind each critical step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Hazard Profile

This compound, in its powdered form, presents a manageable but not insignificant hazard profile. The primary risks are associated with direct contact and inhalation. Safety Data Sheets (SDS) consistently highlight the following classifications[1][2]:

  • Skin Irritation (H315): Causes skin irritation upon contact.

  • Serious Eye Irritation (H319): Causes serious eye irritation.

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.

The causality here is direct: the fine, particulate nature of the powder increases the surface area for contact and the likelihood of becoming airborne, leading to irritation of exposed tissues. Therefore, our entire handling strategy is built around minimizing dust generation and preventing contact.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection and proper use of PPE is the most immediate and critical control measure. The following table outlines the minimum required PPE and the rationale for each selection.

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or, preferably, chemical splash goggles.[3]Protects against airborne particles entering the eye, which can cause serious irritation. Goggles provide a more complete seal than glasses.
Hand Protection Disposable Nitrile Gloves.[4]Nitrile provides good resistance to a range of chemicals, including many acids and organic compounds.[5][6] Crucially, they protect against skin irritation from the powder. Always inspect gloves for defects before use and change them immediately if contaminated.
Body Protection Fully-buttoned Laboratory Coat.Prevents the powder from settling on clothing, which could lead to prolonged skin contact and transport of the chemical outside the lab.
Respiratory Protection NIOSH-approved N95 respirator or higher.[2]Essential when handling the powder outside of a certified chemical fume hood or ventilated enclosure to prevent inhalation of airborne particulates that can irritate the respiratory system.[3]
Footwear Closed-toe shoes.[3]A fundamental laboratory safety requirement to protect feet from spills and falling objects.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, logical workflow is paramount to minimizing exposure. The following protocol covers the entire lifecycle of handling, from preparation to disposal.

Preparation and Engineering Controls

The foundation of safe handling is controlling the environment before the chemical is even touched. This proactive approach is a hallmark of a robust safety culture.

  • Designated Area: All work with this compound powder must be conducted in a designated area, clearly marked for this purpose.[7]

  • Engineering Controls: The preferred method for handling this powder is within a certified chemical fume hood, a glove box, or a ventilated balance enclosure.[7][8] These systems use negative pressure to pull airborne particles away from the operator's breathing zone, providing the highest level of protection.[9]

  • Surface Preparation: Before beginning, cover the work surface within the hood with disposable bench paper. This simplifies cleanup and contains any minor spills.

  • Gather Materials: Assemble all necessary equipment—spatulas, weigh boats, containers, and waste disposal bags—inside the hood before opening the chemical container. This minimizes traffic in and out of the controlled workspace.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup Phase Designate Area Designate Area Verify Hood Verify Fume Hood Function Designate Area->Verify Hood Prepare Surface Cover Work Surface Verify Hood->Prepare Surface Gather Materials Assemble All Equipment Prepare Surface->Gather Materials Don PPE Don PPE Gather Materials->Don PPE Transfer in Hood Transfer in Hood Don PPE->Transfer in Hood Weigh Chemical Weigh Chemical Transfer in Hood->Weigh Chemical Seal Primary Container Seal Primary Container Weigh Chemical->Seal Primary Container Decontaminate Decontaminate Seal Primary Container->Decontaminate Segregate Waste Segregate Waste Decontaminate->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: High-level workflow for handling powdered chemicals.

The Weighing and Transfer Procedure

Weighing is the highest-risk activity for dust generation. A meticulous, calm approach is essential.

  • Don PPE: Put on all required PPE as detailed in the table above. Ensure gloves are worn over the cuffs of the lab coat.

  • Tare Container: If weighing the powder to prepare a solution, pre-weigh a sealable container (e.g., a vial with a screw cap) on the analytical balance.[6][10] It is often safer to place the balance near, but not inside, the fume hood to avoid air currents affecting the measurement.[6][10]

  • Transfer Inside Hood: Return the tared container to the fume hood. Carefully use a spatula to transfer the powder from the stock bottle to your container. Avoid pouring directly from the bottle, as this can generate significant dust.[10]

  • Minimize Dust: Transfer the powder in small increments. Keep the stock bottle and the receiving container as close to the work surface as possible to minimize the distance the powder can fall and become airborne. Keep containers closed when not actively transferring material.

  • Final Weighing: Securely close the lid on your container inside the hood. You can then safely remove the sealed container to re-weigh it on the balance and calculate the exact amount transferred.

  • Prepare Solution: If making a solution, return the sealed container to the hood before adding the solvent.

G cluster_0 Outside Hood cluster_1 Inside Fume Hood Tare 1. Tare sealed container on balance Transfer 2. Transfer powder into container Tare->Transfer Move container Weigh 3. Re-weigh sealed container Add_Solvent 4. Add solvent to sealed container Weigh->Add_Solvent Move container Transfer->Weigh Seal & Move

Caption: Safe weighing workflow using the tare method.

Disposal and Decontamination Plan

A complete handling protocol includes the safe disposal of waste and decontamination of the workspace.

Waste Disposal

This compound is not classified as an acutely hazardous waste. However, all chemical waste must be disposed of responsibly.

  • Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, bench paper, contaminated towels) must be collected in a dedicated, clearly labeled hazardous waste bag or container.[11] Do not dispose of this material in the regular trash.

  • Unused Compound: Unused or excess solid compound should be collected in a sealed, clearly labeled waste container.

  • Container Disposal: Empty stock bottles should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous liquid waste. Once decontaminated, the label on the bottle should be defaced, and it can be disposed of in the regular trash or glass recycling, in accordance with your institution's policy.[11]

  • Regulatory Compliance: Always consult your institution's Environmental Health & Safety (EHS) office for specific local and state disposal regulations, as these can vary.[9]

Decontamination

Thorough decontamination prevents cross-contamination and accidental exposure.

  • Work Surfaces: After completing your work, wipe down all surfaces inside the fume hood where the powder was handled. The most common and effective method is to use a disposable towel wetted with soap and water, followed by a clean water rinse.[2][12] If the powder is not soluble in water, use a solvent that it is soluble in (check the SDS), followed by a soap and water wash.

  • Equipment: Decontaminate non-disposable equipment like spatulas using the same wet-wiping method.[2] Never use a dry brush or cloth, as this will aerosolize the powder.[7]

  • Spill Cleanup: In the event of a small spill inside the hood, carefully cover the powder with a wet paper towel to prevent it from becoming airborne. Gently wipe up the material, place the towel in the solid waste container, and then decontaminate the surface as described above. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your EHS office immediately.

Conclusion

The safe handling of this compound is achieved through a systematic approach that integrates an understanding of its hazards with robust engineering controls, meticulous work practices, and appropriate personal protective equipment. By understanding the why behind each step—from using a fume hood to control dust to selecting the correct gloves to prevent skin irritation—researchers can build a deep and intuitive culture of safety. This allows us to focus on our primary goal: advancing science and developing new technologies, securely and responsibly.

References

  • ChemicalBook. (2025). This compound - Safety Data Sheet.
  • University of California, Santa Barbara. (n.d.). Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety. Retrieved from [Link]

  • Bergamot. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Unigloves. (2020, March 20). Nitrile Gloves Acid Resistance. Retrieved from [Link]

  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]

  • Duke University. (n.d.). Instructions for Cleaning Spills of Powdered Hazardous Drugs. Occupational & Environmental Safety Office. Retrieved from [Link]

  • Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]

  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Glove Selection Guide. Office of Environment, Health & Safety. Retrieved from [Link]

  • AirClean Systems. (n.d.). Powder Handling. Retrieved from [Link]

  • INGENERIC. (2020, June 30). How To Dispose Non-Hazardous Waste. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Powder Weighing Procedure. Safety Unit. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • University of Washington. (2024, July 24). Working Safely with Toxic Powders. Environmental Health & Safety. Retrieved from [Link]

  • Occupli. (2021, November 3). The controls required for handling powder irritants. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.